molecular formula C8H15IN2 B1246827 1-Butyl-3-methylimidazolium Iodide CAS No. 65039-05-6

1-Butyl-3-methylimidazolium Iodide

Cat. No.: B1246827
CAS No.: 65039-05-6
M. Wt: 266.12 g/mol
InChI Key: XREPTGNZZKNFQZ-UHFFFAOYSA-M
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Description

1-butyl-3-methylimidazolium iodide is an organic iodide salt in which the cationic component is 1-butyl-3-methylimidazolium. It contains a 1-butyl-3-methylimidazolium.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.HI/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREPTGNZZKNFQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049342
Record name 1-Butyl-3-methylimidazolium iodide
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Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-05-6
Record name 1-Butyl-3-methylimidazolium iodide
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Record name 1-Butyl-3-methylimidazolium Iodide
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Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-3-methylimidazolium iodide ([BMIM]I), a room-temperature ionic liquid (RTIL) with significant potential across various scientific disciplines. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its application in dye-sensitized solar cells (DSSCs).

Core Properties of this compound

This compound, also known as BMIMI, is an organic iodide salt.[1] Its cationic component is 1-butyl-3-methylimidazolium.[2][3] The CAS number for this compound is 65039-05-6 .[1][2][4][5][6]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₅IN₂
Molecular Weight 266.12 g/mol [1][3][4][5]
Appearance Colorless to yellow or yellow-red transparent liquid[7]
Melting Point -72 °C[4]
Density 1.48 g/cm³ (at 25 °C)[4]
Viscosity 1183 cP (at 25 °C)[4]
Flash Point 223 °C (closed cup)[5]
Conductivity 0.52 mS/cm (at 25 °C)[4]
Water Content ≤0.5%[5]
Safety and Hazard Information

[BMIM]I is classified with specific hazards that require careful handling in a laboratory setting. The GHS classifications and precautionary statements are outlined below.[3]

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4[5]
Skin Irritation Category 2[3][8][9]
Eye Irritation Category 2[3][8][9]
Specific target organ toxicity Category 3 (Respiratory system)[3][5][8][9]

Signal Word: Warning[5][8][9]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[3][8][9]

  • H319: Causes serious eye irritation.[3][8][9]

  • H335: May cause respiratory irritation.[3][8][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application are crucial for reproducible research.

Synthesis of this compound

This protocol is a standard method for the synthesis of imidazolium-based ionic liquids via a quaternization reaction.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1 equivalent) in toluene.

  • Slowly add 1-iodobutane (1.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 24-48 hours under a nitrogen atmosphere.[10]

  • After the reaction is complete, cool the mixture to room temperature. The ionic liquid will often separate as a denser, oily layer.

  • Remove the upper toluene layer via decantation.

  • Wash the crude product multiple times with ethyl acetate to remove any unreacted starting materials.[10]

  • Remove the remaining solvent under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 50-70°C) for several hours to remove any residual volatile components and water. The final product should be a viscous liquid.[10]

Application in Dye-Sensitized Solar Cells (DSSC)

[BMIM]I is frequently used as a non-volatile electrolyte in dye-sensitized solar cells.[2] The following protocol outlines the fabrication and testing of a DSSC using a [BMIM]I-based electrolyte.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO₂ paste

  • Ruthenium-based dye (e.g., N719)

  • Electrolyte solution: this compound, iodine (I₂), and an additive like 4-tert-butylpyridine (B128874) (TBP) in a solvent such as acetonitrile (B52724) or as a solvent-free ionic liquid electrolyte.

  • Platinum-coated counter electrode

  • Surlyn or other thermoplastic sealant

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass thoroughly.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.

    • Sinter the TiO₂-coated glass at high temperatures (e.g., 450-500°C) to create a porous, high-surface-area film.

    • After cooling, immerse the photoanode in a solution of the ruthenium-based dye for several hours to allow for dye adsorption onto the TiO₂ surface.

  • Assembly of the Solar Cell:

    • Place the platinum-coated counter electrode on top of the dye-sensitized photoanode.

    • Use a thermoplastic sealant (like Surlyn) as a spacer between the two electrodes and heat to seal the cell, leaving small holes for electrolyte injection.

  • Electrolyte Injection:

    • Inject the [BMIM]I-based electrolyte into the cell through the pre-drilled holes. The electrolyte will fill the pores of the TiO₂ layer.

    • Seal the injection holes completely.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5, 100 mW/cm²).

    • From the I-V curve, determine key photovoltaic parameters such as the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (η).

    • Perform electrochemical impedance spectroscopy (EIS) to investigate the charge-transfer processes within the cell.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the fabrication and characterization of a dye-sensitized solar cell utilizing a [BMIM]I-based electrolyte.

DSSC_Workflow cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_char Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization A3->A4 B2 Assemble Electrodes with Sealant A4->B2 B1 Prepare Pt Counter Electrode B1->B2 B3 Inject [BMIM]I Electrolyte B2->B3 B4 Seal Injection Holes B3->B4 C1 I-V Measurement under Simulated Sunlight B4->C1 C3 Calculate Photovoltaic Parameters (η, Voc, Jsc, FF) C1->C3 C2 Electrochemical Impedance Spectroscopy (EIS) C2->C3

Fabrication and testing workflow for a DSSC with a [BMIM]I electrolyte.

Other Applications and Future Outlook

Beyond its use in solar cells, this compound and related ionic liquids have shown promise in several other areas:

  • Drug Delivery: Ionic liquids are being explored to improve the solubility and permeability of poorly water-soluble drugs.[11] They can be used as solvents or co-solvents in drug formulations.[7]

  • Synthesis: As a reaction medium, [BMIM]I can act as a stabilizer or promoter for transition metal-catalyzed reactions.[2] The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them attractive "green" alternatives to volatile organic solvents.[11]

  • Biomedical Materials: Imidazolium-based ionic liquids have been incorporated into polymers to create electroactive materials for applications like tissue engineering.

The tunability of ionic liquids, where the properties can be finely adjusted by changing the cation or anion, ensures that their potential applications will continue to expand. Research into new ionic liquid structures and their integration into novel technologies remains a vibrant and promising field for scientists and engineers.

References

what is the structure of 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure of 1-Butyl-3-methylimidazolium Iodide

Introduction

This compound, commonly abbreviated as [bmim]I, is an ionic liquid that has garnered significant interest in various fields of research, including as a solvent for green chemistry and as an electrolyte.[1][2] It is classified as an organic iodide salt, comprising a 1-butyl-3-methylimidazolium cation and an iodide anion.[3] This technical guide provides a comprehensive overview of the structural characteristics of [bmim]I, detailing its molecular and crystal structure, relevant quantitative data, and the experimental protocols used for its characterization.

Molecular and Crystal Structure

The molecular structure of this compound consists of two main components: the 1-butyl-3-methylimidazolium ([bmim]⁺) cation and the iodide (I⁻) anion.[3] The [bmim]⁺ cation features a planar five-membered imidazolium (B1220033) ring. A butyl group is attached to one of the nitrogen atoms of the ring, while a methyl group is attached to the other.

The crystal structure of [bmim]I has been determined to be orthorhombic, with the space group P2₁2₁2₁.[1][2][4] A notable feature of the crystal structure is the conformation of the butyl chain, which exhibits both gauche and trans configurations.[1][2] The imidazolium ring itself is a planar pentagon, with evidence of delocalized π electrons across the ring.[2] The interaction between the cation and anion is characterized by a weak hydrogen-bonded network, where only one hydrogen atom from the cation is linked to the iodide anion.[1][2] This is a distinguishing feature compared to other 1-butyl-3-methylimidazolium halides.[1]

Quantitative Structural Data

The structural parameters of this compound have been determined through single-crystal X-ray diffraction. The key quantitative data are summarized in the table below.

ParameterValue
Molecular FormulaC₈H₁₅IN₂
Molecular Weight266.12 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimension (a)8.2806 Å
Unit Cell Dimension (b)10.7885 Å
Unit Cell Dimension (c)11.9985 Å
Unit Cell Angles (α, β, γ)90.0000 °
Unit Cell Volume (V)1071.89 ų
Calculated Density (Dcalcd)1.649 g/cm³
N1-C1 Bond Length1.335(3) Å
C1-N2 Bond Length1.335(3) Å (Implicit from context)
C2-C3 Bond Length1.367(3) Å
N1-C3 Bond Length1.376(3) Å
N2-C2 Bond Length1.373(3) Å

Data sourced from Nakakoshi et al.[1][2][3]

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of 1-butyl-3-methylimidazolium halides is typically achieved through the quaternization of 1-methylimidazole (B24206) with the corresponding 1-haloalkane. For the iodide variant, 1-iodobutane (B1219991) would be used.

A specific protocol for obtaining single crystals of [bmim]I has been reported as follows:

  • A solution of [bmim]I (18 g) in acetonitrile (B52724) (2 mL) was prepared.[1][2]

  • This solution was cooled to a temperature below 233 K for 24 hours to induce crystallization.[1][2]

  • The resulting crystals were isolated by filtration at a temperature below 253 K.[1][2]

  • The isolated crystals were washed with ethyl acetate (B1210297) (10 mL).[1][2]

  • The washed crystals were then dried in a vacuum for 10 hours at 203 K.[1][2]

  • For further purification, the material was recrystallized from acetonitrile under the same low-temperature conditions (below 233 K for 24 hours).[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of [bmim]I was carried out using the following experimental setup:

  • A colorless block crystal with approximate dimensions of 0.35 x 0.30 x 0.25 mm was selected and mounted on a loop, utilizing dry ice.[1][2]

  • All measurements were performed at a temperature of 93 K.[1]

  • A Rigaku RAXIS RAPID imaging plate area detector was used for data collection.[1]

  • Graphite-monochromated Mo Kα radiation (λ = 0.71075 Å) was employed as the X-ray source.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for the NMR analysis of the exact crystal sample is not provided in the crystallographic study, general procedures for the characterization of imidazolium-based ionic liquids are well-established. A representative protocol would be:

  • A small sample of the synthesized this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[5]

  • The resulting spectra are analyzed to confirm the presence of the characteristic peaks corresponding to the protons and carbons of the 1-butyl-3-methylimidazolium cation.

Visualizations

The following diagrams illustrate the logical relationship and structure of this compound.

G Synthesis Pathway of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1-methylimidazole 1-methylimidazole Quaternization Reaction Quaternization Reaction 1-methylimidazole->Quaternization Reaction 1-iodobutane 1-iodobutane 1-iodobutane->Quaternization Reaction [bmim]I [bmim]I Quaternization Reaction->[bmim]I SN2 Reaction

Caption: Synthesis of [bmim]I via quaternization.

Caption: 2D representation of [bmim]I structure.

References

The Advent of a Prototypical Ionic Liquid: A Technical Guide to 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide, commonly abbreviated as [BMIM]I, stands as a quintessential example of a room-temperature ionic liquid (IL). Its discovery and subsequent investigation have been integral to the broader explosion of interest in ionic liquids as novel solvents, electrolytes, and catalysts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of [BMIM]I, tailored for professionals in research and development.

The history of [BMIM]I is intrinsically linked to the pioneering work on ionic liquids, which are broadly defined as salts with melting points below 100°C. While the earliest observations of compounds that fit this description date back to the mid-19th century, the modern era of ionic liquids was largely initiated by the work of John S. Wilkes and his colleagues at the U.S. Air Force Academy. In the early 1980s, Wilkes' group introduced 1,3-dialkylimidazolium cations, which would become the cornerstone of a vast library of ionic liquids.[1] Their initial work focused on chloroaluminate systems, but the drive for more stable and versatile ILs led to the synthesis of a wide array of derivatives.[1] While a singular "discovery" of [BMIM]I is not pinpointed to a specific date or publication, its emergence is a direct consequence of the systematic exploration of 1,3-dialkylimidazolium salts throughout the 1980s and early 1990s. The selection of the butyl group on the imidazolium (B1220033) cation and the iodide anion was a logical step in tuning the physicochemical properties of these novel materials.

Physicochemical Properties

[BMIM]I is a pale-yellow liquid at room temperature, a characteristic that belies its salt nature.[2] Its properties are a direct result of the molecular structure of its constituent ions: the asymmetric 1-butyl-3-methylimidazolium cation and the iodide anion. The asymmetry of the cation, along with the charge distribution, frustrates crystal lattice formation, leading to a low melting point.[1] A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₅IN₂
Molecular Weight 266.12 g/mol
CAS Number 65039-05-6
Melting Point -72 °C
Density 1.48 g/cm³ at 25 °C
Viscosity 1183 cP at 25 °C
Conductivity 0.52 mS/cm at 25 °C
Decomposition Temperature 265 °C

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of [BMIM]I is a one-step quaternization reaction, a type of Sₙ2 reaction, between 1-methylimidazole (B24206) and 1-iodobutane.

Materials and Reagents:

  • 1-methylimidazole (purified, e.g., by distillation)

  • 1-iodobutane (purified, e.g., by washing with H₂SO₄ and distillation)

  • Ethyl acetate (B1210297) (anhydrous)

  • Toluene (anhydrous, optional as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodobutane. The reaction can be performed neat or in a solvent such as toluene.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 60°C and 110°C and stirred vigorously. The reaction is allowed to proceed for 24 to 72 hours. The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is decanted or removed by rotary evaporation. The crude [BMIM]I is then washed multiple times with ethyl acetate to remove any unreacted starting materials. After each wash, the ethyl acetate layer is decanted.

  • Drying: The purified [BMIM]I is then dried under high vacuum at a slightly elevated temperature (e.g., 50-70°C) for several hours to remove any residual volatile compounds, including ethyl acetate and water. The final product should be a clear, pale-yellow, viscous liquid.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized [BMIM]I.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 1-butyl-3-methylimidazolium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the imidazolium ring and the alkyl chains.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the [BMIM]⁺ cation.

Visualizations

Synthesis Pathway of [BMIM]I

G cluster_reactants Reactants cluster_process Process cluster_product Product 1-methylimidazole 1-methylimidazole SN2 Reaction SN2 Reaction 1-methylimidazole->SN2 Reaction 1-iodobutane 1-iodobutane 1-iodobutane->SN2 Reaction [BMIM]I 1-Butyl-3-methylimidazolium Iodide SN2 Reaction->[BMIM]I

Caption: Synthesis of [BMIM]I via Sₙ2 reaction.

Experimental Workflow for [BMIM]I Synthesis and Purification

G start Start reactants Mix 1-methylimidazole and 1-iodobutane start->reactants reaction Heat and Stir (60-110°C, 24-72h) reactants->reaction cool Cool to Room Temperature reaction->cool wash Wash with Ethyl Acetate (3x) cool->wash dry Dry under Vacuum wash->dry product Pure [BMIM]I dry->product

Caption: Workflow for the synthesis and purification of [BMIM]I.

Conclusion

This compound, born from the systematic exploration of imidazolium-based salts, has established itself as a cornerstone in the field of ionic liquids. Its well-characterized properties and straightforward synthesis have made it a workhorse for fundamental research and a versatile platform for a myriad of applications, from green chemistry to materials science and beyond. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing this important ionic liquid in their own endeavors.

References

A Technical Guide to Imidazolium-Based Ionic Liquids: Properties and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) represent a significant and versatile class of ionic liquids, characterized by their unique physicochemical properties which are highly tunable.[1][2] These properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window, make them attractive alternatives to traditional organic solvents in a multitude of applications, including drug development.[1][3][4][5] This technical guide provides an in-depth overview of the core fundamental properties of imidazolium-based ILs, detailed experimental protocols for their characterization, and visual representations of key structure-property relationships.

Core Physicochemical Properties

The properties of imidazolium-based ILs are not fixed but can be finely adjusted by modifying the structure of the cation (e.g., the length of the alkyl side chains) and the choice of the anion.[2][6] This "designer" aspect allows for the creation of ILs with specific characteristics tailored to a particular application.[2]

Data Summary

The following tables summarize key quantitative data for a selection of common imidazolium-based ionic liquids, illustrating the influence of cation and anion structure on their fundamental properties.

Ionic Liquid (Cation-Anion)Melting Point (°C)Density (g/cm³) at 298.15 KViscosity (cP) at 298.15 KIonic Conductivity (S/m) at 298.15 KDecomposition Temp (°C)
Effect of Alkyl Chain Length (Anion: [BF₄]⁻)
1-Ethyl-3-methylimidazolium Tetrafluoroborate ([Emim][BF₄])151.28341.4~400
1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF₄])-811.21960.3~400
1-Hexyl-3-methylimidazolium Tetrafluoroborate ([Hmim][BF₄])-751.152730.1~400
Effect of Anion (Cation: [Bmim]⁺)
1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])651.08High0.2<300
1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])791.34High0.1~333
1-Butyl-3-methylimidazolium Hexafluorophosphate ([Bmim][PF₆])101.363120.3>400
1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([Bmim][Tf₂N])-41.43520.4>400

Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the specific experimental conditions. Data is compiled from multiple sources.[3][7][8][9][10][11][12]

Key Structure-Property Relationships

The tunability of imidazolium-based ILs stems from predictable relationships between their molecular structure and their macroscopic properties. Understanding these relationships is crucial for designing ILs with desired characteristics.

G cluster_cation Cation Structure cluster_anion Anion Structure cluster_properties Physicochemical Properties Alkyl Chain Length Alkyl Chain Length Viscosity Viscosity Alkyl Chain Length->Viscosity Increases Density Density Alkyl Chain Length->Density Decreases Melting Point Melting Point Alkyl Chain Length->Melting Point Generally Decreases Ionic Conductivity Ionic Conductivity Alkyl Chain Length->Ionic Conductivity Decreases Anion Type Anion Type Anion Type->Viscosity Strongly Influences Anion Type->Density Strongly Influences Anion Type->Melting Point Strongly Influences Anion Type->Ionic Conductivity Strongly Influences Thermal Stability Thermal Stability Anion Type->Thermal Stability Strongly Influences

Influence of Cation and Anion Structure on IL Properties.

As illustrated, increasing the alkyl chain length on the imidazolium (B1220033) cation generally leads to an increase in viscosity and a decrease in density, melting point, and ionic conductivity.[6][9][13] The type of anion has a profound and complex effect on all major physicochemical properties.[3][14][15] For instance, smaller, more coordinating anions like halides tend to result in higher melting points and viscosities compared to larger, more delocalized anions like bis(trifluoromethylsulfonyl)imide.[16]

Experimental Protocols

Accurate and reproducible characterization of imidazolium-based ILs is essential for both fundamental research and application development. The following sections detail standard experimental methodologies for determining key properties.

Synthesis of Imidazolium-Based Ionic Liquids

A common and straightforward method for synthesizing imidazolium-based ILs is through a two-step process involving quaternization followed by anion exchange.[17][18][19][20]

G Start Start Quaternization Quaternization Start->Quaternization 1-methylimidazole (B24206) + alkyl halide Anion Exchange Anion Exchange Quaternization->Anion Exchange Imidazolium halide intermediate Purification Purification Anion Exchange->Purification Metathesis with desired anion salt Characterization Characterization Purification->Characterization Removal of impurities Final Product Final Product Characterization->Final Product Verify structure and purity

General Workflow for Imidazolium IL Synthesis.

1. Quaternization:

  • Reactants: 1-methylimidazole and an appropriate alkyl halide (e.g., 1-chlorobutane, 1-bromohexane).

  • Procedure: A mixture of 1-methylimidazole and the alkyl halide is heated, often under reflux or in a sealed vessel, with stirring.[17] Microwave-assisted synthesis can also be employed to accelerate the reaction.[21]

  • Outcome: Formation of the N-alkyl-N'-methylimidazolium halide salt.

2. Anion Exchange (Metathesis):

  • Reactants: The imidazolium halide salt from the previous step and a salt containing the desired anion (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide).[17]

  • Procedure: The imidazolium halide is dissolved in a suitable solvent (e.g., water, acetone, or dichloromethane), and a solution of the anion salt is added. The reaction is typically stirred for a set period.[17]

  • Outcome: Precipitation of the inorganic halide salt (e.g., NaCl, LiBr), which can be removed by filtration. The desired imidazolium-based ionic liquid remains in the solution.

3. Purification:

  • Procedure: The solvent is removed from the filtrate under reduced pressure. The resulting ionic liquid is often washed multiple times with water or other solvents to remove any remaining impurities. Final drying is typically performed under high vacuum to remove residual water and solvent.[17]

Characterization Techniques

1. Structural Verification (NMR and IR Spectroscopy):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized imidazolium cation.[16][22][23][24][25] The chemical shifts of the protons on the imidazolium ring are particularly sensitive to the surrounding environment and interactions with the anion.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecules and can be used to confirm the presence of characteristic functional groups in both the cation and the anion.[16][23][24][26]

2. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][10][27]

  • Procedure: A small sample of the ionic liquid is heated at a constant rate (e.g., 10 °C/min) in a TGA instrument.

  • Data Obtained: The decomposition temperature (Td) is determined from the onset of mass loss in the TGA curve, providing a measure of the thermal stability of the ionic liquid.[8][10]

3. Physicochemical Property Measurement:

  • Density: Measured using a pycnometer or a vibrating tube densimeter as a function of temperature.[9][11][28][29][30]

  • Viscosity: Determined using a viscometer (e.g., a cone-plate or rotational viscometer) over a range of temperatures.[9][11][28][30] The temperature dependence of viscosity often follows the Vogel-Fulcher-Tammann (VFT) equation.[12][31]

  • Ionic Conductivity: Measured using a conductivity meter with a calibrated probe at various temperatures.[9][11][12][28][31] The temperature dependence of conductivity also typically follows the VFT equation.[11][12]

Toxicity and Biodegradability Considerations

While often touted as "green" solvents due to their low vapor pressure, the toxicity and biodegradability of imidazolium-based ILs are important considerations, particularly in drug development and environmental applications.

G cluster_structure Molecular Structure cluster_properties Biological/Environmental Impact Alkyl Chain Length Alkyl Chain Length Toxicity Toxicity Alkyl Chain Length->Toxicity Increases with length Biodegradability Biodegradability Alkyl Chain Length->Biodegradability Increases with length (for longer chains) Anion Type Anion Type Anion Type->Toxicity Less significant effect

Impact of IL Structure on Toxicity and Biodegradability.

Generally, the toxicity of imidazolium-based ILs increases with the length of the alkyl side chain.[32][33] Conversely, longer alkyl chains can sometimes lead to increased biodegradability, although many imidazolium ILs are considered to be poorly biodegradable.[32][34][35] The nature of the anion appears to have a less pronounced effect on toxicity compared to the cation structure.[32][33]

Applications in Drug Development

The unique properties of imidazolium-based ILs have led to their exploration in various aspects of drug development.[4][5][36] They can be used as:

  • Solvents for Synthesis: Their ability to dissolve a wide range of organic and inorganic compounds makes them excellent media for chemical reactions.[5][36]

  • Drug Delivery Systems: ILs can be used to formulate nanoparticles and other drug delivery vehicles, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs.[5]

  • Active Pharmaceutical Ingredients (APIs): In some cases, the ionic liquid itself can possess therapeutic activity.[37]

This guide provides a foundational understanding of the essential properties of imidazolium-based ionic liquids. For researchers and professionals in drug development, a thorough grasp of these principles is paramount for the rational design and application of these versatile materials.

References

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Butyl-3-methylimidazolium Iodide, an ionic liquid with applications as a non-volatile electrolyte and reaction medium. This document details its molecular characteristics, hypothetical characterization protocols, and a logical workflow for its analysis.

Physicochemical Properties

This compound, commonly abbreviated as [bmim][I], is a room temperature ionic liquid. Its key quantitative data are summarized in the table below.

PropertyValue
Molecular Formula C8H15IN2[1][2][3][4]
Molecular Weight 266.12 g/mol [1][2][3][4][5]
CAS Number 65039-05-6[1][2][3][4][5]
Appearance Liquid[3]
Melting Point -72 °C[5]
Density 1.48 g/cm³ (at 25 °C)[5]
Viscosity 1183 cP (at 25 °C)[5]
Conductivity 0.52 mS/cm (at 25 °C)[5]

Hypothetical Experimental Protocols for Characterization

The following sections outline detailed, hypothetical methodologies for the comprehensive characterization of this compound.

1. Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the 1-butyl-3-methylimidazolium cation.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Procedure:

    • Prepare a 5% (w/v) solution of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, expect to observe characteristic peaks for the imidazolium (B1220033) ring protons, the butyl chain protons, and the methyl group protons.

    • For ¹³C NMR, expect to observe distinct signals for each unique carbon atom in the cation.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the connectivity of the molecule.

2. Molecular Weight Confirmation via Mass Spectrometry (MS)

  • Objective: To verify the mass of the 1-butyl-3-methylimidazolium cation.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent such as methanol.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • The resulting spectrum should show a prominent peak corresponding to the mass of the 1-butyl-3-methylimidazolium cation (C8H15N2⁺), which has a calculated mass of approximately 139.12 Da.

3. Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and observe any other thermal transitions.

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Hermetically seal a small amount of the sample (5-10 mg) in an aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Cool the sample to a low temperature (e.g., -120 °C) at a controlled rate.

    • Heat the sample from -120 °C to 100 °C at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature to identify the melting transition, which is reported to be around -72 °C.[5]

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

G cluster_start Initial Analysis cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_end Final Assessment start Sample Acquisition (this compound) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms dsc Thermal Analysis (DSC) nmr->dsc ms->dsc rheology Rheological Analysis (Viscosity) dsc->rheology conductivity Electrochemical Analysis (Conductivity) rheology->conductivity end Data Compilation & Property Profile conductivity->end

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butyl-3-methylimidazolium Iodide ([BMIM][I])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide, commonly abbreviated as [BMIM][I], is a room-temperature ionic liquid (RTIL) that has garnered significant interest across various scientific disciplines, including materials science, electrochemistry, and notably, the pharmaceutical sciences. As an organic salt with a melting point below 100°C, [BMIM][I] exhibits a unique combination of properties such as low vapor pressure, high thermal stability, and tunable solubility, making it a versatile component in diverse applications. In the realm of drug development, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and as a constituent of novel drug delivery systems is actively being explored.

This technical guide provides a comprehensive overview of the core physical and chemical properties of [BMIM][I], detailed experimental protocols for their measurement, and a visualization of its role in a drug delivery workflow. The information is curated to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and related fields.

Core Physical and Chemical Properties

The fundamental properties of [BMIM][I] are summarized below, with quantitative data presented in structured tables for ease of reference and comparison.

General and Spectroscopic Properties
PropertyValueReference
Chemical Formula C₈H₁₅IN₂[1]
Molecular Weight 266.12 g/mol [1][2]
CAS Number 65039-05-6[1][2]
Appearance Slight-yellow liquid[3]
¹H NMR (500 MHz, DMSO-d6) δ (ppm) = 9.18 (1H, s), 7.81 (1H, s), 7.74 (1H, s), 4.21-4.18 (2H, t), 3.87 (3H, s), 1.81-1.75 (2H, t), 1.30-1.23 (2H, m), 0.92-0.89 (3H, m)[4]
Thermal Properties
PropertyValueReference
Melting Point -72 °C[2]
Decomposition Temperature 265 °C[3]
Physicochemical Properties
PropertyValueReference
Density (at 25 °C) 1.48 g/cm³[2]
Viscosity (at 25 °C) 1183 cP[2]
Electrochemical Properties
PropertyValueReference
Conductivity (at 25 °C) 0.52 mS/cm[2]
Electrochemical Window 2.0 V[3]
Solubility

[BMIM][I] exhibits high solubility in a range of common solvents, a property that is particularly advantageous in pharmaceutical formulations.

SolventSolubilityReference
Water Soluble[3]
Ethanol Soluble[3]
Acetonitrile Soluble[3]
Dichloromethane Soluble[3]
Ether Insoluble[3]
Alkanes Insoluble[3]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of [BMIM][I].

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodobutane.

  • The reaction mixture is typically stirred at room temperature or with gentle heating. The reaction is exothermic, so initial cooling may be necessary.

  • Continue stirring the mixture for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • Upon completion, a viscous yellow liquid, the crude [BMIM][I], is obtained.[4]

  • The crude product is washed multiple times with a solvent in which the product is insoluble but the reactants are soluble, such as ethyl acetate, to remove any unreacted starting materials.

  • The purified [BMIM][I] is then dried under vacuum to remove any residual solvent. The final product should be stored in a dark place under an inert atmosphere at room temperature.[5]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of [BMIM][I] into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[6]

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is often reported as the onset temperature (T_onset), which is the temperature at which a significant mass loss begins, or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[7]

Measurement of Density using a Vibrating Tube Densimeter

Instrumentation:

  • Vibrating Tube Densimeter

Procedure:

  • Calibrate the instrument using two standards of known density, such as dry air and deionized water, at the desired measurement temperature.

  • Ensure the sample of [BMIM][I] is free of air bubbles and impurities.

  • Inject the [BMIM][I] sample into the oscillating U-tube of the densimeter.

  • Allow the temperature of the sample to equilibrate to the setpoint.

  • The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then calculated by the instrument's software based on the calibration constants.[8][9]

  • It is crucial to account for the viscosity of the ionic liquid, as high viscosity can introduce damping errors. Modern instruments often have built-in viscosity correction, or a correction factor can be applied based on the viscosity of the sample.[8]

Measurement of Viscosity using a Falling-Body or Rotational Viscometer

Instrumentation:

  • Falling-body viscometer or a rotational rheometer/viscometer.

Procedure (Falling-Body Viscometer):

  • Place the [BMIM][I] sample in the temperature-controlled measurement tube of the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Release a body (sphere or cylinder) of known density and dimensions into the ionic liquid.

  • Measure the time it takes for the body to fall a specific distance between two marked points.

  • The viscosity is calculated using Stokes' law, taking into account the densities of the falling body and the ionic liquid, the terminal velocity of the body, and the instrument's calibration constant.[10]

Procedure (Rotational Viscometer):

  • Place the [BMIM][I] sample in the instrument's sample cup.

  • Lower the spindle of the viscometer into the sample to the correct immersion depth.

  • Set the desired temperature and allow the sample to equilibrate.

  • Rotate the spindle at a known speed and measure the torque required to overcome the viscous drag of the fluid.

  • The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle.

Determination of the Electrochemical Window by Cyclic Voltammetry (CV)

Instrumentation:

  • Potentiostat

  • Three-electrode electrochemical cell

Procedure:

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire).[11][12]

  • Fill the cell with the [BMIM][I] sample. It is critical to use a dry, deoxygenated sample, as impurities like water can significantly affect the electrochemical window.[12]

  • Scan the potential of the working electrode from an initial potential towards a negative potential (cathodic scan) and then reverse the scan towards a positive potential (anodic scan).

  • The electrochemical window is defined as the potential range where no significant faradaic current (due to oxidation or reduction of the electrolyte) is observed.[13]

  • The cathodic limit is the potential at which the reduction of the [BMIM]⁺ cation begins, and the anodic limit is the potential at which the oxidation of the I⁻ anion begins. These limits are often determined by setting a cutoff current density (e.g., 0.5 or 1.0 mA/cm²).[13]

Visualization of [BMIM][I] in a Drug Delivery Workflow

Given the interest in ionic liquids for pharmaceutical applications, the following diagram illustrates a conceptual workflow for the use of [BMIM][I] in a drug delivery system.

drug_delivery_workflow cluster_formulation Formulation Stage cluster_delivery Delivery System cluster_release Administration & Release cluster_outcome Therapeutic Outcome API Poorly Soluble API Formulation Drug-IL Formulation API->Formulation BMIMI [BMIM][I] (Solvent/Carrier) BMIMI->Formulation Encapsulation Encapsulation (e.g., Nanoparticles, Liposomes) Formulation->Encapsulation Enhanced Loading DeliveryVehicle Final Drug Delivery Vehicle Encapsulation->DeliveryVehicle Administration Administration to Patient DeliveryVehicle->Administration TargetSite Accumulation at Target Site Administration->TargetSite Release Controlled Drug Release TargetSite->Release Stimulus (e.g., pH, Temp) Effect Therapeutic Effect Release->Effect

Conceptual workflow for [BMIM][I] in a drug delivery system.

This guide provides a foundational understanding of the physical and chemical properties of [BMIM][I] for professionals in the research and drug development sectors. The detailed protocols and compiled data aim to facilitate further investigation and application of this versatile ionic liquid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium Iodide

This technical guide provides a comprehensive overview of the thermal stability of this compound ([BMIM]I), an ionic liquid of significant interest in various scientific and pharmaceutical applications. Understanding the thermal properties of [BMIM]I is crucial for its safe and effective use in processes that may involve elevated temperatures.

Core Concepts of Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. It is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. Key parameters derived from TGA include the onset decomposition temperature (Tonset), which is the temperature at which significant decomposition begins, and the peak decomposition temperature (Tpeak), the temperature of the maximum rate of mass loss.[1] Long-term thermal stability is also a concern, as some ionic liquids may exhibit decomposition at temperatures below their Tonset during prolonged heating.[1]

The thermal stability of imidazolium-based ionic liquids is influenced by the nature of both the cation and the anion.[1] For halide-containing ionic liquids, the anion's nucleophilicity plays a significant role in the decomposition mechanism, which often involves a nucleophilic substitution (SN2) reaction.[2][3]

Quantitative Thermal Stability Data for [BMIM]I and Related Halides

The following table summarizes the key thermal decomposition temperatures for this compound ([BMIM]I) and its chloride and bromide analogs for comparative purposes.

Ionic LiquidOnset Decomposition Temperature (Tonset)Peak Decomposition Temperature (Tpeak)Notes
This compound ([BMIM]I) 238(1) °C[4][5]Not explicitly statedThe decomposition proceeds with a total mass loss of 100%.[5]
550 K (277 °C)[6]Not explicitly statedDetermined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6]
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)246(1) °C[4]Not explicitly statedThe initial thermal decomposition temperature for ~10% mass loss.[4]
530.5 K (257.5 °C)[6]Not explicitly statedDetermined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6]
1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)260(1) °C[4]333 °C[7]The decomposition starts around 293 °C and concludes around 350 °C.[7]
540 K (267 °C)[6]Not explicitly statedDetermined by TG at a heating rate of 10 K min-1 under a nitrogen atmosphere.[6]

Experimental Protocols

Synthesis of this compound ([BMIM]I)

A general and widely used method for the synthesis of 1-alkyl-3-methylimidazolium halides is the nucleophilic substitution reaction between 1-methylimidazole (B24206) and an alkyl halide. For [BMIM]I, this involves the reaction of 1-methylimidazole with 1-iodobutane (B1219991).

Materials:

Procedure:

  • Equimolar amounts of 1-methylimidazole and 1-iodobutane are dissolved in acetonitrile in a round-bottom flask.

  • The reaction mixture is refluxed for a specified period, typically ranging from 24 to 48 hours, under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • After cooling to room temperature, the product may separate as a distinct layer.

  • The upper solvent layer is decanted, and the resulting ionic liquid is washed multiple times with ethyl acetate to remove any unreacted starting materials.[6]

  • The remaining solvent is removed under vacuum, and the final product is dried at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 24 hours) to yield the pure ionic liquid.[6]

Thermogravimetric Analysis (TGA) Protocol

The following is a typical experimental protocol for determining the thermal stability of [BMIM]I using thermogravimetric analysis.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: A small amount of the [BMIM]I sample (typically 4-8 mg) is placed into a clean TGA pan, often made of platinum or ceramic.[2] Prior to analysis, the ionic liquid should be thoroughly dried under vacuum to remove any residual water, as moisture can affect the TGA results.[1]

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas, typically nitrogen or helium, at a constant flow rate (e.g., 20 mL min-1).[2]

    • The desired temperature program is set. For dynamic (temperature-ramped) TGA, a constant heating rate is applied. A common heating rate for ionic liquids is 10 °C min-1.[2]

  • Data Acquisition:

    • The sample is heated from ambient temperature to a final temperature well above its decomposition point (e.g., 600 °C).

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset). Tonset is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.[1]

    • The derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of mass loss (Tpeak).[1]

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

Caption: Workflow for the synthesis and thermal analysis of [BMIM]I.

Decomposition Pathway Considerations

The thermal decomposition of 1,3-dialkylimidazolium halides is generally understood to proceed via pathways influenced by the anion.

G cluster_pathway Potential Decomposition Pathways of [BMIM]I bmim_i [BMIM]I sn2 SN2 Nucleophilic Attack bmim_i->sn2 products Decomposition Products sn2->products p1 1-Butyl-3-methyl-imidazol-2-ylidene (Carbene) p2 1-Butylimidazole p3 Methyl Iodide p4 1-Iodobutane p5 1-Methylimidazole

Caption: Simplified potential decomposition pathways for [BMIM]I.

References

solubility of 1-Butyl-3-methylimidazolium Iodide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-Butyl-3-methylimidazolium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ([BMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered interest in various chemical and pharmaceutical applications due to its unique properties, including its potential as a solvent for a wide range of compounds. Understanding the solubility of [BMIM]I in different organic solvents is crucial for its effective use in synthesis, extraction, and formulation processes. This technical guide provides a comprehensive overview of the solubility of [BMIM]I, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Core Data Presentation

Qualitative Solubility of this compound ([BMIM]I)

The solubility of [BMIM]I is largely dictated by the polarity of the solvent. It is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.

Organic SolventQualitative Solubility of [BMIM]I
Alcohols
MethanolSoluble
EthanolSoluble[1]
Ketones
AcetoneSoluble
Ethers
Diethyl EtherInsoluble[1]
Halogenated Solvents
DichloromethaneSoluble[1]
Nitriles
Acetonitrile (B52724)Soluble[1]
Aromatic Hydrocarbons
TolueneSparingly soluble/Insoluble
Alkanes
HexaneInsoluble[1]
Quantitative Solubility of 1-Butyl-3-methylimidazolium Hexafluorophosphate (B91526) ([BMIM][PF6]) in Organic Solvents

As a reference, the following table presents quantitative solubility data for [BMIM][PF6]. This data is intended to provide a general understanding of the solubility behavior of 1-butyl-3-methylimidazolium based ionic liquids in various organic solvents. Note: This data is for [BMIM][PF6], not [BMIM]I.

Organic SolventTemperature (K)Solubility (Mole Fraction of [BMIM][PF6])
Benzene298.150.081
Toluene298.150.045
Ethylbenzene298.150.029
o-Xylene298.150.038
m-Xylene298.150.036
p-Xylene298.150.031
n-Pentane298.15Miscible
n-Hexane298.15Miscible
n-Heptane298.15Miscible
n-Octane298.15Miscible
Cyclopentane298.15Miscible
Cyclohexane298.15Miscible
1-Propanol308.170.3764[2]
1-Butanol293.920.1336[2]
1-Pentanol298.150.078

Experimental Protocols

Synthesis of this compound ([BMIM]I)

This protocol describes the synthesis of [BMIM]I via the quaternization of 1-methylimidazole (B24206) with 1-iodobutane.

Materials:

  • 1-methylimidazole (freshly distilled)

  • 1-iodobutane

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add equimolar amounts of freshly distilled 1-methylimidazole and 1-iodobutane.

  • The reaction is typically carried out without a solvent, but a minimal amount of a non-reactive solvent like acetonitrile can be used if necessary.

  • Stir the mixture at room temperature. The reaction is exothermic, and the product, [BMIM]I, will begin to form as a separate, denser phase.

  • To ensure the reaction goes to completion, gently heat the mixture to 60-70 °C for 24-48 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the resulting viscous liquid product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The product is insoluble in ethyl acetate.

  • Separate the product layer (bottom layer) from the ethyl acetate layer.

  • Remove any residual ethyl acetate from the product using a rotary evaporator under reduced pressure.

  • The final product, this compound, should be a pale yellow to brownish viscous liquid. Store it in a desiccator to prevent water absorption.

Determination of Solubility using the Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute like an ionic liquid in a volatile solvent.

Materials:

  • This compound ([BMIM]I)

  • Organic solvent of interest

  • Vials with airtight caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Oven

Procedure:

  • Add an excess amount of [BMIM]I to a known mass of the organic solvent in a sealed vial.

  • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After equilibration, allow the vial to stand undisturbed at the set temperature until the undissolved [BMIM]I settles at the bottom.

  • Carefully extract a known mass of the clear supernatant (saturated solution) using a syringe and transfer it to a pre-weighed empty vial.

  • Evaporate the solvent from the vial containing the supernatant in an oven at a temperature above the boiling point of the solvent but below the decomposition temperature of the ionic liquid.

  • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved [BMIM]I.

  • The solubility can then be calculated as grams of [BMIM]I per 100 grams of solvent.

Determination of Solubility using the Cloud Point Method

The cloud point method is suitable for determining the liquid-liquid equilibrium (LLE) of partially miscible systems and can be used to construct phase diagrams.

Materials:

  • This compound ([BMIM]I)

  • Organic solvent of interest

  • Sealed glass ampoules or a temperature-controlled view cell

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Prepare several samples of known composition by accurately weighing [BMIM]I and the organic solvent into glass ampoules.

  • Seal the ampoules to prevent any change in composition due to evaporation.

  • Place the ampoule in a temperature-controlled bath or view cell equipped with a stirrer.

  • Slowly heat the sample while stirring vigorously. The temperature at which the two-phase mixture becomes a single homogeneous phase is the cloud point temperature. This is often observed as the disappearance of turbidity.

  • After the solution becomes clear, slowly cool the sample while continuing to stir. The temperature at which the solution becomes turbid again is also recorded.

  • The average of the heating and cooling cloud point temperatures is taken as the equilibrium temperature for that specific composition.

  • Repeat this procedure for all the prepared samples to obtain a series of data points (composition vs. cloud point temperature).

  • Plot the mole fraction of the ionic liquid against the cloud point temperature to construct the liquid-liquid phase diagram.

Mandatory Visualizations

Synthesis_of_BMIMI cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification methylimidazole 1-Methylimidazole mixing Mix Equimolar Amounts methylimidazole->mixing iodobutane 1-Iodobutane iodobutane->mixing reaction Stir at 60-70°C (24-48h) mixing->reaction Quaternization washing Wash with Ethyl Acetate reaction->washing separation Separate Layers washing->separation evaporation Rotary Evaporation separation->evaporation product 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) evaporation->product

Caption: Synthesis workflow for this compound.

Gravimetric_Method_Workflow start Start prepare_mixture Prepare supersaturated solution (excess [BMIM]I in solvent) start->prepare_mixture equilibrate Equilibrate at constant temperature with agitation (24-48h) prepare_mixture->equilibrate settle Allow undissolved solid to settle equilibrate->settle extract_supernatant Extract a known mass of the clear supernatant settle->extract_supernatant evaporate Evaporate the solvent extract_supernatant->evaporate weigh_residue Weigh the remaining [BMIM]I evaporate->weigh_residue calculate Calculate solubility (g/100g solvent) weigh_residue->calculate end End calculate->end

Caption: Workflow for the Gravimetric Method of solubility determination.

Cloud_Point_Method_Workflow start Start prepare_samples Prepare sealed samples of known [BMIM]I/solvent compositions start->prepare_samples heat_sample Heat a sample while stirring prepare_samples->heat_sample observe_clear Observe temperature of complete miscibility (clear point) heat_sample->observe_clear cool_sample Cool the sample while stirring observe_clear->cool_sample observe_turbid Observe temperature of phase separation (cloud point) cool_sample->observe_turbid average_temp Average the two temperatures observe_turbid->average_temp repeat_samples Repeat for all compositions average_temp->repeat_samples plot_diagram Plot mole fraction vs. temperature to create phase diagram repeat_samples->plot_diagram end End plot_diagram->end

Caption: Workflow for the Cloud Point Method of solubility determination.

References

Spectroscopic Profile of 1-Butyl-3-methylimidazolium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Butyl-3-methylimidazolium Iodide ([BMIM][I]). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in various scientific disciplines, including materials science, electrochemistry, and drug development, where a thorough understanding of the molecular characteristics of ionic liquids is crucial. This guide consolidates quantitative spectroscopic data, details the experimental protocols for obtaining such data, and provides visualizations to illustrate key experimental workflows.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for 1-Butyl-3-methylimidazolium Cation (Analogues)

Proton AssignmentChemical Shift (δ) in ppm (CDCl₃) - [BMIM][OH]
N-CH-N (Imidazolium Ring)10.11 (s)
NCHCHN (Imidazolium Ring)7.61 (t)
NCHCHN (Imidazolium Ring)7.48 (t)
N-CH₂CH₂ (Butyl Chain)4.24 (t)
N-CH₃ (Methyl Group)4.02 (s)
NCH₂CH₂CH₂CH₃ (Butyl Chain)1.74-1.85 (m)
NCH₂CH₂CH₂CH₃ (Butyl Chain)1.27 (h)
NCH₂CH₂CH₂CH₃ (Butyl Chain)0.84 (t)

Data sourced from a study on imidazolium-based ionic liquids, specific citation for the hydroxide (B78521) analogue data is needed.

Table 2: ¹³C NMR Chemical Shift Data for 1-Butyl-3-methylimidazolium Cation (Analogues)

Carbon AssignmentChemical Shift (δ) in ppm (CDCl₃) - [BMIM][OH]
N-CH-N (Imidazolium Ring)136.31
NCHCHN (Imidazolium Ring)123.59
NCHCHN (Imidazolium Ring)122.17
N-CH₂ (Butyl Chain)49.29
N-CH₃ (Methyl Group)36.57
NCH₂CH₂ (Butyl Chain)31.95
NCH₂CH₂CH₂ (Butyl Chain)19.21
CH₃ (Butyl Chain)13.29

Data sourced from a study on imidazolium-based ionic liquids, specific citation for the hydroxide analogue data is needed. A ¹³C NMR spectrum for this compound has been reported, visually confirming the expected carbon environments.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The characteristic IR absorption bands for the 1-butyl-3-methylimidazolium cation are well-documented.

Table 3: FT-IR Peak Assignments for 1-Butyl-3-methylimidazolium Cation

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3200-3000C-H stretching (Imidazolium ring)
3000-2800C-H stretching (Alkyl chains)
~1624C=C stretching (Imidazolium ring)
~1570Imidazolium (B1220033) ring skeletal vibrations
~1465CH₂ scissoring
~1170C-N stretching
800-950Out-of-plane C-H bending (Imidazolium ring)

Assignments are based on general knowledge of imidazolium-based ionic liquids and data from related compounds.[2][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. This compound exhibits a notable absorption profile.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax)Description
~210 nmAttributed to electronic transitions within the imidazolium cation.
~160 nmAnother absorption peak associated with the imidazolium cation.

The absorption spectra are primarily determined by the cation when paired with fluorine-containing anions, and similar behavior is expected with iodide.[4] The concentration of ionic liquids in aqueous solutions can be quantified using UV-Vis spectroscopy.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the ionic liquid's constituent ions and their fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing ionic liquids.[6][7]

Table 5: Mass Spectrometry Fragmentation Data for 1-Butyl-3-methylimidazolium Cation ([BMIM]⁺)

m/zFragment Assignment
139[C₈H₁₅N₂]⁺ (Parent Cation)
83Loss of butene from the parent cation

Fragmentation data is based on studies of 1-butyl-3-methylimidazolium bromide, and similar fragmentation is expected for the iodide salt.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline general experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may influence the chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

  • For ATR-FTIR, place a small drop of the neat this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the major absorption peaks.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the ionic liquid.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, water). The solvent should be transparent in the wavelength range of interest.

  • Use matched quartz cuvettes for the sample and a reference (containing the pure solvent).

Data Acquisition:

  • Record a baseline spectrum with the reference cuvette in both beams.

  • Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Data Processing:

  • The instrument software will plot absorbance versus wavelength.

  • Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the cation and study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent compatible with ESI, such as methanol (B129727) or acetonitrile.[6]

  • The concentration should be low enough to avoid signal suppression.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire mass spectra in both positive and negative ion modes to detect the cation and anion, respectively.

  • To induce fragmentation, in-source collision-induced dissociation (CID) can be performed by increasing the cone voltage.

Data Processing:

  • Analyze the mass spectra to identify the molecular ion peaks for the cation and anion.

  • Identify the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent FTIR FTIR Sample->FTIR Neat sample (ATR) UVVis UVVis Sample->UVVis Dilution in UV-transparent solvent MS MS Sample->MS Dilution in volatile solvent Structure Structure NMR->Structure Vibrational_Modes Vibrational_Modes FTIR->Vibrational_Modes Electronic_Transitions Electronic_Transitions UVVis->Electronic_Transitions Fragmentation Fragmentation MS->Fragmentation

References

An In-depth Technical Guide to the Crystal Structure of 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I), a prominent ionic liquid. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state structure of this compound. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and provides a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2] This crystal system is characterized by three unequal axes at right angles. The crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₈H₁₅IN₂
Formula Weight266.12 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.2806(3) Å
b10.7885(4) Å
c11.9985(5) Å
α90°
β90°
γ90°
Volume1072.29(7) ų
Z4
Density (calculated)1.648 Mg/m³
Absorption Coefficient2.969 mm⁻¹
F(000)520
Data Collection
DiffractometerRigaku Saturn70 CCD
Radiation SourceMoKα
Theta range for data collection3.06 to 27.50°
Index ranges-10<=h<=10, -14<=k<=14, -15<=l<=15
Reflections collected10231
Independent reflections2453 [R(int) = 0.0264]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2453 / 0 / 110
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0163, wR2 = 0.0385
R indices (all data)R1 = 0.0179, wR2 = 0.0392
Largest diff. peak and hole0.446 and -0.477 e.Å⁻³

Molecular Structure and Conformation

The asymmetric unit of [BMIM]I contains one 1-butyl-3-methylimidazolium cation and one iodide anion. The butyl chain of the cation adopts a gauche-trans (GT) conformation.[1] Key bond lengths and angles within the imidazolium (B1220033) ring and the butyl chain are presented in Tables 2 and 3, respectively. These values provide insight into the geometry and electronic distribution of the cation.

Table 2: Selected Bond Lengths for this compound

BondLength (Å)
I(1)-C(1)3.050
N(1)-C(1)1.335(3)
N(1)-C(3)1.376(3)
N(1)-C(4)1.468(3)
N(2)-C(1)1.335(3)
N(2)-C(2)1.373(3)
N(2)-C(8)1.465(3)
C(2)-C(3)1.367(3)
C(4)-C(5)1.523(3)
C(5)-C(6)1.520(4)
C(6)-C(7)1.521(4)

Table 3: Selected Bond Angles for this compound

AtomsAngle (°)
C(1)-N(1)-C(3)108.8(2)
C(1)-N(1)-C(4)125.7(2)
C(3)-N(1)-C(4)125.5(2)
C(1)-N(2)-C(2)108.9(2)
C(1)-N(2)-C(8)125.7(2)
C(2)-N(2)-C(8)125.4(2)
N(1)-C(1)-N(2)108.9(2)
N(2)-C(2)-C(3)106.6(2)
N(1)-C(3)-C(2)106.8(2)
N(1)-C(4)-C(5)111.9(2)
C(6)-C(5)-C(4)111.4(2)
C(5)-C(6)-C(7)112.5(2)

Experimental Protocols

The determination of the crystal structure of [BMIM]I involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization
  • Synthesis of [BMIM]I: The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-iodobutane. The reaction is generally carried out in a suitable solvent, such as toluene, under reflux conditions for an extended period (e.g., 24 hours).

  • Crystallization: Single crystals of [BMIM]I suitable for X-ray diffraction can be grown from a solution of the ionic liquid in acetonitrile.[1] The process involves dissolving the compound in a minimal amount of solvent and then cooling the solution to a low temperature (e.g., below 233 K) for 24 hours.[1] The resulting crystals are isolated by filtration at a low temperature, washed with a solvent in which the compound is sparingly soluble (e.g., ethyl acetate), and then dried under vacuum.[1]

X-ray Data Collection and Structure Refinement

A colorless block crystal of suitable dimensions (e.g., 0.35 x 0.30 x 0.25 mm) is mounted on a goniometer head.[1] Data collection is performed on a diffractometer equipped with a CCD area detector and a graphite-monochromated MoKα radiation source. The crystal is typically cooled to a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.

The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of [BMIM]I crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for determining the crystal structure of [BMIM]I.

References

Theoretical Insights into the 1-Butyl-3-methylimidazolium Cation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 22, 2025

Abstract

The 1-butyl-3-methylimidazolium ([BMIM]+) cation is a cornerstone of ionic liquid research, pivotal in applications ranging from "green" solvents to advanced electrolytes. A profound understanding of its conformational landscape, electronic properties, and intermolecular interactions is paramount for the rational design of novel ionic liquids with tailored functionalities. This technical whitepaper provides an in-depth analysis of the theoretical studies conducted on the [BMIM]+ cation, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, outlines detailed computational protocols, and presents visual representations of fundamental concepts to facilitate a comprehensive understanding of the core theoretical underpinnings of [BMIM]+.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as versatile alternatives to traditional organic solvents in a myriad of applications.[1] The 1-butyl-3-methylimidazolium cation, [BMIM]+, is one of the most extensively studied components of ILs.[1][2][3] Its structural flexibility, particularly the conformational isomerism of the butyl chain, and its capacity for hydrogen bonding significantly influence the macroscopic properties of [BMIM]+-based ILs.[2][4]

Theoretical and computational studies have been instrumental in elucidating the intricate molecular-level details of the [BMIM]+ cation that are often challenging to probe experimentally. High-level ab initio and density functional theory (DFT) calculations have provided invaluable insights into its geometry, vibrational frequencies, charge distribution, and interaction energies with various anions and solvent molecules.[5][6][7][8] This guide synthesizes the findings from these theoretical investigations to present a holistic view of the [BMIM]+ cation.

Conformational Analysis of the [BMIM]+ Cation

The conformational flexibility of the butyl chain attached to the imidazolium (B1220033) ring is a defining feature of the [BMIM]+ cation. The two primary dihedral angles, C7-C8-C9-C10 and N1-C7-C8-C9 (refer to a standard numbering scheme for [BMIM]+), give rise to several stable conformers. The most commonly studied rotamers are designated as TT (trans-trans), GT (gauche-trans), and G'T.[5][9]

Theoretical calculations have been pivotal in determining the relative stabilities of these conformers. High-level ab initio methods, such as CCSD(T), have been employed to obtain accurate energy landscapes.[5][9][10]

Table 1: Relative Energies of [BMIM]+ Cation Conformers

ConformerDihedral Angles (C7-C8-C9-C10, N1-C7-C8-C9)Relative Energy (kcal/mol) - Isolated Cation[5][9][10]Relative Energy (kcal/mol) - [BMIM]Cl Complex[5][9][10]
TT~180°, ~180°0.000.00
GT~60°, ~180°-0.02-1.61
G'T~-60°, ~180°-0.50-0.25

The data clearly indicates that for the isolated [BMIM]+ cation, the conformers are very close in energy. However, the presence of a counter-ion, such as chloride (Cl-), significantly alters the relative stabilities, with the GT conformer becoming markedly more stable.[5][9][10] This is attributed to favorable electrostatic interactions between the anion and the cation.[5][9]

Conformational_Isomerism Conformational Isomers of [BMIM]+ TT_iso TT (trans-trans) 0.0 kcal/mol GT_iso GT (gauche-trans) -0.02 kcal/mol TT_iso->GT_iso Rotation TT_complex TT (trans-trans) 0.0 kcal/mol G_prime_T_iso G'T -0.50 kcal/mol GT_iso->G_prime_T_iso Rotation GT_complex GT (gauche-trans) -1.61 kcal/mol G_prime_T_complex G'T -0.25 kcal/mol TT_complex->GT_complex Rotation GT_complex->G_prime_T_complex Rotation Anion_effect Anion Interaction Stabilizes GT Conformer Anion_effect->GT_complex

Caption: Relative energies of [BMIM]+ conformers in isolation and in a complex with Cl-.

Interaction with Anions and Other Molecules

The interactions between the [BMIM]+ cation and anions are predominantly electrostatic in nature and play a crucial role in determining the properties of the resulting ionic liquid.[6][11] Ab initio calculations have been employed to quantify these interaction energies. The primary interaction site on the [BMIM]+ cation is the acidic proton at the C2 position of the imidazolium ring.[5][12]

Table 2: Interaction Energies of [BMIM]+ with Halide Anions

AnionInteraction Energy (kcal/mol)[6][13]
Cl--88.4
Br--86.4
I--79.0

These strong interactions lead to the formation of distinct ion pairs and have a significant impact on the cation's conformation and vibrational spectra.[7]

Theoretical studies have also explored the interaction of [BMIM]+ with other molecules, such as water and cellulose (B213188). In aqueous solutions, water molecules preferentially interact with the C2-H moiety of the imidazolium ring.[12] For larger water clusters (n ≥ 4), hydrogen bonding between water molecules becomes more dominant, leading to the formation of ring-like structures that interact with the top of the imidazolium ring.[12] The interaction with cellulose is primarily driven by strong hydrogen bonds between the hydroxyl groups of cellulose and the anion, with weaker hydrogen bonds existing between the imidazolium cation and the cellulose hydroxyl oxygen atoms.[14]

Interaction_Pathway cluster_anions Anion Interactions cluster_molecules Molecular Interactions BMIM [BMIM]+ Cation Cl Cl- BMIM->Cl Strong H-bond (C2-H...Cl) Br Br- BMIM->Br Strong H-bond (C2-H...Br) I I- BMIM->I Strong H-bond (C2-H...I) Water Water (H2O) BMIM->Water Preferential interaction with C2-H Cellulose Cellulose BMIM->Cellulose Weak H-bond with hydroxyl oxygen Cl->Cellulose Strong H-bond with hydroxyl groups

Caption: Interaction pathways of the [BMIM]+ cation with various species.

Computational Protocols

The theoretical investigation of the [BMIM]+ cation typically involves a series of computational steps designed to accurately model its structure, energetics, and properties.

Geometry Optimization

The first step in any theoretical study is to determine the minimum energy geometry of the molecule. For the [BMIM]+ cation and its complexes, this is typically achieved using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

  • Method: DFT with a hybrid functional such as B3LYP is commonly used for initial geometry optimizations due to its balance of accuracy and computational cost.[8] For higher accuracy, MP2 is often employed.[5][6][11]

  • Basis Set: A variety of basis sets are used, with Pople-style basis sets like 6-31G* or 6-311++G** being common choices.[8] For more precise calculations, correlation-consistent basis sets such as cc-pVTZ are utilized.[5][9]

  • Software: Quantum chemistry packages like Gaussian, GAMESS, or NWChem are frequently used to perform these calculations.

Frequency Calculations

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.[15]

Single-Point Energy Calculations

To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using more sophisticated and computationally expensive methods.

  • Method: The "gold standard" for single-point energy calculations is the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, which provides very accurate results.[5][9][10]

Population Analysis

To understand the charge distribution within the [BMIM]+ cation, population analysis methods are employed.

  • Methods: Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are commonly used to determine atomic charges and analyze bonding characteristics. The CHELPG method is also used to derive partial atomic charges for use in molecular dynamics simulations.

Computational_Workflow start Define System ([BMIM]+, [BMIM]+Anion, etc.) geom_opt Geometry Optimization (DFT: B3LYP or MP2) Basis Set: 6-31G* or cc-pVTZ start->geom_opt freq_calc Frequency Calculation (Confirm Minimum, Predict Spectra) geom_opt->freq_calc sp_energy Single-Point Energy (High Accuracy: CCSD(T)) freq_calc->sp_energy pop_analysis Population Analysis (NBO, AIM, CHELPG) sp_energy->pop_analysis end Analyze Results (Energies, Structures, Charges) pop_analysis->end

Caption: A typical workflow for the theoretical study of the [BMIM]+ cation.

Conclusion

Theoretical studies have provided a deep and nuanced understanding of the 1-butyl-3-methylimidazolium cation, a fundamental component of many common ionic liquids. Through the application of sophisticated computational methods, researchers have been able to characterize its conformational preferences, quantify its interactions with a variety of chemical species, and elucidate the electronic factors that govern its behavior. The data and protocols summarized in this technical guide offer a solid foundation for further research and development in the field of ionic liquids, enabling the design of new materials with optimized properties for a wide range of applications, from sustainable chemistry to advanced drug delivery systems. The continued synergy between theoretical and experimental investigations will undoubtedly unlock even greater potential for [BMIM]+-based ionic liquids in the future.

References

understanding the cation-anion interaction in [BMIM][I]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cation-Anion Interaction in 1-Butyl-3-methylimidazolium Iodide ([BMIM][I])

Introduction

This compound ([BMIM][I]) is a room-temperature ionic liquid (IL) that has garnered significant interest in various applications, including as an electrolyte in dye-sensitized solar cells.[1] Understanding the fundamental nature of the interaction between the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation and the iodide (I⁻) anion is crucial for optimizing its physicochemical properties and performance in these applications. This technical guide provides a detailed examination of the core cation-anion interactions in [BMIM][I], integrating findings from experimental and computational studies.

Core Cation-Anion Interactions

The interaction between the [BMIM]⁺ cation and the I⁻ anion is primarily electrostatic, but also involves significant contributions from hydrogen bonding and dispersion forces. The iodide anion preferentially interacts with the imidazolium (B1220033) ring of the cation, particularly with the C-H protons.

  • Hydrogen Bonding: The most acidic protons on the imidazolium ring, especially the one at the C2 position, form hydrogen bonds with the iodide anion.[1][2] This interaction is a key factor in determining the local structure and dynamics of the ionic liquid. The strength of this hydrogen bonding influences the conformational preferences of the butyl chain on the cation.[3][4]

  • Anion Positioning: Ab initio molecular dynamics simulations have revealed that the iodide anion tends to reside above the plane of the imidazolium ring, interacting with the three C-H groups of the ring.[5] The imidazolium ring can even bend to "wrap around" the anion, maximizing the favorable interactions.[5]

  • Charge Transfer: Spectroscopic studies suggest the possibility of charge transfer from the iodide anion to the imidazolium cation ring, which contributes to the characteristic pale yellow color of [BMIM][I].[1]

Quantitative Data

The following tables summarize key quantitative data from computational and experimental studies on the cation-anion interaction in [BMIM][I] and related halide-based [BMIM] ILs.

Interaction Parameter Value Method Reference
Formation Energy ([BMIM]⁺ + I⁻)-79.0 kcal/molab initio calculation (MP2/DGDZVP)[6]

Table 1: Calculated Interaction Energy for the [BMIM][I] Ion Pair.

Proton Chemical Shift (δ) in neat [BMIM][I] (ppm)
H-2 (Imidazolium Ring)~9.2
H-4, H-5 (Imidazolium Ring)~7.8, ~7.7
N-CH₃~3.9
N-CH₂ (Butyl Chain)~4.2
CH₂ (Butyl Chain)~1.8
CH₂ (Butyl Chain)~1.3
CH₃ (Butyl Chain)~0.9

Table 2: Approximate ¹H NMR Chemical Shifts for [BMIM][I]. [7] Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
C(2)-H Stretch3024
Imidazolium Ring C-H Stretch3100-3200
Butyl Chain C-H Stretch2800-3000

Table 3: Key Infrared (IR) Vibrational Frequencies for [BMIM][I]. [8]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are outlines of the key techniques used to probe the cation-anion interactions in [BMIM][I].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the local chemical environment of atomic nuclei. In the context of [BMIM][I], ¹H NMR is particularly useful for studying the interactions involving the protons of the [BMIM]⁺ cation.

Methodology:

  • Sample Preparation: The [BMIM][I] sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid solvent signal interference.

  • Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer.

  • Analysis: The chemical shifts of the protons, especially those on the imidazolium ring (H-2, H-4, H-5), are analyzed. Changes in these chemical shifts upon addition of other solvents or solutes can provide insights into the strength and nature of the cation-anion and cation-solvent interactions.[2][7]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and is sensitive to changes in molecular conformation and intermolecular interactions.

Methodology:

  • Sample Preparation: A small amount of the liquid [BMIM][I] sample is placed in a suitable container for analysis.

  • Data Acquisition: A Raman spectrometer with a specific laser excitation wavelength is used to acquire the spectrum.

  • Analysis: The Raman bands corresponding to the vibrational modes of the [BMIM]⁺ cation, particularly the C-H stretching and the butyl chain conformational modes, are analyzed.[3][4][9] The relative intensities of bands associated with different conformers (e.g., trans vs. gauche of the butyl chain) can indicate the influence of the anion on the cation's geometry.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its vibrational modes.

Methodology:

  • Sample Preparation: A thin film of the [BMIM][I] sample is typically placed between two IR-transparent windows (e.g., KBr plates) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An FTIR spectrometer is used to record the infrared spectrum.

  • Analysis: The positions and shapes of the absorption bands, particularly those corresponding to the C-H stretching vibrations of the imidazolium ring, are analyzed. Shifts in these bands can indicate the strength of hydrogen bonding between the cation and the anion.[1][2]

Computational Methods

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights that complement experimental findings.

Methodology for DFT Calculations:

  • Model Building: The structures of the isolated [BMIM]⁺ cation, the I⁻ anion, and the [BMIM][I] ion pair are built.

  • Geometry Optimization: The geometries of these structures are optimized to find their minimum energy conformations.

  • Property Calculation: Various properties, such as interaction energies, vibrational frequencies, and NMR chemical shifts, are calculated.[1][6] These calculated values can then be compared with experimental data.

Methodology for Molecular Dynamics (MD) Simulations:

  • System Setup: A simulation box containing a large number of [BMIM]⁺ and I⁻ ions is created.

  • Force Field Selection: An appropriate force field that accurately describes the inter- and intramolecular interactions is chosen.

  • Simulation: The system is simulated over a period of time, and the trajectories of the ions are recorded.

  • Analysis: The trajectories are analyzed to obtain structural information (e.g., radial distribution functions) and dynamical properties.[5]

Visualizations

The following diagrams illustrate key aspects of the cation-anion interaction in [BMIM][I] and the workflow for its investigation.

G Key Interaction Sites in [BMIM][I] cluster_cation [BMIM]+ Cation cluster_anion I- Anion C2H C2-H I I⁻ C2H->I Strong H-bond C4H C4-H C4H->I Weaker H-bond C5H C5-H C5H->I Weaker H-bond Butyl Butyl Chain Methyl Methyl Group G Investigative Workflow for Cation-Anion Interactions cluster_analysis Analysis & Interpretation NMR NMR Spectroscopy Structure Local Structure NMR->Structure Raman Raman Spectroscopy Raman->Structure FTIR FTIR Spectroscopy FTIR->Structure DFT DFT Calculations DFT->Structure Energetics Interaction Energies DFT->Energetics MD MD Simulations MD->Structure Dynamics Molecular Dynamics MD->Dynamics

References

An In-depth Technical Guide to the Health and Safety of 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1-Butyl-3-methylimidazolium Iodide ([Bmim]I), an ionic liquid with diverse applications in scientific research and industry. The information is compiled and presented to meet the needs of a scientific audience, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Chemical and Physical Properties

This compound is an organic salt with the chemical formula C₈H₁₅IN₂.[1] It is a room-temperature ionic liquid, meaning it exists as a liquid under standard conditions.[2]

PropertyValueSource
Molecular Weight 266.12 g/mol [1]
Appearance Colorless to Yellow to Orange clear liquid
Melting Point -72 °C[3]
Density 1.46 - 1.48 g/cm³ (at 25 °C)[3][4]
Viscosity 1183 cP (at 25 °C)[3]
Flash Point 223 °C (closed cup)
Solubility Soluble in water[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

GHS Pictograms:

  • alt text

Signal Word: Warning

Toxicological Information

The toxicity of 1-butyl-3-methylimidazolium salts is primarily attributed to the 1-butyl-3-methylimidazolium ([Bmim]) cation. The anion can also influence the overall toxicity.

Acute Toxicity
RouteSpeciesTest SubstanceLD50/LC50Source
OralRat (female)[Bmim]Cl>50 - <300 mg/kg[5]
OralRat[Bmim]Cl≥550 mg/kg (Morbidity and mortality increased)[6]
InhalationRat1-butyl-1H-imidazoleLC50 (4h): 0.11 mg/L (vapour)[7]
DermalRat[Bmim]BF4> 2,000 mg/kg[8]
Cytotoxicity

Studies on 1-butyl-3-methylimidazolium bromide ([Bmim]Br) have demonstrated its cytotoxic effects on various human cell lines.

Cell LineIC50 (µmol/L)Source
HeLa (cervical cancer)538.38[9][10]
MCF-7 (breast cancer)841.86[9][10]
HEK293T (human embryonic kidney)654.78[9][10]

A study on J774A.1 macrophage cells exposed to 1-N-butyl-3-methyl imidazolium (B1220033) chloride (BMIM) showed concentration- and time-dependent decreases in cellular viability.[11]

Mechanism of Toxicity

The toxicity of imidazolium-based ionic liquids is thought to involve multiple mechanisms:

  • Membrane Disruption: The cationic head group of the imidazolium ring can interact with and disrupt the integrity of cellular membranes.[12]

  • Mitochondrial Dysfunction: Imidazolium ionic liquids have been shown to inhibit mitochondrial function, a key factor in cellular health and viability.[2]

  • Induction of Apoptosis: Studies have shown that [Bmim]Br induces dose-dependent apoptosis in human cancer cell lines.[9][10]

Experimental Protocols

The hazard classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Test (based on OECD Guideline 404 & 439)

The assessment of skin irritation potential typically follows a tiered approach to minimize animal testing.

  • In Vitro Method (OECD 439): This is the preferred initial step. It utilizes a reconstructed human epidermis (RhE) model. The test substance is applied topically to the tissue. Cell viability is then measured, often using the MTT assay. A significant reduction in cell viability compared to a negative control indicates skin irritation potential.

  • In Vivo Method (OECD 404): If in vitro results are not conclusive, an in vivo study using albino rabbits may be conducted. A small amount of the substance is applied to a shaved patch of skin on the animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Eye Irritation Test (based on OECD Guideline 405)

Similar to skin irritation testing, a weight-of-evidence approach is used.

  • In Vitro Methods: Various in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available and preferred.

  • In Vivo Method (OECD 405): If necessary, a study using albino rabbits is performed. A small amount of the substance is instilled into the conjunctival sac of one eye. The eye is then examined for corneal opacity, iritis, and conjunctival redness and swelling at set time points.

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure)

The classification for respiratory irritation is often based on a combination of evidence, including:

  • Inhalation Toxicity Studies (based on OECD Guideline 403): These studies involve exposing animals (usually rats) to the substance via inhalation for a defined period. Observations for clinical signs of respiratory distress and post-mortem examination of the respiratory tract are conducted.

  • Structure-Activity Relationships (SAR): Comparison to structurally similar compounds with known respiratory irritant properties.

  • Human experience and case reports.

Signaling Pathways and Molecular Interactions

Research into the molecular mechanisms of imidazolium-based ionic liquid toxicity has identified several affected signaling pathways.

A study on a structurally related ionic liquid, 1-octyl-3-methylimidazolium (M8OI), indicated interactions with several human signaling pathways.

Signaling_Pathways cluster_pathways Affected Signaling Pathways Imidazolium Cation Imidazolium Cation Cellular Interactions Cellular Interactions Imidazolium Cation->Cellular Interactions interacts with Sonic Hedgehog (Shh) Sonic Hedgehog (Shh) Cellular Interactions->Sonic Hedgehog (Shh) Androgen Receptor Androgen Receptor Cellular Interactions->Androgen Receptor Estrogen Receptor Alpha Estrogen Receptor Alpha Cellular Interactions->Estrogen Receptor Alpha Pregnane X Receptor Pregnane X Receptor Cellular Interactions->Pregnane X Receptor

Figure 1: Potential signaling pathway interactions of imidazolium cations.

Furthermore, studies on [Bmim]Br have elucidated its role in inducing apoptosis and cell cycle arrest.

Apoptosis_CellCycle cluster_cell_cycle Cell Cycle Regulation [Bmim] Cation [Bmim] Cation Cyclin D1 Cyclin D1 [Bmim] Cation->Cyclin D1 suppresses expression CDK2 CDK2 [Bmim] Cation->CDK2 suppresses expression CDK4 CDK4 [Bmim] Cation->CDK4 suppresses expression Apoptosis Apoptosis [Bmim] Cation->Apoptosis induces G0/G1 Phase Arrest G0/G1 Phase Arrest Cyclin D1->G0/G1 Phase Arrest leads to CDK2->G0/G1 Phase Arrest leads to CDK4->G0/G1 Phase Arrest leads to

Figure 2: [Bmim] cation's effect on apoptosis and cell cycle.

Ecotoxicity and Biodegradation

The environmental fate and effects of ionic liquids are of growing concern. The toxicity of imidazolium-based ionic liquids to aquatic organisms is generally found to increase with the length of the alkyl chain on the imidazolium ring.[13]

While some imidazolium ionic liquids with long alkyl chains show a degree of primary biodegradation, those with shorter chains, such as the butyl group in [Bmim]I, tend to be more resistant to biological degradation.[14] Some studies suggest that imidazolium-based ionic liquids are not readily biodegradable.

Handling and Safety Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a respirator with an appropriate filter if ventilation is inadequate or if aerosols or mists are generated.

  • Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[15]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.

This guide is intended to provide a summary of the available health and safety information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by trained personnel in accordance with good laboratory practices.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the ionic liquid 1-Butyl-3-methylimidazolium Iodide, often abbreviated as [Bmim]I. This ionic liquid is of significant interest in various chemical applications, including as a non-volatile electrolyte in dye-sensitized photochemical cells and as a reaction medium or promoter in organic synthesis.

Physicochemical Properties

This compound is a room-temperature ionic liquid (RTIL). A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₈H₁₅IN₂
Molecular Weight 266.12 g/mol [1][2][3]
CAS Number 65039-05-6[1][2]
Appearance Colorless to yellow/orange clear liquid[4]
Melting Point -72 °C[1]
Density 1.48 g/cm³ (at 25 °C)[1]
Viscosity 1183 cP (at 25 °C)[1]
Conductivity 0.52 mS/cm (at 25 °C)[1]

Table 1: Physicochemical data for this compound.

Synthesis Reaction

The synthesis of this compound is achieved through a quaternization reaction, which is a type of Sɴ2 reaction. In this process, 1-methylimidazole (B24206) acts as a nucleophile, attacking the electrophilic carbon of 1-iodobutane (B1219991). This results in the formation of the 1-butyl-3-methylimidazolium cation and the iodide anion.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar imidazolium-based ionic liquids.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)Quantity (ml)
1-methylimidazole82.100.18.21~7.9
1-iodobutane184.020.10519.32~11.9
Toluene (B28343)---50
Ethyl acetate (B1210297)---3 x 30

Table 2: Reagents and their respective quantities for the synthesis.

Procedure

A schematic of the experimental workflow is provided below.

G setup Reaction Setup (Round-bottom flask, condenser, N₂ atmosphere) reagents Add 1-methylimidazole and toluene setup->reagents addition Slowly add 1-iodobutane reagents->addition reaction Heat and stir (e.g., 60-80°C for 24-48h) addition->reaction cooling Cool to room temperature reaction->cooling separation Phase Separation (Product as a dense oil) cooling->separation decant Decant supernatant (toluene) separation->decant wash Wash with ethyl acetate decant->wash dry Dry under vacuum wash->dry characterize Characterization (NMR, IR, etc.) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup : To a 250 ml three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methylimidazole (8.21 g, 0.1 mol) and toluene (50 ml).

  • Reagent Addition : While stirring the solution, slowly add 1-iodobutane (19.32 g, 0.105 mol) to the flask. A slight excess of the alkyl halide is used to ensure complete reaction of the 1-methylimidazole.

  • Reaction : Heat the mixture to 60-80°C and allow it to react for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.

  • Isolation : After the reaction is complete, cool the mixture to room temperature. The product, this compound, will form a distinct layer at the bottom of the flask. Decant the upper toluene layer.

  • Purification : Wash the crude product by adding ethyl acetate (30 ml), stirring vigorously for 15 minutes, and then allowing the layers to separate. Decant the ethyl acetate layer. Repeat this washing step two more times to remove any unreacted starting materials.

  • Drying : After the final wash, place the product under high vacuum to remove any residual solvent. The pure this compound should be obtained as a colorless to pale yellow viscous liquid.

Characterization

The synthesized product should be characterized to confirm its identity and purity.

  • FT-IR Spectroscopy : The FT-IR spectrum of imidazolium-based ionic liquids typically shows characteristic peaks around 1575 cm⁻¹ (C=N stretching) and 3100 cm⁻¹ (protons on the sp² hybridized carbons of the imidazolium (B1220033) ring).[5]

  • NMR Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides key information about the structure. For similar imidazolium ionic liquids, the proton on the imidazolium ring between the two nitrogen atoms typically appears as a singlet at a high chemical shift (around 10 ppm).[5] Other characteristic peaks for the butyl and methyl groups will also be present.

    • ¹³C NMR : The carbon NMR spectrum will show distinct peaks for the carbons of the imidazolium ring and the alkyl chains.

Safety Precautions

  • This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1-iodobutane is a lachrymator and should be handled with care.

References

Application Notes and Protocols for the Purification of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-3-methylimidazolium iodide ([BMIM]I) is a room temperature ionic liquid (IL) with significant applications as a non-volatile electrolyte, particularly in dye-sensitized solar cells, and as a solvent in various chemical reactions.[1] For researchers, scientists, and drug development professionals, the purity of [BMIM]I is critical, as impurities such as unreacted starting materials (1-methylimidazole and 1-butyl iodide), colored degradation products, residual solvents, and water can significantly impact experimental outcomes, device performance, and reaction kinetics.[2] This document provides detailed protocols for common purification methods to remove these impurities, ensuring the ionic liquid is suitable for high-purity applications.

Overview of Purification Methods

The purification of [BMIM]I typically involves a multi-step approach to target different types of impurities. The most common methods include solvent washing to remove organic starting materials, activated carbon treatment for decolorization, and vacuum drying to eliminate water and volatile solvents.[3][4]

Data Presentation: Summary of Purification Techniques

Purification MethodTarget ImpuritiesKey Reagents & EquipmentExpected OutcomePurity Benchmark
Solvent Washing Unreacted 1-methylimidazole (B24206), 1-butyl iodide, and other organic non-polar compounds.Ethyl acetate (B1210297), Diethyl ether, Separatory funnel, Rotary evaporator.[3][4]Removal of organic starting materials.Pre-purification step; essential for achieving high final purity.
Activated Carbon Treatment Colored impurities and degradation products.Decolorizing charcoal, Heating mantle, Filtration apparatus (e.g., Büchner funnel or silica (B1680970) plug).[4]A colorless or pale yellow liquid is obtained.[4]Halide impurity tests (e.g., with AgNO₃) should be negative.[4][5]
Vacuum Drying Water, residual organic solvents.High-vacuum pump, Schlenk flask, Heating mantle/oil bath.[2][3]Water content reduced to ppm levels.Commercial grades often specify ≤0.5% water.
Recrystallization Broad range of impurities.Acetonitrile, Ethyl acetate, Freezer/cryostat.[5]Formation of a white crystalline solid.[5]Can yield high-purity product (>98%).[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general purification workflow and the logic behind the multi-step impurity removal process.

G cluster_workflow General Purification Workflow for [BMIM]I A Crude [BMIM]I (Post-synthesis) B Solvent Washing (e.g., Ethyl Acetate) A->B Remove unreacted starting materials C Activated Carbon Treatment B->C Remove colored impurities D Filtration C->D Remove solid carbon particles E Drying (High Vacuum) D->E Remove water & residual solvent F Pure [BMIM]I E->F

Caption: A typical multi-step workflow for purifying crude this compound.

G cluster_logic Logical Flow of Impurity Removal P1 Solvent Washing I1 Starting Materials (e.g., 1-chlorobutane) P1->I1 Targets P2 Carbon Treatment I2 Colored Byproducts P2->I2 Targets P3 Vacuum Drying I3 Water & Volatiles P3->I3 Targets

Caption: Relationship between purification methods and the specific impurities they target.

Detailed Experimental Protocols

Protocol 1: Solvent Washing for Removal of Unreacted Starting Materials

This protocol is designed to remove non-polar organic impurities, primarily unreacted starting materials like 1-methylimidazole and 1-butyl halide, from the crude ionic liquid.

  • Materials:

    • Crude [BMIM]I

    • Ethyl acetate (or diethyl ether)[3][4]

    • Separatory funnel (appropriate size)

    • Rotary evaporator

    • Round-bottom flask

  • Procedure:

    • Place the crude [BMIM]I into a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The lower, more dense layer is the ionic liquid, while the upper layer is the ethyl acetate containing dissolved impurities.[3]

    • Drain the lower [BMIM]I layer into a clean flask. Discard the upper ethyl acetate layer.

    • Repeat the washing process (Steps 2-5) two more times to ensure complete removal of starting materials.[3]

    • After the final wash, transfer the [BMIM]I to a round-bottom flask and remove any remaining ethyl acetate using a rotary evaporator.

Protocol 2: Decolorization with Activated Carbon

This procedure is used to remove colored impurities that often give crude ionic liquids a yellow or brown tint.

  • Materials:

    • Washed [BMIM]I (from Protocol 1)

    • Decolorizing activated charcoal (approx. 1-2% by weight of the IL)[4]

    • Deionized water (if starting with solid IL)

    • Erlenmeyer flask or beaker

    • Heating mantle with magnetic stirring

    • Filtration apparatus (e.g., Büchner funnel with filter paper, or a plug of silica gel)[4]

  • Procedure:

    • Dissolve the washed [BMIM]I in a minimal amount of deionized water to reduce its viscosity. For a quantity of ~1 kg, 1.5 L of water can be used.[4]

    • Add decolorizing charcoal to the solution (e.g., 30 g of charcoal for ~1 kg of IL).[4]

    • Heat the mixture to 65-70°C with vigorous stirring and maintain these conditions for 12-24 hours.[4]

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to remove the activated charcoal. This can be done by vacuum filtration through a Büchner funnel or by passing the solution through a plug of silica.[4]

    • If the filtrate is still colored, the treatment with activated charcoal can be repeated.[4] The final product should be a colorless solution.

Protocol 3: High-Vacuum Drying

Drying is a crucial final step to remove water and any remaining volatile organic solvents, as water content can significantly affect the physicochemical properties of the ionic liquid.[2]

  • Materials:

    • Decolorized [BMIM]I solution (from Protocol 2)

    • Lyophilizer (freeze-dryer) or Rotary evaporator

    • Schlenk flask

    • High-vacuum pump (<5 mbar)[7]

    • Heating source (oil bath or heating mantle)

  • Procedure:

    • Remove the bulk of the water from the colorless filtrate using a lyophilizer or a rotary evaporator.[4]

    • Transfer the resulting viscous liquid to a Schlenk flask.

    • Heat the ionic liquid to 50-70°C under a high vacuum for at least 24-48 hours.[3][4][8] Continuous stirring during this process can improve drying efficiency.

    • The drying process is complete when the weight of the ionic liquid remains constant. The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.

Purity Assessment

The purity of the final [BMIM]I product can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and the absence of signals from starting materials or solvents.[3]

  • Silver Nitrate Test: A qualitative test for halide impurities (other than iodide). Adding a few drops of AgNO₃ solution to an aqueous solution of the IL should not produce a precipitate (e.g., AgCl or AgBr).[4][5]

  • Karl Fischer Titration: To quantify the residual water content.

References

Application Note: 1H NMR Characterization of 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of the ionic liquid 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Introduction

This compound, commonly abbreviated as [BMIM]I, is a room-temperature ionic liquid (IL) that has garnered significant interest in various fields, including electrochemistry, catalysis, and as a solvent for chemical synthesis. Its unique properties, such as low volatility, high thermal stability, and tunable solvent properties, make it an attractive alternative to traditional organic solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of ionic liquids. ¹H NMR, in particular, provides precise information about the molecular structure by analyzing the chemical environment of protons within the molecule. This application note details the standardized protocol for acquiring and interpreting the ¹H NMR spectrum of [BMIM]I.

Molecular Structure and Proton Assignments

The chemical structure of the 1-Butyl-3-methylimidazolium ([BMIM]⁺) cation, with protons labeled for NMR assignment, is shown below. The proton at the C2 position (H-2) is the most acidic and its chemical shift is highly sensitive to the nature of the anion and the solvent, reflecting the degree of hydrogen bonding and ion pairing.[1][2]

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The following table summarizes the typical ¹H NMR chemical shifts (δ), signal multiplicities, and coupling constants (J) for [BMIM]I recorded in a deuterated solvent. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The data presented is a representative compilation from literature values for [BMIM]⁺ salts.[3][4][5]

Proton AssignmentLabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Imidazolium (B1220033) C2-HH-2~9.0 - 10.5Singlet (s)-1H
Imidazolium C4-HH-4~7.6 - 7.8Triplet (t) / Singlet (s)~1.81H
Imidazolium C5-HH-5~7.5 - 7.7Triplet (t) / Singlet (s)~1.81H
N-CH₃ H-6~3.8 - 4.1Singlet (s)-3H
N-CH₂ -CH₂-CH₂-CH₃H-7~4.1 - 4.3Triplet (t)~7.42H
N-CH₂-CH₂ -CH₂-CH₃H-8~1.7 - 1.9Multiplet (m)-2H
N-CH₂-CH₂-CH₂ -CH₃H-9~1.2 - 1.4Multiplet (m)~7.42H
N-CH₂-CH₂-CH₂-CH₃ H-10~0.8 - 1.0Triplet (t)~7.43H

Note: In some spectra, the peaks for H-4 and H-5 may appear as singlets or triplets depending on resolution and the specific anionic and solvent interactions.

Experimental Protocol

This section outlines the standard procedure for preparing a sample of [BMIM]I and acquiring its ¹H NMR spectrum.

Materials and Equipment
  • This compound ([BMIM]I)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • Internal standard (optional): Tetramethylsilane (TMS)

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of [BMIM]I directly into a clean, dry vial.

    • Note: Many ionic liquids are hygroscopic. Handle the sample in a dry environment (e.g., glovebox or under a stream of dry nitrogen) if possible to prevent water absorption.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Securely cap the vial and vortex until the [BMIM]I is completely dissolved, ensuring a homogeneous solution.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Referencing: The chemical shifts can be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm). Alternatively, a small amount of an internal standard like TMS (0 ppm) can be added, although this may not be ideal for ionic liquid samples due to potential insolubility.[7]

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters: Set up a standard ¹H acquisition experiment with typical parameters:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Spectral Width: ~12-16 ppm

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., residual DMSO-d₆ at 2.50 ppm) to its known value.

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Experimental Workflow

The overall process from sample preparation to final data analysis is illustrated in the following workflow diagram.

experimental_workflow prep Sample Preparation (Weighing & Dissolution) transfer Transfer to NMR Tube prep->transfer acquire NMR Data Acquisition (Lock, Tune, Shim, Acquire) transfer->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Referencing, Integration, Peak Assignment) process->analyze report Final Report & Data Summary analyze->report

Caption: Workflow for ¹H NMR characterization of [BMIM]I.

Conclusion

¹H NMR spectroscopy is a powerful and reliable method for the structural verification and purity assessment of this compound. The protocol and reference data provided in this application note offer a comprehensive guide for researchers to accurately characterize this important ionic liquid. The distinct signals for the imidazolium ring and the butyl chain protons allow for unambiguous assignment, confirming the identity and integrity of the compound.

References

Application Notes and Protocols: 1-Butyl-3-methylimidazolium Iodide in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide (BMII) is a room-temperature ionic liquid (IL) that has garnered significant attention as a key component in the electrolyte of dye-sensitized solar cells (DSSCs). Its negligible vapor pressure, high thermal stability, and good electrochemical properties make it a promising alternative to volatile organic solvents, addressing long-term stability issues in DSSCs.[1] This document provides detailed application notes and experimental protocols for the utilization of BMII in the fabrication and characterization of DSSCs.

Application Notes

BMII is primarily used as a source of iodide ions (I⁻) and as a non-volatile solvent in the electrolyte of DSSCs. The iodide/triiodide (I⁻/I₃⁻) redox couple is the most common mediator in DSSCs, responsible for the regeneration of the oxidized dye molecules. The viscosity and ionic conductivity of the BMII-based electrolyte are critical parameters that significantly influence the photovoltaic performance of the DSSC.[2]

Often, BMII is used in combination with other components to optimize electrolyte properties. These can include:

  • Co-solvents: Low-viscosity organic solvents like acetonitrile (B52724) (ACN) or 3-methoxypropionitrile (B90507) (MPN) are frequently mixed with BMII to reduce the overall viscosity of the electrolyte, thereby improving the diffusion of the redox species and enhancing the short-circuit current density (Jsc).[1][3]

  • Other Ionic Liquids: Mixing BMII with other ionic liquids of lower viscosity, such as 1-butyl-3-methylimidazolium thiocyanate (B1210189) (BMISCN), can also enhance mass transport.[1]

  • Additives: Various additives are incorporated into BMII-based electrolytes to improve cell performance. Common additives include:

    • 4-tert-butylpyridine (B128874) (TBP): To increase the open-circuit voltage (Voc) by shifting the conduction band edge of the TiO₂ to more negative potentials.[4]

    • Guanidinium thiocyanate (GuNCS): To improve both Voc and Jsc.[1]

    • Lithium iodide (LiI): To increase the concentration of charge carriers and enhance conductivity.[1]

The concentration of BMII and other components in the electrolyte must be carefully optimized to achieve the desired balance between high ionic conductivity and low volatility for optimal DSSC performance.

Quantitative Data Summary

The following tables summarize the performance of dye-sensitized solar cells utilizing this compound in various electrolyte formulations as reported in the literature.

Electrolyte CompositionJsc (mA/cm²)Voc (V)FFPCE (%)Reference
0.60 M BMII, 0.03 M I₂, 0.10 M GuNCS, 0.50 M TBP in ACN:BuCN (85:15)---11.3[1]
Phthaloylchitosan/PEO, TPAI, and BMII (gel electrolyte)---9.61[3]
PMA/PVAc (90:10), 20 wt.% TPAI, 5 wt.% BMII (solid polymer electrolyte)10.040.700.664.62[5]
PhCh-EC-DMF-TPAI-LiI-I₂ with added BMII (gel polymer electrolyte)16.530.620.656.69[6]
Mixture of iodine and BMII (0.2:10 molar ratio)---2.1[6]

Note: "-" indicates that the specific data point was not provided in the cited source.

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of a dye-sensitized solar cell using a this compound-based electrolyte.

I. Preparation of the BMII-Based Liquid Electrolyte

Materials:

  • This compound (BMII)

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • Lithium iodide (LiI)

  • Acetonitrile (ACN)

  • Valeronitrile (B87234) (VN)

Procedure:

  • In a light-protected environment (e.g., a glovebox or under dim light), dissolve 0.6 M of this compound in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v).

  • To this solution, add 0.05 M of iodine and stir until fully dissolved. The solution will turn a dark brown color.

  • Add 0.5 M of 4-tert-butylpyridine to the mixture and stir.

  • Finally, add 0.1 M of lithium iodide and continue stirring until a homogeneous electrolyte solution is obtained.

  • Store the electrolyte in a sealed, dark container to prevent degradation.

II. Fabrication of the Dye-Sensitized Solar Cell

A. Photoanode Preparation (TiO₂ Electrode):

  • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

  • Dry the coated electrode at 125 °C for 5 minutes.

  • Sinter the TiO₂ film in a furnace at 450-500 °C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

  • After cooling to approximately 80 °C, immerse the TiO₂ electrode in a dye solution (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile and tert-butanol) for 12-24 hours.

  • Rinse the dye-sensitized photoanode with ethanol (B145695) to remove any non-adsorbed dye molecules and dry it.

B. Counter Electrode Preparation (Platinum Electrode):

  • Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Drill a small hole in the FTO glass for electrolyte filling.

  • Deposit a thin layer of platinum (e.g., by sputtering or by applying a drop of H₂PtCl₆ solution and heating at 400 °C for 15 minutes).

C. DSSC Assembly:

  • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ area on the photoanode.

  • Carefully place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

  • Heat the assembly on a hot plate at around 100-120 °C with gentle pressure to seal the two electrodes together.

  • Introduce the prepared BMII-based electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.[3]

  • Seal the hole with a small piece of sealant and a coverslip to prevent electrolyte leakage.

III. Characterization of the DSSC

A. Photovoltaic Performance Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) as the light source.

  • Connect the fabricated DSSC to a source meter.

  • Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from negative to positive.

  • From the I-V curve, determine the key photovoltaic parameters:

    • Open-circuit voltage (Voc)

    • Short-circuit current density (Jsc)

    • Fill factor (FF)

    • Power conversion efficiency (PCE)

B. Electrochemical Impedance Spectroscopy (EIS):

  • Use a potentiostat with a frequency response analyzer.

  • Apply a small AC perturbation signal over a range of frequencies to the DSSC at a specific DC bias (e.g., at Voc under illumination).

  • Analyze the resulting Nyquist plot to investigate the internal resistances and charge transfer processes within the solar cell.

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counterelectrode Counter Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly & Characterization P1 Clean FTO Glass P2 Deposit TiO₂ Paste P1->P2 P3 Sinter TiO₂ Film P2->P3 P4 Dye Sensitization P3->P4 A1 Assemble Electrodes P4->A1 C1 Clean FTO Glass C2 Deposit Platinum Layer C1->C2 C2->A1 E1 Dissolve BMII E2 Add Iodine & Additives E1->E2 A2 Inject Electrolyte E2->A2 A1->A2 A3 Seal Cell A2->A3 A4 Photovoltaic Measurement A3->A4

Caption: Experimental workflow for the fabrication of a DSSC with a BMII-based electrolyte.

DSSC_Components cluster_dssc DSSC Structure Photoanode Photoanode (FTO/TiO₂/Dye) Electrolyte Electrolyte (BMII, I⁻/I₃⁻) Photoanode->Electrolyte e⁻ injection External_Load External Load Photoanode->External_Load e⁻ flow Counter_Electrode Counter Electrode (FTO/Pt) Electrolyte->Counter_Electrode I₃⁻ reduction Light Sunlight Light->Photoanode Photon Absorption External_Load->Counter_Electrode e⁻ flow

Caption: Components and charge transfer processes in a BMII-based DSSC.

References

Application Notes and Protocols for the Use of [BMIM][I] as an Electrolyte Additive in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-3-methylimidazolium iodide, abbreviated as [BMIM][I], is an ionic liquid that has garnered significant interest as an additive in the fabrication of perovskite solar cells (PSCs). Its incorporation into the perovskite precursor solution has been demonstrated to enhance the power conversion efficiency (PCE) and stability of the resulting devices. This document provides detailed application notes and experimental protocols for the use of [BMIM][I] in perovskite solar cells, along with a summary of reported performance data and characterization methods. While termed an "electrolyte" in the topic, in the context of perovskite solar cells, [BMIM][I] functions as an additive within the perovskite layer rather than a separate liquid electrolyte.

Application Notes

The addition of [BMIM][I] to the perovskite precursor solution, typically a mixture of lead iodide (PbI₂) and an organic halide salt (e.g., methylammonium (B1206745) iodide - MAI), offers several advantages. The primary benefits include improved perovskite film quality and enhanced device performance.

Mechanism of Action:

  • Improved Crystallinity and Grain Growth: [BMIM][I] acts as a crystallization modulator. It is believed to interact with PbI₂, forming an intermediate adduct that facilitates a more controlled and uniform growth of the perovskite crystals. This results in larger grain sizes and a reduction in grain boundaries, which can act as sites for charge recombination.[1][2][3][4]

  • Reduction of PbI₂ Residue: The incorporation of [BMIM][I] in the PbI₂ precursor has been shown to suppress the formation of residual PbI₂ in the final perovskite film.[2] This is advantageous as PbI₂ impurities can hinder charge transport and negatively impact device performance.

  • Defect Passivation: The iodide ions from [BMIM][I] can help to passivate iodide vacancy defects at the grain boundaries and surface of the perovskite film. This reduces non-radiative recombination pathways, leading to improved open-circuit voltage (VOC) and fill factor (FF).

  • Enhanced Charge Carrier Dynamics: By improving the quality of the perovskite film and reducing defects, [BMIM][I] facilitates more efficient charge extraction and transport within the solar cell, contributing to a higher short-circuit current density (JSC).

Key Characterization Techniques:

To evaluate the impact of [BMIM][I] on perovskite solar cells, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): To assess the crystallinity of the perovskite film and identify any residual PbI₂.[1][2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the perovskite film, including grain size and uniformity.

  • Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the perovskite layer.[1]

  • Kelvin Probe Force Microscopy (KPFM): To measure the work function and surface potential of the perovskite film, providing insights into the electronic properties.[1]

  • Photovoltaic Performance Measurement: To determine the key performance metrics of the solar cell, including PCE, VOC, JSC, and FF, under simulated sunlight.

  • External Quantum Efficiency (EQE): To measure the wavelength-dependent efficiency of photon-to-electron conversion.[1]

Data Presentation

The following tables summarize the quantitative data from studies on perovskite solar cells incorporating [BMIM][I] and other related imidazolium-based ionic liquids as additives.

Table 1: Performance of Perovskite Solar Cells with [BMIM][I] Additive

AdditiveVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
None (Control)---11.3[1][5]
[BMIM][I]---18.0[1][5]
None (Control)---12.5[2]
[BMIM][I] + MWCNT---21.4[2]

Table 2: Performance of Perovskite Solar Cells with Other Imidazolium-Based Ionic Liquid Additives for Comparison

Additive (mol%)VOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
Control (0%)1.02-7918.5[6]
BMIMBF₄ (0.3%)1.0823.88119.8[6]

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite solar cells using [BMIM][I] as an additive. These protocols are based on commonly reported methods and should be adapted and optimized for specific laboratory conditions and materials.

Protocol 1: One-Step Solution Processing of Perovskite Solar Cells with [BMIM][I]

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

1. Substrate Preparation: a. Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

2. Deposition of Electron Transport Layer (ETL): a. Prepare a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at 500°C. b. Alternatively, deposit a tin oxide (SnO₂) nanoparticle solution and anneal at 150°C.

3. Preparation of Perovskite Precursor Solution with [BMIM][I]: a. In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare the perovskite precursor solution. For a standard MAPbI₃ perovskite, dissolve equimolar amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). b. Prepare a stock solution of [BMIM][I] in a suitable solvent (e.g., DMF). c. Add the [BMIM][I] stock solution to the perovskite precursor solution to achieve the desired concentration (e.g., a 10% molar ratio of [BMIM][I] with respect to PbI₂).[4] d. Stir the final solution at room temperature for at least 2 hours before use.

4. Deposition of the Perovskite Layer: a. Transfer the ETL-coated substrates into the inert atmosphere. b. Deposit the [BMIM][I]-containing perovskite precursor solution onto the substrate via spin-coating. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization. d. Anneal the perovskite film on a hotplate at 100-150°C for 10-30 minutes.

5. Deposition of Hole Transport Layer (HTL): a. Prepare a solution of a hole-transporting material such as Spiro-OMeTAD in chlorobenzene, typically with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP). b. Spin-coat the HTL solution onto the perovskite layer.

6. Deposition of the Metal Electrode: a. Define the device area using a shadow mask. b. Thermally evaporate a metal electrode (e.g., gold or silver) onto the HTL.

Protocol 2: Two-Step Sequential Deposition with [BMIM][I]

This method provides an alternative approach for forming the perovskite layer.

1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.

2. Deposition of PbI₂ with [BMIM][I]: a. In an inert atmosphere, prepare a solution of PbI₂ and [BMIM][I] in a solvent like DMF. b. Spin-coat the PbI₂/[BMIM][I] solution onto the ETL-coated substrate. c. Anneal the film at a moderate temperature (e.g., 70°C) to remove the solvent.

3. Conversion to Perovskite: a. Prepare a solution of the organic halide (e.g., MAI) in a solvent like isopropanol. b. Immerse the PbI₂/[BMIM][I]-coated substrate in the organic halide solution for a specific duration to allow for the conversion to the perovskite structure. Alternatively, spin-coat the organic halide solution onto the PbI₂/[BMIM][I] film. c. Anneal the resulting perovskite film at 100-150°C.

4. HTL and Electrode Deposition: a. Follow steps 5 and 6 from Protocol 1.

Mandatory Visualization

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion sub1 FTO Glass Cleaning sub2 ETL Deposition (e.g., TiO2) sub1->sub2 pero3 Spin-coat Perovskite Solution sub2->pero3 pero1 Prepare Perovskite Precursor (e.g., MAI + PbI2 in DMF/DMSO) pero2 Add [BMIM][I] Solution pero1->pero2 pero2->pero3 pero4 Anti-solvent Dripping pero3->pero4 pero5 Annealing pero4->pero5 dev1 HTL Deposition (e.g., Spiro-OMeTAD) pero5->dev1 dev2 Metal Electrode Evaporation (e.g., Gold) dev1->dev2

Caption: Experimental workflow for the fabrication of a perovskite solar cell using [BMIM][I] as an additive.

logical_relationship cluster_input Input cluster_process Process Enhancement cluster_film Film Properties cluster_performance Device Performance input [BMIM][I] Additive proc1 Controlled Crystallization input->proc1 proc2 Reduced PbI2 Residue input->proc2 proc3 Defect Passivation input->proc3 film1 Larger Grain Size proc1->film1 film2 Improved Crystallinity proc1->film2 proc2->film2 film3 Reduced Defect Density proc3->film3 perf1 Increased PCE film1->perf1 perf3 Enhanced Stability film1->perf3 film2->perf1 film2->perf3 perf2 Higher Voc and FF film3->perf2 film3->perf3

Caption: Logical relationship of how [BMIM][I] enhances perovskite solar cell performance.

References

The Catalytic Versatility of 1-Butyl-3-methylimidazolium Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Butyl-3-methylimidazolium iodide ([BMIm]I) is a room-temperature ionic liquid that has garnered significant interest in the scientific community for its potential applications as a catalyst and green solvent in a variety of organic transformations. Its unique properties, including high thermal stability, low vapor pressure, and tunable solubility, make it an attractive alternative to conventional volatile organic solvents. This document provides detailed application notes and experimental protocols for the use of [BMIm]I in catalysis, with a focus on the synthesis of cyclic carbonates and its potential role in other significant organic reactions.

Application 1: Synthesis of Cyclic Carbonates via CO2 Fixation

The conversion of carbon dioxide (CO2), a readily available and renewable C1 feedstock, into value-added chemicals is a cornerstone of green chemistry. One of the most promising pathways for CO2 utilization is its reaction with epoxides to produce cyclic carbonates. These compounds are valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers. This compound has been shown to be an effective catalyst for this cycloaddition reaction, acting as a bifunctional catalyst where both the cation and the anion play crucial roles in the reaction mechanism.

The catalytic activity of imidazolium-based iodides, such as 1,3-dimethylimidazolium (B1194174) iodide, has been demonstrated to be highly efficient for the synthesis of a broad range of monosubstituted cyclic carbonates under mild conditions.[1] The proposed mechanism suggests that the iodide anion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide and initiating the ring-opening. The imidazolium (B1220033) cation is believed to activate the epoxide by forming a hydrogen bond with the epoxide's oxygen atom.[1]

Quantitative Data Summary
CatalystSubstrateTemperature (°C)Pressure (bar CO2)Time (h)Catalyst Loading (mol%)Conversion (%)Selectivity (%)Reference
1,3-dimethylimidazolium iodideVarious monosubstituted epoxides802011ExcellentHigh[1]
1-n-butyl-3-methylimidazolium bromideStyrene oxide15054-2410HighHigh[2]
1-ethyl-3-methylimidazolium bromideEpoxidized soybean oil14015-3 wt%98100[3]
Experimental Protocol: Synthesis of Propylene (B89431) Carbonate from Propylene Oxide and CO2 using [BMIm]I

Materials:

  • This compound ([BMIm]I)

  • Propylene oxide

  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer and a heating mantle

  • Carbon dioxide (high purity)

Procedure:

  • To a high-pressure autoclave, add this compound (e.g., 1-5 mol% relative to the epoxide).

  • Add propylene oxide to the autoclave.

  • Seal the autoclave and purge it with low-pressure CO2 two to three times to remove the air.

  • Pressurize the autoclave with CO2 to the desired pressure (e.g., 10-20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Maintain the reaction conditions for a specified time (e.g., 1-6 hours).

  • After the reaction is complete, cool the autoclave to room temperature and slowly release the excess CO2.

  • The product, propylene carbonate, can be isolated from the ionic liquid by vacuum distillation or extraction with a suitable solvent (e.g., diethyl ether).

  • The ionic liquid can be recovered, dried under vacuum, and reused for subsequent reactions.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle for Cyclic Carbonate Synthesis Epoxide Epoxide Activated_Epoxide Activated Epoxide (H-bonding with [BMIm]+) Epoxide->Activated_Epoxide Activation BMImI [BMIm]I BMImI->Activated_Epoxide Ring_Opened Ring-Opened Intermediate Activated_Epoxide->Ring_Opened Nucleophilic Attack by I- Cyclic_Intermediate Cyclic Intermediate Ring_Opened->Cyclic_Intermediate Reaction with CO2 CO2 CO2 CO2->Cyclic_Intermediate Cyclic_Carbonate Cyclic Carbonate Cyclic_Intermediate->Cyclic_Carbonate Ring Closure Cyclic_Carbonate->BMImI Catalyst Regeneration G cluster_1 General Workflow for Knoevenagel Condensation Start Start Reactants Mix Aldehyde/Ketone, Active Methylene Compound, and [BMIm]X Catalyst Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Workup Product Isolation (e.g., Extraction, Crystallization) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Recycle Catalyst Recovery and Reuse Workup->Recycle Separate IL Product Final Product Purification->Product G cluster_2 Logical Relationship in Michael Addition Nucleophile Nucleophile (e.g., Active Methylene Compound) Enolate Enolate/Carbanion Formation Nucleophile->Enolate Base Basic Catalyst (e.g., [BMIm]OH) Base->Enolate Deprotonation Adduct Michael Adduct Enolate->Adduct Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Michael_Acceptor->Adduct Conjugate Addition

References

Application Notes and Protocols for 1-Butyl-3-methylimidazolium Iodide ([Bmim]I) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Butyl-3-methylimidazolium Iodide ([Bmim]I) as a versatile and eco-friendly catalyst in several key organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory synthesis, offering detailed methodologies, quantitative data, and mechanistic insights.

Synthesis of Cyclic Carbonates via Cycloaddition of CO₂ to Epoxides

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a cornerstone of green chemistry. This compound serves as an efficient catalyst for the cycloaddition of CO₂ to epoxides, yielding cyclic carbonates which are important precursors for polycarbonates and other valuable organic compounds. The ionic liquid acts as both the catalyst and the reaction medium, often eliminating the need for volatile organic solvents.

General Reaction Scheme:
Experimental Protocol: Synthesis of Styrene (B11656) Carbonate
  • Reactor Setup: A high-pressure stainless-steel reactor is charged with styrene oxide and this compound ([Bmim]I).

  • Reagent Stoichiometry: For a typical reaction, use a 1:0.05 molar ratio of styrene oxide to [Bmim]I.

  • Pressurization: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 5-20 bar).

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-150 °C) and stirred for a designated time (e.g., 1-24 hours).

  • Work-up and Purification: After cooling the reactor to room temperature and venting the CO₂, the product can be isolated by extraction with a suitable solvent (e.g., diethyl ether) followed by evaporation of the solvent. The ionic liquid can often be recovered and reused.

Quantitative Data:
EpoxideCatalyst Loading (mol%)Temperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Styrene Oxide1015054-24up to 98[1]
Propylene (B89431) Oxide2.5110Not Specified6~90
Phenyl Glycidyl EtherNot Specified15054-24Not Specified[1]
Epichlorohydrin1-580201-2>99[2]

Reaction Workflow:

cycloaddition_workflow start Start reactor Charge Reactor with Styrene Oxide and [Bmim]I start->reactor pressurize Pressurize with CO₂ reactor->pressurize react Heat and Stir (e.g., 150°C, 5 bar) pressurize->react cool Cool and Vent react->cool extract Extract with Diethyl Ether cool->extract evaporate Evaporate Solvent extract->evaporate recycle Recover and Reuse [Bmim]I extract->recycle product Styrene Carbonate evaporate->product

Workflow for the synthesis of styrene carbonate.

Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which are an important class of compounds with diverse biological and pharmaceutical activities. [Bmim]I can be used as a catalyst, often in conjunction with a Lewis acid, to promote this reaction under milder conditions compared to traditional acid catalysts.

General Reaction Scheme:
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
  • Reactant Mixture: In a round-bottom flask, combine resorcinol (B1680541) (1 equivalent), ethyl acetoacetate (B1235776) (1.1 equivalents), and the catalyst system. While some protocols use a Lewis acid like anhydrous FeCl₃ in [Bmim][Tf₂N], a similar approach can be adapted for [Bmim]I.[3]

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 70-120 °C) with stirring for the required duration (e.g., 10-12 hours).[3] The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by pouring the reaction mixture into ice-cold water.[4][5] The solid product is then collected by filtration, washed with water, and can be recrystallized from ethanol (B145695) to afford the pure coumarin derivative.[6]

Quantitative Data:
Phenolβ-ketoesterCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
ResorcinolEthyl acetoacetate[Bmim][Tf₂N] / FeCl₃7010-1265-85[3]
PhenolEthyl acetoacetate[cmmim][BF₄]120Not SpecifiedGood to Excellent[7]
Substituted PhenolsEthyl acetoacetateAcidic Ionic Liquid110Not SpecifiedHigh[8]

Reaction Mechanism:

pechmann_mechanism phenol Phenol transesterification Transesterification (Phenol attacks ester) phenol->transesterification ketoester β-ketoester ketoester->transesterification intermediate1 Phenolic Ester Intermediate transesterification->intermediate1 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration coumarin Coumarin dehydration->coumarin

Mechanism of the Pechmann condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated compounds. [Bmim]I and related ionic liquids can act as effective catalysts and solvents for this reaction, often providing high yields under mild, solvent-free conditions.

General Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
  • Reactant Mixture: In a flask, an equimolar amount of an aldehyde (e.g., benzaldehyde) and an active methylene (B1212753) compound (e.g., malononitrile) are mixed.[9]

  • Catalyst Addition: A catalytic amount of the ionic liquid (e.g., 20 mol% of [Bmim][OAc] in aqueous medium) is added to the mixture.[9]

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a short duration (e.g., 10-30 minutes). The progress of the reaction can be monitored by TLC.[10]

  • Work-up and Purification: Upon completion, the product, which is often a solid, can be isolated by filtration and washed with water and ethanol.[9] In many cases, no further purification is required. The ionic liquid can be recovered from the aqueous filtrate and reused.

Quantitative Data:
AldehydeActive Methylene CompoundIonic LiquidConditionsTimeYield (%)Reference
BenzaldehydeMalononitrile[Bmim][OAc] (in water)RTminutes90-97[9]
Various AldehydesEthyl Cyanoacetate[MeOEtMIM][CF₃COO]25 °CNot SpecifiedGood to Excellent[11]
Aromatic AldehydesMalononitrile[bmim]OHRT10-30 min81-97[12]
Heteroaryl AldehydesVarious[bnmim]OH (grinding)RTminutesHigh[13]

Reaction Mechanism:

knoevenagel_mechanism active_methylene Active Methylene Compound carbanion Carbanion Formation active_methylene->carbanion Deprotonation base Base (Anion of IL) base->carbanion nucleophilic_attack Nucleophilic Attack on Carbonyl carbanion->nucleophilic_attack aldehyde Aldehyde aldehyde->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation alcohol β-Hydroxy Adduct protonation->alcohol dehydration Dehydration alcohol->dehydration product α,β-Unsaturated Product dehydration->product

Mechanism of the Knoevenagel condensation.

Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While specific protocols using [Bmim]I are less detailed in the literature, related imidazolium-based ionic liquids have been shown to be effective catalysts. The iodide anion can act as a base to generate the nucleophile.

General Reaction Scheme:
Experimental Protocol (Generalised): Michael Addition of Indole (B1671886) to a Nitroalkene
  • Reactant Mixture: A mixture of the indole (Michael donor) and the β-nitrostyrene (Michael acceptor) is prepared.[14]

  • Catalyst Addition: A catalytic amount of [Bmim]I is added.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating. The progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the product can be isolated by extraction with an organic solvent and purified by column chromatography.

Quantitative Data (for related systems):
Michael DonorMichael AcceptorCatalystConditionsYield (%)Reference
IndolesNitroolefinsIodineRTHigh[14]
AminesAcrylamidesImidazolium Chloride140 °C, solvent-free33-88[15]
Active MethyleneConjugated Ketones[bmIm]OHRT, solvent-freeHigh[16]
IndolesElectron Deficient OlefinsTBAHS (in water)RTGood to Excellent[17]

Reaction Mechanism:

michael_addition_mechanism michael_donor Michael Donor (e.g., Indole) nucleophile Nucleophile Generation michael_donor->nucleophile Deprotonation base Base (I⁻ from [Bmim]I) base->nucleophile conjugate_addition 1,4-Conjugate Addition nucleophile->conjugate_addition michael_acceptor Michael Acceptor (α,β-unsaturated) michael_acceptor->conjugate_addition enolate Enolate Intermediate conjugate_addition->enolate protonation Protonation enolate->protonation product Michael Adduct protonation->product

References

Application Notes and Protocols for Electrochemical Studies Using [BMIM][I]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of 1-butyl-3-methylimidazolium iodide, [BMIM][I], in electrochemical research. [BMIM][I] is a room-temperature ionic liquid (IL) that offers a unique set of properties making it a compelling medium for a variety of electrochemical applications, including energy storage, sensors, and electrocatalysis. Ionic liquids are considered "green solvents" due to their low vapor pressure and high thermal stability.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who are looking to utilize [BMIM][I] as an electrolyte or solvent in their electrochemical experiments.

Physicochemical and Electrochemical Properties of [BMIM][I]

[BMIM][I] possesses distinct physical and electrochemical characteristics that are crucial for designing and interpreting electrochemical experiments. A summary of these properties is presented below.

Table 1: Physicochemical Properties of [BMIM][I] and Related Ionic Liquids.

Property[BMIM][I][BMIM][Br][BMIM][BF4]Reference
Density (g·cm⁻³)Highest among the threeLower than [BMIM][I]Lower than [BMIM][I][1][5]
Refractive IndexHighest among the threeLower than [BMIM][I]Lower than [BMIM][I][1][5]
ViscosityLower than [BMIM][Br]Higher than [BMIM][BF4]Lower than [BMIM][Br][1][5]

Table 2: Electrochemical Properties of Imidazolium-Based Ionic Liquids.

Ionic LiquidElectrochemical Window (V)Working ElectrodeNotesReference
[BMIM][Br]2.7Not specifiedStability range[1][5]
[BMIM][BF4]4.7Not specifiedStability range[1][5]
[bmim][NTf2]~3.0Glassy CarbonReduction of [bmim]⁺ at -2.0 V, oxidation of [NTf₂]⁻ at 1.0 V (vs. Fc/Fc⁺)[6]
[BMIM][OTf]Dependent on water contentPlatinum, GoldECW decreases with increasing water content[7]
[BMIM][BF4] (in GPE)4.2Stainless SteelIn a poly(vinylidene fluoride-hexafluoropropylene) based gel polymer electrolyte[8]

Experimental Setups and Protocols

General Electrochemical Cell Setup

A standard three-electrode electrochemical cell is typically employed for studies involving [BMIM][I]. The components are as follows:

  • Working Electrode (WE): The choice of WE material is critical and depends on the specific application. Common working electrodes include glassy carbon (GC), platinum (Pt), gold (Au), and pyrolytic graphite (B72142) (PG).[6][7][9]

  • Reference Electrode (RE): A stable reference potential is crucial for accurate measurements. A common choice is a silver/silver chloride (Ag/AgCl) electrode.[7] In some cases, a quasi-reference electrode, such as a silver wire, may be used, but its potential should be calibrated against a standard reference.

  • Counter Electrode (CE): A platinum wire or a graphite rod is typically used as the counter electrode to complete the circuit.

The diagram below illustrates the general workflow for conducting electrochemical studies with [BMIM][I].

G prep_IL [BMIM][I] Purification/ Drying prep_elec Electrolyte Preparation ([BMIM][I] +/- Analyte/Solvent) prep_IL->prep_elec prep_cell Electrochemical Cell Assembly prep_elec->prep_cell measurement Electrochemical Measurement (e.g., CV, EIS) prep_cell->measurement Connect to Potentiostat data_acq Data Acquisition measurement->data_acq data_proc Data Processing data_acq->data_proc interpretation Interpretation of Results data_proc->interpretation

Figure 1: General workflow for electrochemical studies using [BMIM][I].
Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to investigate the electrochemical behavior of a system.

Objective: To determine the electrochemical window of [BMIM][I] and to study the redox behavior of an analyte dissolved in [BMIM][I].

Materials:

  • [BMIM][I] (high purity, dried under vacuum)

  • Analyte of interest (if applicable)

  • Working Electrode (e.g., Glassy Carbon)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Pt wire)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation:

    • Ensure [BMIM][I] is dry, as water content can significantly affect the electrochemical window.[7]

    • If studying an analyte, dissolve a known concentration in the [BMIM][I]. Gentle heating and stirring may be required to ensure homogeneity.

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Ensure the reference electrode tip is placed close to the working electrode surface to minimize iR drop.

  • Instrument Setup:

    • Connect the electrodes to the potentiostat.

    • Set the CV parameters:

      • Initial and Final Potential: Define a wide potential range to determine the electrochemical window of [BMIM][I]. For subsequent analyte studies, narrow the range to encompass the redox peaks of interest.

      • Vertex Potentials: Set the switching potentials for the forward and reverse scans.

      • Scan Rate: A typical starting scan rate is 100 mV/s.[10] This can be varied to investigate the kinetics of the electrode processes.

  • Data Acquisition:

    • Run the cyclic voltammogram.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Determine the anodic and cathodic limits of the electrochemical window from the voltammogram of the pure [BMIM][I].

    • For analyte studies, identify the peak potentials (Epa, Epc) and peak currents (ipa, ipc).

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial properties of the electrode/[BMIM][I] system.[9]

Objective: To investigate the charge transfer resistance and double-layer capacitance at the electrode/[BMIM][I] interface.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Electrolyte Preparation and Cell Assembly:

    • Follow the same procedure as for CV.

  • Instrument Setup:

    • Set the EIS parameters:

      • DC Potential: Apply a DC potential at which the interface is to be studied (e.g., the open-circuit potential or a potential within the electrochemical window).

      • AC Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV.

      • Frequency Range: Scan over a wide frequency range, for example, from 100 kHz down to 0.1 Hz.

  • Data Acquisition:

    • Perform the EIS measurement.

    • Record the complex impedance data (real and imaginary components).

  • Data Analysis:

    • Plot the data in Nyquist (Z'' vs. Z') and Bode (impedance and phase angle vs. frequency) formats.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The shape of the Nyquist plot provides insights into the nature of the electrochemical processes; a semicircle is often indicative of a charge transfer process.[9]

Key Experimental Considerations

  • Purity of [BMIM][I]: The presence of impurities, particularly water and halide ions, can significantly alter the electrochemical behavior and narrow the electrochemical window.[7] It is crucial to use high-purity [BMIM][I] and to handle it in a controlled atmosphere (e.g., a glovebox) to minimize contamination.

  • Viscosity: [BMIM][I] has a relatively high viscosity, which can affect mass transport and ionic conductivity.[1][5] This may necessitate the use of slower scan rates in voltammetry or consideration of diffusional limitations. In some applications, [BMIM][I] is mixed with organic solvents to reduce viscosity and enhance conductivity.[11]

  • Reference Electrode Stability: The potential of the reference electrode can drift in ionic liquid media. It is advisable to calibrate the reference electrode before and after experiments.

Visualization of the Electrochemical Setup

The following diagram illustrates the fundamental components and their interactions within a typical three-electrode electrochemical setup used for studies with [BMIM][I].

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., GC, Pt, Au) IL [BMIM][I] Electrolyte WE->IL Interface of Interest RE Reference Electrode (e.g., Ag/AgCl) RE->IL CE Counter Electrode (e.g., Pt wire) CE->IL Potentiostat Potentiostat/ Galvanostat Potentiostat->WE Controls Potential Measures Current Potentiostat->RE Measures Potential Potentiostat->CE Applies Current

Figure 2: Components of a three-electrode electrochemical cell with [BMIM][I].

Conclusion

[BMIM][I] is a versatile ionic liquid with significant potential in various electrochemical applications. Understanding its properties and employing appropriate experimental protocols are key to obtaining reliable and meaningful results. This document provides a foundational guide for researchers initiating studies with [BMIM][I], covering essential properties, detailed experimental procedures for key techniques, and important practical considerations.

References

Application Notes and Protocols: Preparation of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) Based Gel Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and electrochemical device development.

Introduction: Gel polymer electrolytes (GPEs) are a critical class of materials that bridge the gap between liquid and solid-state electrolytes. They offer a unique combination of high ionic conductivity, comparable to liquid electrolytes, with the mechanical stability and safety of solid electrolytes.[1][2] The incorporation of ionic liquids (ILs), such as 1-butyl-3-methylimidazolium iodide ([BMIM]I), has revolutionized GPE development.[3] [BMIM]I serves a dual role: it acts as a plasticizer, increasing the amorphous phase of the polymer matrix to enhance ion mobility, and as a source of charge carriers.[3][4] These electrolytes are particularly promising for applications in electrochemical devices like dye-sensitized solar cells (DSSCs), where they help mitigate issues of solvent leakage and evaporation common with traditional liquid electrolytes.[2] This document provides detailed protocols for the synthesis and characterization of [BMIM]I-based GPEs.

Key Components and Their Roles: A typical [BMIM]I-based gel polymer electrolyte is a multi-component system designed to optimize ionic transport and device performance.

GPE_Components cluster_main Gel Polymer Electrolyte (GPE) System cluster_components Core Components GPE Homogeneous Gel Matrix Polymer Host Polymer (e.g., PEO, PVDF-HFP) Provides structural matrix Polymer->GPE Forms Backbone IL Ionic Liquid (e.g., [BMIM]I) Source of ions, plasticizer IL->GPE Provides Conductivity Redox Redox Couple (I⁻/I₃⁻ from NaI/I₂) Facilitates charge transfer Redox->GPE Enables Redox Reaction Solvent Plasticizing Solvents (e.g., EC, PC) Enhances ion mobility Solvent->GPE Increases Amorphous Phase

Caption: Core components of a [BMIM]I-based gel polymer electrolyte.

Experimental Protocols

Protocol 1: Preparation of a PEO-based GPE via Solution Casting

This protocol is adapted from methodologies used for preparing GPEs for dye-sensitized solar cells.[5] The solution casting technique is widely used for its simplicity and effectiveness.[6]

1. Materials and Equipment:

  • Host Polymer: Poly(ethylene oxide) (PEO)

  • Ionic Liquid: this compound ([BMIM]I or BMII)

  • Iodide Salt: Sodium Iodide (NaI)

  • Redox Species: Iodine (I₂)

  • Plasticizing Solvents: Ethylene (B1197577) carbonate (EC) and Propylene (B89431) carbonate (PC)

  • Equipment: Magnetic stirrer with hotplate, beakers, weighing balance, glass petri dishes.

2. Step-by-Step Procedure:

  • Solvent Preparation: In a sealed beaker, mix 2.0 g of ethylene carbonate (EC) and 2.0 g of propylene carbonate (PC). Stir the mixture on a hotplate at 60-80°C until a clear, homogeneous solution is formed.[5]

  • Salt Dissolution: Add 0.5 g of sodium iodide (NaI) to the EC/PC mixture. Continue heating and stirring at 100°C until the salt is completely dissolved.[5]

  • Ionic Liquid Addition: Introduce 0.5 g of [BMIM]I into the solution. Maintain stirring and temperature until the ionic liquid is fully integrated.

  • Redox Couple and Polymer Addition: Add the appropriate amount of iodine (I₂) (typically a 1:10 molar ratio with the iodide salt) and 0.5 g of PEO to the mixture. Continue heating at 80°C and stirring until the PEO is completely dissolved and a viscous, gelatinous solution is formed.[5]

  • Casting and Gelation: Pour the hot, viscous solution into a glass petri dish. Allow it to cool to room temperature to form the final gel polymer electrolyte film. The process can be performed in a glovebox or dry room to avoid moisture contamination.

GPE_Workflow arrow arrow start Start mix_solvents 1. Mix Solvents (EC + PC) Stir at 60-80°C start->mix_solvents add_salt 2. Dissolve Salt (Add NaI) Heat to 100°C mix_solvents->add_salt add_il 3. Add Ionic Liquid (Add [BMIM]I) Stir until homogeneous add_salt->add_il add_redox_polymer 4. Add Redox Couple & Polymer (Add I₂ + PEO) Stir at 80°C add_il->add_redox_polymer gelation 5. Casting & Gelation Pour into Petri Dish Cool to Room Temperature add_redox_polymer->gelation end End Product: Gel Polymer Electrolyte Film gelation->end

Caption: Workflow for GPE preparation via the solution casting method.

Characterization Protocols

1. Ionic Conductivity Measurement:

  • Technique: Electrochemical Impedance Spectroscopy (EIS).

  • Procedure: Sandwich the GPE film between two stainless steel blocking electrodes.[4] Perform an impedance measurement over a frequency range (e.g., 1 Hz to 1 MHz). The bulk resistance (Rb) is determined from the intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = t / (Rb * A), where 't' is the thickness of the GPE film and 'A' is the cross-sectional area of the electrodes.[7]

2. Structural and Interaction Analysis:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD).

  • Procedure:

    • FTIR: Analyze the GPE film to identify shifts in vibrational bands, which indicate complexation and interaction between the polymer, ionic liquid, and salts.[5][8]

    • XRD: Obtain the XRD pattern of the GPE film. A reduction in the intensity of crystalline peaks and the appearance of a broad amorphous halo confirm that the addition of [BMIM]I reduces the crystallinity of the host polymer, which is favorable for ion transport.[6][8]

3. Thermal Stability Analysis:

  • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Procedure:

    • TGA: Heat the sample under a controlled atmosphere to determine its decomposition temperature and overall thermal stability. GPEs with ionic liquids generally exhibit high thermal stability, often up to 300°C.[9][10][11]

    • DSC: Analyze the sample to determine its glass transition temperature (Tg). A lower Tg value indicates a more amorphous polymer structure, which correlates with higher ionic conductivity.[4]

Data Presentation: Performance Metrics

The composition of the GPE significantly impacts its performance. The following tables summarize quantitative data from various studies on [BMIM]I-based electrolytes.

Table 1: Composition and Ionic Conductivity of [BMIM]I-Based Gel Polymer Electrolytes

Host PolymerAdditives[BMIM]I Content (wt%)Max. Ionic Conductivity (S cm⁻¹)Reference
Poly(propylene carbonate) (PPC)NaI, EC, PC, I₂60%4.79 x 10⁻³[8]
Phthaloylchitosan (PhCh)TPAI8%1.35 x 10⁻²[6]
Poly(ethylene oxide) (PEO)NaI, EC, PC, I₂Not specified, used with MPII9.41 x 10⁻³ (with MPII)[5]
Polyurethane Acrylate (PUA)TBAI, LiI, I₂6%4.17 x 10⁻⁴[12]
N-phthaloylchitosan (PhCh)LiI, TPAI, EC, DMF, I₂1-5%Not specified, improved efficiency[3]

Table 2: Photovoltaic Performance of Dye-Sensitized Solar Cells (DSSCs) with [BMIM]I-Based GPEs

Host Polymer[BMIM]I Content (wt%)Jsc (mA cm⁻²)Voc (V)Fill Factor (%)Efficiency (η, %)Reference
Poly(propylene carbonate) (PPC)60%Not specifiedNot specifiedNot specified6.14[6]
Polyurethane Acrylate (PUA)6%23.030.54Not specified5.72[12]
N-phthaloylchitosan (PhCh)Not specified16.530.62656.69[3]
Grafted CelluloseN/A (in situ in [BMIM]I)Not specifiedNot specifiedNot specified5.51[13]

Conclusion: The preparation of this compound based gel polymer electrolytes is a versatile process that can be tailored to achieve desired properties for various electrochemical applications. By carefully selecting the host polymer and optimizing the concentration of [BMIM]I and other additives, researchers can develop highly conductive, stable, and safe electrolytes. The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of these advanced materials, particularly for their application in next-generation energy devices like dye-sensitized solar cells.

References

The Role of 1-Butyl-3-methylimidazolium Iodide in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) in the synthesis of various nanoparticles. [BMIM]I, an ionic liquid, serves as a versatile medium and stabilizing agent, offering unique advantages in controlling nanoparticle size, morphology, and stability. These attributes are particularly relevant for applications in drug delivery, where nanoparticle characteristics are critical for efficacy and safety.

Introduction: The Function of [BMIM]I in Nanoparticle Formation

This compound is a room-temperature ionic liquid that has garnered attention in materials science for its role as a "green" solvent and a shape-directing agent in the synthesis of nanomaterials. Its utility in nanoparticle synthesis stems from several key properties:

  • Stabilizing Agent: The imidazolium (B1220033) cation and the iodide anion can form a protective layer around nascent nanoparticles. This electrosteric stabilization prevents agglomeration, a common challenge in nanoparticle synthesis, by creating repulsive forces between particles. The long alkyl chain on the imidazolium cation contributes to this steric hindrance.

  • Reaction Medium: With its low vapor pressure and high thermal stability, [BMIM]I can be used as a reaction solvent over a wide range of temperatures. This allows for greater control over reaction kinetics and can lead to the formation of crystalline nanoparticles.

  • Morphology Control: The ions of the liquid can selectively adsorb to different crystal facets of the growing nanoparticles, influencing their final shape. This is crucial for applications where specific morphologies (e.g., nanorods, nanoplates) are desired to enhance properties like catalytic activity or cellular uptake.

  • Reductant/Co-reductant Properties: In some synthesis routes, the iodide anion can participate in the reduction of metal precursors, contributing to the formation of zero-valent metal nanoparticles.

Experimental Protocols and Data

This section details the synthesis of gold (Au), silver (Ag), and zinc oxide (ZnO) nanoparticles where [BMIM]I can be utilized as a key component.

Gold Nanoparticle (AuNP) Synthesis

While specific protocols detailing the use of [BMIM]I for AuNP synthesis are not abundant in the literature, a general methodology can be adapted from protocols using other 1-butyl-3-methylimidazolium salts. The ionic liquid acts as a stabilizer and reaction medium.

Experimental Protocol: AuNP Synthesis

  • Preparation of Precursor Solution: Prepare a stock solution of a gold precursor, such as Gold(III) chloride trihydrate (HAuCl₄·3H₂O), in [BMIM]I (e.g., 1 mM).

  • Preparation of Reducing Agent: In a separate container, prepare a fresh, ice-cold solution of a reducing agent, like sodium borohydride (B1222165) (NaBH₄), in [BMIM]I (e.g., 100 mM).[1]

  • Reduction Reaction: Under vigorous stirring, add the NaBH₄ solution dropwise to the gold precursor solution. A color change from yellow to ruby red is indicative of the formation of gold nanoparticles.[1]

  • Stabilization: Continue stirring the solution for a minimum of 2 hours to ensure the complete reduction and stabilization of the newly formed AuNPs.[1]

Quantitative Data for AuNP Synthesis in Imidazolium-Based Ionic Liquids

ParameterValueReference
Precursor HAuCl₄·3H₂O[1]
Ionic Liquid 1-Ethyl-3-methylimidazolium dicyanamide[1]
Reducing Agent Ionic Liquid (acts as reductant)[2]
Temperature 20-80 °C[2]
Reaction Time 24 hours[2][3]
Resulting Particle Size ~1.15 nm[2]
Morphology Spherical[3]

Note: Data from closely related imidazolium-based ionic liquids are presented due to the limited availability of data specifically for [BMIM]I in AuNP synthesis.

Logical Relationship for AuNP Synthesis

AuNP_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product HAuCl4 HAuCl₄ in [BMIM]I Mixing Vigorous Mixing HAuCl4->Mixing NaBH4 NaBH₄ in [BMIM]I NaBH4->Mixing Reduction Reduction of Au³⁺ Mixing->Reduction Dropwise addition Stabilization Stabilization Reduction->Stabilization Color change to red AuNPs Au Nanoparticles Stabilization->AuNPs 2 hours stirring

AuNP Synthesis Workflow.
Silver Nanoparticle (AgNP) Synthesis

Similar to AuNPs, the synthesis of AgNPs can be readily adapted to use [BMIM]I. The ionic liquid environment is effective in controlling the size and preventing the aggregation of silver nanoparticles.

Experimental Protocol: AgNP Synthesis

  • Preparation of Precursor and Reducing Agent Solutions: Dissolve silver nitrate (B79036) (AgNO₃) and a reducing/chelating agent like sodium citrate (B86180) in [BMIM]I separately. For instance, prepare a solution of 0.85 mmol of AgNO₃ in 30 mL of [BMIM]I and a solution of 0.85 mmol of sodium citrate in 30 mL of [BMIM]I.

  • Heating and Mixing: Stir both solutions at 80°C for an extended period (e.g., 48 hours) and then allow them to cool to room temperature.[4]

  • Reaction: Add the sodium citrate solution dropwise to the silver nitrate solution while stirring at 40°C. Continue stirring for 4 hours.[4]

  • Isolation: Adjust the pH of the colloidal solution to 8.0 and centrifuge for 1 hour to isolate the AgNPs.[4]

Quantitative Data for AgNP Synthesis in Imidazolium-Based Ionic Liquids

ParameterValueReference
Precursor AgNO₃[4]
Ionic Liquid [EMIM][MS], [BMIM][OTf], [BMIM][TFSI][4]
Reducing Agent Sodium Citrate[4]
Temperature 40-80 °C[4]
Reaction Time 4 hours (after mixing)[4]
Resulting Particle Size 278 - 316 nm (hydrodynamic size)
Morphology Spherical-like and non-spherical[5]

Note: Data is presented for AgNPs synthesized in various imidazolium-based ionic liquids to provide a comparative context.

Experimental Workflow for AgNP Synthesis

AgNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_process Reaction Process cluster_isolation Isolation cluster_product Final Product AgNO3 AgNO₃ in [BMIM]I Heating Heat & Stir (80°C, 48h) AgNO3->Heating Citrate Sodium Citrate in [BMIM]I Citrate->Heating Cooling Cool to RT Heating->Cooling Mixing Mix at 40°C Cooling->Mixing Dropwise addition Stirring Stir for 4h Mixing->Stirring pH_Adjust Adjust pH to 8.0 Stirring->pH_Adjust Centrifuge Centrifuge (1h) pH_Adjust->Centrifuge AgNPs Ag Nanoparticles Centrifuge->AgNPs

AgNP Synthesis Workflow.
Zinc Oxide Nanoparticle (ZnO NP) Synthesis

The synthesis of ZnO nanoparticles has been explicitly demonstrated using [BMIM]I, highlighting its role in controlling particle size and properties.

Experimental Protocol: ZnO NP Synthesis

  • Precursor Solution: Dissolve 0.3 M of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in water.[6]

  • Addition of Ionic Liquid: Add [BMIM]I to the zinc nitrate solution to achieve the desired percentage volume (e.g., 0.5%, 1%, or 2%) and stir vigorously until the solution is clear.[6]

  • Precipitation: Slowly add a 0.6 M NaOH solution dropwise while stirring continuously, leading to the formation of a white gel of zinc hydroxide (B78521) (Zn(OH)₂).

  • Washing and Drying: Wash the precipitate multiple times with distilled water and ethanol (B145695) to remove impurities. Dry the cleaned precursor at 80°C for 12 hours.[6]

  • Calcination: Heat the dried Zn(OH)₂ at 300°C for 2 hours to obtain crystalline ZnO nanoparticles.[6]

Quantitative Data for ZnO NP Synthesis with [BMIM] Salts

ParameterValueReference
Precursor Zn(NO₃)₂·6H₂O[6]
Ionic Liquid [BMIM]I, [BMIM]BF₄, [BMIM]PF₆[6]
Precipitating Agent NaOH[6]
Drying Temperature 80 °C[6]
Calcination Temperature 300 °C[6]
Resulting Particle Size 15-20 nm[7]
Morphology Spherical[7]

Experimental Workflow for ZnO NP Synthesis

ZnO_NP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_product Product ZincNitrate 0.3M Zn(NO₃)₂ Solution Mixing Mix & Stir ZincNitrate->Mixing BMIMI [BMIM]I (0.5-2%) BMIMI->Mixing Precipitation Add 0.6M NaOH Mixing->Precipitation Dropwise Washing Wash with H₂O & EtOH Precipitation->Washing Formation of Zn(OH)₂ gel Drying Dry at 80°C Washing->Drying Calcination Calcine at 300°C Drying->Calcination ZnONPs ZnO Nanoparticles Calcination->ZnONPs

ZnO NP Synthesis Workflow.

Applications in Drug Development

The use of [BMIM]I and other ionic liquids in synthesizing nanoparticles with controlled characteristics is highly beneficial for drug delivery applications. The ability to tune particle size, shape, and surface chemistry can significantly impact the in vivo behavior of nanoparticle-based drug carriers.

  • Enhanced Bioavailability: Nanoparticles, due to their small size and large surface area, can improve the solubility and dissolution rate of poorly water-soluble drugs, thereby enhancing their bioavailability.

  • Targeted Delivery: The surface of nanoparticles synthesized in [BMIM]I can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug cargo to specific cells or tissues, such as tumor cells. This can increase the therapeutic efficacy while reducing off-target side effects.

  • Controlled Release: Drugs can be encapsulated within or adsorbed onto the surface of nanoparticles, allowing for their sustained and controlled release over time. The properties of the ionic liquid used during synthesis can influence the drug loading capacity and release kinetics.

  • Biocompatibility: While the toxicity of ionic liquids themselves needs careful consideration, their use in the synthesis process can lead to nanoparticles with surfaces that are more compatible with biological systems. For instance, the imidazolium moiety can sometimes mimic biological structures.

Signaling Pathway for Targeted Drug Delivery

Drug_Delivery_Pathway cluster_delivery Delivery Vehicle cluster_cellular Cellular Interaction cluster_effect Therapeutic Effect NP_Drug Nanoparticle-Drug Conjugate Receptor Cell Surface Receptor NP_Drug->Receptor Binding Targeting_Ligand Targeting Ligand Targeting_Ligand->NP_Drug Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Targeted Nanoparticle Drug Delivery.

Conclusion

This compound is a promising medium for the synthesis of a variety of nanoparticles with tunable properties. Its role as a stabilizer and reaction solvent allows for the production of nanomaterials with characteristics suitable for advanced applications, including drug delivery. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of [BMIM]I in their own work. Further research into the specific effects of the iodide anion on the properties of different nanoparticles will continue to expand the utility of this versatile ionic liquid.

References

Application Notes and Protocols: 1-Butyl-3-methylimidazolium Iodide for Biomass Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methylimidazolium iodide ([Bmim]I) is an ionic liquid that has been investigated for its potential as a solvent in the dissolution of biomass. Ionic liquids are salts with low melting points that can solvate a wide range of organic and inorganic materials. The dissolution of lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is a critical step in the development of biofuels and other bio-based products. While 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) and acetate (B1210297) ([Bmim]OAc) are more commonly studied for this purpose, understanding the properties and performance of [Bmim]I is essential for a comprehensive evaluation of imidazolium-based ionic liquids as biomass solvents.

These application notes provide an overview of the use of [Bmim]I for biomass dissolution, including comparative data with other halides, and detailed experimental protocols.

Data Presentation

Table 1: Comparative Solubility of Bamboo Hemicellulose in 1-Butyl-3-methylimidazolium Halides
Ionic LiquidAnionTemperature (°C)Maximum Solubility ( g/100g IL)
[Bmim]ClChloride12018.8
[Bmim]BrBromide12012.5
[Bmim]IIodide1209.8

This data indicates that for the dissolution of hemicellulose, the iodide anion is less effective than bromide and significantly less effective than chloride under similar conditions.[1]

Table 2: Physical Properties of this compound ([Bmim]I)
PropertyValueTemperature (°C)
Melting Point-72 °C-
Density1.48 g/cm³25 °C
Viscosity1183 cP25 °C
Conductivity0.52 mS/cm25 °C

These properties are important for designing and optimizing the biomass dissolution process. The high viscosity of [Bmim]I at room temperature necessitates heating to facilitate mixing and dissolution.[2][3]

Experimental Protocols

Protocol 1: Dissolution of Lignocellulosic Biomass in [Bmim]I

Objective: To dissolve lignocellulosic biomass (e.g., wood flour, bagasse, straw) in this compound.

Materials:

  • This compound ([Bmim]I)

  • Dried lignocellulosic biomass (particle size < 0.5 mm)

  • Heating mantle with magnetic stirring

  • Round bottom flask

  • Thermometer

  • Vacuum oven

Procedure:

  • Drying: Dry the biomass in a vacuum oven at 60°C for 24 hours to remove any residual moisture. Water can significantly affect the dissolution process.

  • Mixing: In a round bottom flask, add the desired amount of [Bmim]I.

  • Heating and Stirring: Place the flask in a heating mantle and begin stirring. Heat the [Bmim]I to the desired temperature (e.g., 100-120°C).

  • Biomass Addition: Slowly add the dried biomass to the heated and stirred [Bmim]I. A typical loading is 5-10% (w/w) of biomass to ionic liquid.

  • Dissolution: Continue heating and stirring the mixture for a specified time (e.g., 2-24 hours). The dissolution progress can be monitored visually until a homogeneous solution is formed.

  • Note: Based on comparative studies with other halides, the dissolution of biomass in [Bmim]I is expected to be slower and less complete than in [Bmim]Cl under identical conditions.[1] Longer dissolution times or higher temperatures may be required to achieve comparable results.

Protocol 2: Regeneration of Cellulose from [Bmim]I Solution

Objective: To regenerate and recover cellulose from the biomass/[Bmim]I solution.

Materials:

  • Biomass/[Bmim]I solution from Protocol 1

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)

  • Beaker

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Washing solvent (deionized water)

  • Drying oven

Procedure:

  • Precipitation: While stirring, slowly add an anti-solvent to the biomass/[Bmim]I solution at room temperature. The cellulose will precipitate out of the solution. Water is a commonly used and effective anti-solvent.

  • Separation: Separate the precipitated cellulose from the ionic liquid/anti-solvent mixture by filtration.

  • Washing: Wash the regenerated cellulose thoroughly with deionized water to remove any residual ionic liquid. Repeat the washing step several times.

  • Drying: Dry the washed cellulose in an oven at 60°C until a constant weight is achieved.

Mandatory Visualizations

Biomass_Dissolution_Workflow cluster_preparation Biomass Preparation cluster_dissolution Dissolution Process cluster_regeneration Cellulose Regeneration Biomass Lignocellulosic Biomass Drying Drying (60°C, 24h) Biomass->Drying Mixing Mixing Drying->Mixing IL [Bmim]I Heating Heating & Stirring (100-120°C) IL->Heating Heating->Mixing Dissolution Biomass Dissolution (2-24h) Mixing->Dissolution Precipitation Precipitation Dissolution->Precipitation AntiSolvent Anti-Solvent (e.g., Water) AntiSolvent->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying_Cellulose Drying Washing->Drying_Cellulose Regenerated_Cellulose Regenerated Cellulose Drying_Cellulose->Regenerated_Cellulose

Caption: Workflow for biomass dissolution in [Bmim]I and cellulose regeneration.

Halide_Comparison Title Hemicellulose Dissolution Efficiency in [Bmim]X Cl [Bmim]Cl Br [Bmim]Br Cl->Br > I [Bmim]I Br->I >

Caption: Comparative efficiency of [Bmim] halides for hemicellulose dissolution.

References

Application Notes and Protocols: Electrochemical Window of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical window of the ionic liquid 1-Butyl-3-methylimidazolium Iodide ([BMIM]I). This document includes key data on its electrochemical stability, a detailed protocol for its determination using cyclic voltammetry, and insights into its applications, particularly relevant to the pharmaceutical and drug development sectors.

Introduction to the Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable and does not undergo oxidation or reduction. For ionic liquids like [BMIM]I, a wide electrochemical window is a key advantage, enabling their use in a variety of electrochemical applications. The EW is determined by the potentials at which the cation is reduced (cathodic limit) and the anion is oxidized (anodic limit).

The electrochemical stability of imidazolium-based ionic liquids is influenced by several factors, including the nature of the anion and the presence of impurities, most notably water. The iodide anion in [BMIM]I is susceptible to oxidation, which typically defines the anodic limit of its electrochemical window.

Quantitative Data on Electrochemical Stability

Table 1: Electrochemical Window of 1-Hexyl-3-methylimidazolium Iodide ([C6mim]I) *

ConditionAnodic Limit (V vs. Fc/Fc+)Cathodic Limit (V vs. Fc/Fc+)Electrochemical Window (V)
Vacuum-driedData not available in snippetsData not available in snippetsData not available in snippets
AtmosphericData not available in snippetsData not available in snippetsData not available in snippets
WetData not available in snippetsData not available in snippetsNarrower than dried samples[1]

Note: The specific values from the "Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids" in the Journal of Chemical & Engineering Data were not available in the search snippets. However, the study confirms that the electrochemical window narrows significantly with increasing water content due to water electrolysis.[1] For comparison, the electrochemical window of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) is reported to be 2.7 V, while that of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM]BF4) is 4.7 V.

The oxidation of the iodide anion is the primary determinant of the anodic limit. The presence of water can lead to a significant reduction in the electrochemical window, as water can be more easily oxidized and reduced than the ionic liquid itself.[1]

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

This protocol outlines the standard procedure for determining the electrochemical window of [BMIM]I using cyclic voltammetry.

Materials and Equipment
  • This compound ([BMIM]I), high purity (≥98.5%)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter

  • Reference Electrode: Non-aqueous Ag/Ag+ or Ag/AgCl electrode

  • Counter Electrode: Platinum wire or foil

  • Inert gas (Argon or Nitrogen) for purging

  • Vacuum oven for drying the ionic liquid

  • Glovebox or dry environment for cell assembly

Experimental Workflow

Figure 1: Workflow for determining the electrochemical window.

Step-by-Step Procedure
  • Ionic Liquid Preparation: Dry the [BMIM]I in a vacuum oven at a suitable temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water. The presence of water will significantly affect the results.

  • Electrode Preparation:

    • Working Electrode (GCE): Polish the glassy carbon electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry completely.

    • Counter Electrode (Pt): Clean the platinum electrode by flame annealing or by immersing it in a piranha solution (use extreme caution). Rinse with deionized water and dry.

    • Reference Electrode: Prepare a non-aqueous Ag/Ag+ reference electrode according to standard laboratory procedures.

  • Cell Assembly: Assemble the three-electrode cell in a glovebox or a dry environment to minimize exposure to atmospheric moisture. Add the dried [BMIM]I to the cell.

  • Purging: Purge the ionic liquid with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the ionic liquid during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical scan rate is 50-100 mV/s.

    • Initially, scan over a wide potential range to identify the approximate anodic and cathodic limits.

    • Perform subsequent scans over a narrower range encompassing the observed limits to obtain a clear voltammogram.

  • Data Analysis:

    • Plot the resulting current versus the applied potential.

    • The anodic limit is determined as the potential at which a sharp increase in the anodic (positive) current is observed, corresponding to the oxidation of the iodide anion.

    • The cathodic limit is determined as the potential at which a sharp increase in the cathodic (negative) current is observed, corresponding to the reduction of the imidazolium (B1220033) cation.

    • The electrochemical window is the difference between the anodic and cathodic limits. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits consistently.

Applications in Drug Development and Research

[BMIM]I and other imidazolium-based ionic liquids are gaining attention in the pharmaceutical field for several key applications:

  • Enhanced Drug Solubility: Ionic liquids can act as novel solvents for poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability. [BMIM]I is explored in drug formulation and delivery systems for this purpose.

  • Drug Delivery Systems: The unique properties of ionic liquids make them suitable for use in various drug delivery platforms, including transdermal patches and controlled-release formulations.

  • Synthesis of Pharmaceuticals: Imidazolium-based ionic liquids can serve as "green" solvents and catalysts in the synthesis of pharmaceutical compounds, often leading to improved reaction rates and yields.

  • Electrochemical Biosensors: The wide electrochemical window and good conductivity of ionic liquids are advantageous for the development of sensitive and stable electrochemical biosensors for the detection of biologically relevant molecules.

The relationship between these applications and the properties of [BMIM]I is illustrated in the diagram below.

Figure 2: Properties of [BMIM]I and their relevance to drug development.

Conclusion

This compound is an ionic liquid with a potentially useful electrochemical window for various applications. The iodide anion dictates a narrower anodic limit compared to ionic liquids with more stable anions like BF4- or PF6-. Proper handling and drying of [BMIM]I are crucial for obtaining reliable and reproducible electrochemical data, as water has a significant impact on its electrochemical window. Its favorable properties as a solvent and electrolyte continue to drive its exploration in innovative pharmaceutical and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: 1-Butyl-3-methylimidazolium Iodide ([BMIm]I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Butyl-3-methylimidazolium Iodide ([BMIm]I). It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Troubleshooting Guide

This guide addresses common problems encountered with [BMIm]I in a question-and-answer format.

Q1: Why has my initially colorless or pale yellow [BMIm]I turned yellow, brown, or even black?

A1: The discoloration of [BMIm]I upon exposure to air is a well-documented issue. The primary cause is the oxidation of the iodide anion (I⁻) to molecular iodine (I₂). This process is often initiated by the presence of oxygen and can be accelerated by exposure to light. The newly formed iodine can then react with excess iodide ions to form polyiodide species, most notably the triiodide ion (I₃⁻), which is responsible for the characteristic yellow to brown color. Further formation of higher polyiodides can lead to a darker, even black, appearance.[1]

Q2: Can I still use my discolored [BMIm]I for my experiments?

A2: The suitability of discolored [BMIm]I depends on the sensitivity of your application. The presence of iodine and polyiodides can interfere with electrochemical experiments, alter reaction pathways, and affect the ionic liquid's physical properties such as viscosity and conductivity.[1] For applications requiring high purity, it is recommended to purify the ionic liquid before use.

Q3: How can I prevent my [BMIm]I from discoloring?

A3: To minimize discoloration, proper handling and storage are crucial. [BMIm]I should be stored in a tightly sealed, amber glass container to protect it from light. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to minimize its exposure to oxygen. Storing the ionic liquid in a cool, dark place is also recommended.

Q4: My [BMIm]I has already discolored. How can I purify it?

A4: Discolored [BMIm]I can often be purified by removing the iodine and polyiodide species. A common and effective method is treatment with activated carbon. A detailed experimental protocol for this procedure is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for [BMIm]I in the presence of air?

A1: The principal degradation pathway involves the oxidation of the iodide anion. This multi-step process is initiated by an oxidizing agent, typically oxygen from the air, and can be photochemically induced. The process can be summarized as follows:

  • Oxidation of Iodide: Iodide ions (I⁻) are oxidized to elemental iodine (I₂).

  • Formation of Triiodide: The newly formed iodine (I₂) reacts with excess iodide ions (I⁻) to form the triiodide ion (I₃⁻).

  • Formation of Higher Polyiodides: In the presence of sufficient iodine, triiodide can further react to form higher polyiodides (e.g., I₅⁻, I₇⁻), which can contribute to a darker coloration.

The overall process is a cascade of reactions leading to the accumulation of colored species.

Q2: Does the discoloration affect the performance of [BMIm]I in dye-sensitized solar cells (DSSCs)?

A2: Yes, significantly. In DSSCs, the iodide/triiodide (I⁻/I₃⁻) redox couple is a critical component of the electrolyte. The concentration of I₃⁻ must be carefully optimized. Uncontrolled formation of I₃⁻ due to degradation will alter the redox potential and the overall performance of the solar cell.

Q3: Are there any analytical techniques to quantify the degradation of [BMIm]I?

A3: Yes, UV-Vis spectroscopy is a straightforward and effective method to quantify the extent of discoloration. The triiodide ion (I₃⁻) has strong absorption bands in the UV-Vis spectrum, typically around 290 nm and 360 nm.[2] By monitoring the increase in absorbance at these wavelengths, you can track the degradation of your [BMIm]I sample over time. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

Quantitative Data

The following table summarizes the typical effect of air exposure on the discoloration of [BMIm]I, as monitored by UV-Vis spectroscopy.

Exposure Time to Air (days)Color ObservationAbsorbance at 360 nm (Arbitrary Units)
0Colorless to Pale Yellow0.1
7Light Yellow0.5
14Yellow1.2
30Brownish-Yellow2.5
60Dark Brown> 4.0

Note: These are representative data and the actual rate of discoloration can vary depending on the specific conditions of light exposure, temperature, and humidity.

Experimental Protocols

Protocol 1: Quantitative Assessment of [BMIm]I Stability in Air

Objective: To quantitatively monitor the discoloration of [BMIm]I upon exposure to ambient air using UV-Vis spectroscopy.

Materials:

  • This compound ([BMIm]I) sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • A suitable solvent for dilution (e.g., acetonitrile (B52724), ensuring it does not react with the ionic liquid)

  • A transparent container for air exposure

Methodology:

  • Prepare a stock solution of the fresh [BMIm]I in the chosen solvent at a known concentration. The concentration should be adjusted to ensure the initial absorbance is within the linear range of the spectrophotometer.

  • Record the initial UV-Vis spectrum of the solution from 250 nm to 600 nm. Note the absorbance at the characteristic peaks of the triiodide ion (around 290 nm and 360 nm).[2]

  • Place an open vial containing a small amount of the neat [BMIm]I in a location with controlled light and temperature conditions, allowing it to be exposed to the ambient air.

  • At regular intervals (e.g., daily, weekly), take a small aliquot of the air-exposed [BMIm]I, prepare a solution with the same concentration as the initial stock solution, and record its UV-Vis spectrum.

  • Plot the absorbance at 360 nm as a function of time to quantify the rate of discoloration.

Protocol 2: Purification of Discolored [BMIm]I using Activated Carbon

Objective: To remove colored impurities (iodine and polyiodides) from a discolored sample of [BMIm]I.

Materials:

  • Discolored this compound ([BMIm]I)

  • Activated carbon (powdered or granular)

  • A suitable solvent (e.g., acetonitrile or dichloromethane) in which the [BMIm]I is soluble.

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a syringe filter)

  • Rotary evaporator

Methodology:

  • Dissolve the discolored [BMIm]I in a minimal amount of the chosen solvent.

  • Add activated carbon to the solution. A general starting point is to use approximately 5-10% of the weight of the ionic liquid. For example, for 10 g of [BMIm]I, use 0.5-1.0 g of activated carbon. The optimal amount may need to be determined empirically.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 2-4 hours). For highly discolored samples, longer stirring times or gentle heating (e.g., 40-50 °C) may be beneficial, but be cautious of solvent evaporation.

  • After stirring, remove the activated carbon by filtration. For larger volumes, vacuum filtration using a Buchner funnel is effective. For smaller volumes, a syringe filter (e.g., 0.45 µm pore size) can be used. The filtrate should be colorless or significantly lighter in color.

  • If the color persists, the treatment with activated carbon can be repeated.

  • Remove the solvent from the purified [BMIm]I using a rotary evaporator.

  • Dry the purified ionic liquid under high vacuum to remove any residual solvent. Store the purified [BMIm]I under an inert atmosphere and protected from light.

Visualizations

DegradationPathway I_minus I⁻ (Iodide) Colorless O2_light O₂ / Light I_minus->O2_light I2 I₂ (Iodine) Brownish color in solution O2_light->I2 Oxidation I3_minus I₃⁻ (Triiodide) Yellow-Brown I2->I3_minus + I⁻ In_minus Higher Polyiodides (e.g., I₅⁻) Dark Brown/Black I3_minus->In_minus + I₂

Caption: Degradation pathway of [BMIm]I in the presence of air and light.

TroubleshootingWorkflow start [BMIm]I has discolored check_application Is the application sensitive to iodine/polyiodides? start->check_application use_as_is Use as is (with caution) check_application->use_as_is No purify Purify the [BMIm]I check_application->purify Yes protocol Follow Purification Protocol (Activated Carbon Treatment) purify->protocol store_properly Store purified [BMIm]I under inert gas, in the dark protocol->store_properly

Caption: Troubleshooting workflow for discolored [BMIm]I.

References

Technical Support Center: Degradation of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium Iodide ([BMIM]I). The information is designed to address specific issues that may be encountered during experimental work involving the degradation of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound ([BMIM]I)?

A1: this compound ([BMIM]I) can degrade through several pathways, primarily thermal, oxidative, and photolytic degradation.

  • Thermal Degradation: This is a significant pathway where elevated temperatures lead to the decomposition of the ionic liquid. The process often involves the elimination of alkyl groups from the imidazolium (B1220033) cation.[1] The thermal stability of 1-butyl-3-methylimidazolium halides, including the iodide, has been reported to be up to 238°C.[2]

  • Oxidative Degradation: Advanced Oxidation Processes (AOPs), such as Fenton-like reactions, can effectively degrade [BMIM] cations.[3] These processes involve highly reactive species, like hydroxyl radicals (•OH), which attack the imidazolium ring and its alkyl substituents.[4]

  • Photolytic Degradation: [BMIM] cations can undergo degradation upon exposure to UV irradiation.[5] The presence of a photocatalyst can enhance this process.[6]

Q2: How does the iodide anion influence the degradation of [BMIM]I compared to other halide-based ionic liquids?

A2: The anion plays a crucial role in the thermal stability and degradation mechanism of imidazolium-based ionic liquids. While specific degradation pathways detailed for [BMIM]I are less common in the literature compared to its chloride counterpart, the general trend for halide-based ionic liquids shows that thermal stability is influenced by the nucleophilicity and basicity of the anion.[7][8] The iodide ion can also participate in photochemical reactions, potentially influencing the photodegradation pathway.

Q3: What are the common degradation products of [BMIM]I?

A3: The degradation of the [BMIM] cation, which is common across different anions, typically yields a range of volatile and non-volatile products.

  • Thermal degradation can produce N-methylimidazole, N-butylimidazole, and various alkyl halides (e.g., methyl iodide, butyl iodide) through mechanisms like the SN2 reaction.[1][9] Dimeric substituted imidazoles have also been identified as thermal degradation products.[9]

  • Oxidative degradation in aqueous solutions tends to break down the imidazolium ring, leading to the formation of smaller organic molecules such as carboxylic acids and amino acids.[3][4]

Q4: My [BMIM]I sample is showing a reddish-brown color. What could be the cause?

A4: The appearance of a reddish-brown color in [BMIM]I can be indicative of the formation of polyiodide species, such as triiodide (I₃⁻) or molecular iodine (I₂).[9] This can be triggered by exposure to high temperatures, light, or oxidizing agents. These polyiodide species can interact with the imidazolium cation.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent Thermal Stability Measurements (TGA)
  • Problem: Thermogravimetric analysis (TGA) results for [BMIM]I show variable onset decomposition temperatures.

  • Possible Causes & Solutions:

    • Heating Rate: The heating rate significantly impacts the observed decomposition temperature. Higher heating rates can lead to an overestimation of thermal stability.

      • Recommendation: Use a standardized, slow heating rate (e.g., 5-10 °C/min) for all measurements to ensure comparability.

    • Sample Purity: Impurities, particularly water or residual solvents from synthesis, can lower the decomposition temperature.

      • Recommendation: Dry the [BMIM]I sample under high vacuum at a moderate temperature (e.g., 50°C) for several hours before TGA analysis.[12]

    • Atmosphere: The composition of the purge gas (e.g., nitrogen, air) can affect the degradation pathway and onset temperature.

      • Recommendation: For assessing intrinsic thermal stability, perform TGA under an inert nitrogen atmosphere.

Issue 2: Incomplete Degradation in Fenton Oxidation Experiments
  • Problem: The degradation of [BMIM]I using a Fenton or Fenton-like process is incomplete, with significant amounts of the ionic liquid remaining.

  • Possible Causes & Solutions:

    • Incorrect pH: The efficiency of the Fenton reaction is highly pH-dependent, with the optimal range typically being between pH 3 and 4.[1] At higher pH, iron precipitates as hydroxide, reducing its catalytic activity.

      • Recommendation: Adjust the pH of the reaction mixture to the optimal range before adding the Fenton reagents.

    • Suboptimal Reagent Concentrations: The ratio of H₂O₂ to Fe²⁺ and the absolute concentrations are critical for maximizing the generation of hydroxyl radicals.

      • Recommendation: Optimize the concentrations of H₂O₂ and Fe²⁺. A common starting point is a 1 mM concentration of Fe²⁺ and a 100-400 mM concentration of H₂O₂.[1][3]

    • Reaction Quenching: The reaction can be prematurely quenched by the degradation intermediates or by the depletion of H₂O₂.

      • Recommendation: Monitor the reaction over time and consider the stepwise addition of H₂O₂ to maintain a sufficient concentration of hydroxyl radicals.

Issue 3: Formation of Precipitates during Degradation Experiments
  • Problem: An unexpected precipitate forms during the degradation of [BMIM]I.

  • Possible Causes & Solutions:

    • In Oxidative Degradation: If using a Fenton-like system, the precipitate is likely iron hydroxide, formed if the pH is too high.

      • Recommendation: Ensure the reaction is maintained at an acidic pH (3-4).

    • In Thermal Degradation: At very high temperatures, extensive decomposition can lead to the formation of non-volatile, carbonaceous residues.[7]

      • Recommendation: Characterize the residue to understand the extent of degradation. To avoid this, operate at temperatures below the complete decomposition point if the goal is to study initial degradation products.

Quantitative Data

Table 1: Thermal Stability of [BMIM]-based Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (Ton)Reference
[BMIM]I238 °C[2]
[BMIM]Cl246 °C[2]
[BMIM]Br260 °C[2]

Table 2: Degradation Efficiency of [BMIM]Cl in a Fenton-like System

ParameterConditionDegradation EfficiencyTimeReference
[BMIM]Cl reduction1 mM Fe³⁺, 400 mM H₂O₂, pH 397.3%90 min[3][4]
TOC RemovalH₂O₂=307 mM, Fe²⁺=1.1 mM, pH 3.372.89%120 min[1]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of [BMIM]I
  • Sample Preparation: Dry the [BMIM]I sample under high vacuum at 50°C for at least 4 hours to remove any residual water or solvents.

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Use an inert sample pan (e.g., alumina (B75360) or platinum).

    • Place 4-8 mg of the dried [BMIM]I into the sample pan.[13]

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity nitrogen atmosphere at a flow rate of 20 mL/min.[13]

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 500°C at a constant heating rate of 5°C/min.[13]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Ton), which is often defined as the temperature at which a specific percentage of mass loss (e.g., 5% or 10%) occurs.

Protocol 2: Fenton Oxidation of [BMIM]I
  • Solution Preparation:

    • Prepare a 1 mM aqueous solution of [BMIM]I.

    • Prepare stock solutions of FeSO₄·7H₂O and 30% H₂O₂.

  • Reaction Setup:

    • In a glass reactor with continuous stirring, place 500 mL of the 1 mM [BMIM]I solution.[1]

    • Adjust the pH of the solution to 3.3 using dilute H₂SO₄ or NaOH.[1]

  • Initiation of Reaction:

    • Add the desired amount of FeSO₄·7H₂O solution to achieve a final concentration of 1.1 mM Fe²⁺.[1]

    • Add the required volume of H₂O₂ stock solution to reach a final concentration of 307 mM.[1]

    • Start the timer immediately after the addition of H₂O₂.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 10, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots by adding a small amount of a radical scavenger (e.g., methanol).[1]

    • Analyze the samples for the remaining [BMIM]I concentration using a suitable analytical technique such as HPLC or for Total Organic Carbon (TOC) to determine the extent of mineralization.

Visualizations

Thermal_Degradation_Pathway cluster_products Degradation Products BMIMI [BMIM]I Heat High Temperature N_methylimidazole N-methylimidazole Heat->N_methylimidazole SN2 N_butylimidazole N-butylimidazole Heat->N_butylimidazole SN2 Methyl_iodide Methyl Iodide Heat->Methyl_iodide Butyl_iodide Butyl Iodide Heat->Butyl_iodide Dimeric_imidazoles Dimeric Imidazoles Heat->Dimeric_imidazoles

Caption: Thermal degradation pathway of [BMIM]I.

Oxidative_Degradation_Pathway cluster_intermediates Reaction Intermediates cluster_products Final Products BMIMI [BMIM]I in H2O Fenton Fenton Reagents (Fe²⁺ + H₂O₂) BMIMI->Fenton OH_radical •OH (Hydroxyl Radical) Fenton->OH_radical Ring_attack Attack on Imidazolium Ring OH_radical->Ring_attack Side_chain_attack Attack on Alkyl Chains OH_radical->Side_chain_attack Carboxylic_acids Carboxylic Acids Ring_attack->Carboxylic_acids Amino_acids Amino Acids Side_chain_attack->Amino_acids CO2_H2O CO₂ + H₂O (Mineralization) Carboxylic_acids->CO2_H2O Amino_acids->CO2_H2O Experimental_Workflow_TGA start Start prep Sample Preparation (Drying under vacuum) start->prep setup TGA Instrument Setup (Calibration, Inert Atmosphere) prep->setup weigh Weigh Sample (4-8 mg) setup->weigh run Run TGA (Heating at 5°C/min) weigh->run analyze Data Analysis (Determine Ton) run->analyze end End analyze->end

References

Technical Support Center: Optimizing [BMIM][I] Electrolyte Conductivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-butyl-3-methylimidazolium iodide ([BMIM][I]) electrolytes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected ionic conductivity of pure [BMIM][I] at room temperature?

A1: The ionic conductivity of pure [BMIM][I] is influenced by its purity and temperature. At room temperature (~25 °C), the conductivity is generally in the range of 0.1 to 1 mS/cm. However, this value can be significantly affected by factors such as water content and residual reactants from synthesis.

Q2: How does temperature affect the conductivity of [BMIM][I]?

A2: The ionic conductivity of [BMIM][I] increases with temperature.[1][2] This is primarily due to a decrease in viscosity, which allows for greater ion mobility.[3][4] The relationship between temperature and conductivity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.

Q3: Can I use organic solvents to increase the conductivity of my [BMIM][I] electrolyte?

A3: Yes, adding organic solvents can significantly enhance the ionic conductivity of [BMIM][I] electrolytes.[5] Solvents with high dielectric constants and low viscosity, such as acetonitrile, propylene (B89431) carbonate (PC), and gamma-butyrolactone (B3396035) (GBL), can help to dissociate the ionic liquid, reducing viscosity and promoting ion mobility.[4][5] However, the addition of a solvent will also decrease the concentration of charge carriers, so there is often an optimal concentration for maximum conductivity.[5]

Q4: What is the role of the iodide (I⁻) and triiodide (I₃⁻) ions in the conductivity?

A4: The iodide ion is the primary anion in [BMIM][I]. The addition of molecular iodine (I₂) to the electrolyte can lead to the formation of the triiodide ion (I₃⁻).[3] This can increase the number of charge carriers and, in some cases, enhance the Grotthuss-type mechanism of charge transport (ion-hopping), which can lead to a significant increase in ionic conductivity.[6] The formation of the less electronegative triiodide anion can also weaken the coulombic attraction between the cation and anion, leading to lower viscosity and higher conductivity.[3]

Q5: How does water content affect my conductivity measurements?

A5: Water can have a significant impact on the conductivity of [BMIM][I]. Small amounts of water can decrease the viscosity and increase the ionic conductivity.[1][7] However, high water content can be detrimental to the electrochemical stability of the electrolyte and may interfere with certain applications. It is crucial to control and quantify the water content in your electrolyte for reproducible results.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Lower than expected ionic conductivity 1. Impure [BMIM][I]: Residual starting materials or by-products from synthesis can increase viscosity and hinder ion transport. 2. High Viscosity: The inherent viscosity of the ionic liquid may be limiting conductivity. 3. Ion Pairing: Strong cation-anion interactions can reduce the number of free charge carriers.[5] 4. Incorrect Measurement: Issues with the conductivity probe or experimental setup.1. Purify [BMIM][I]: Ensure the ionic liquid is of high purity. Recrystallization or washing with appropriate solvents can remove impurities. 2. Increase Temperature: Perform measurements at elevated temperatures to reduce viscosity. 3. Add a Co-solvent: Introduce a low-viscosity, high-dielectric constant organic solvent. 4. Add a Lithium Salt: The addition of salts like LiI can increase the number of charge carriers. 5. Calibrate Equipment: Regularly calibrate your conductivity meter and probe with standard solutions.
Inconsistent or fluctuating conductivity readings 1. Temperature Fluctuations: Small changes in temperature can significantly affect conductivity. 2. Water Absorption: [BMIM][I] can be hygroscopic, and absorbing moisture from the atmosphere will change its properties over time. 3. Electrode Polarization: At low frequencies, the accumulation of ions at the electrode surface can interfere with the measurement.1. Use a Temperature-Controlled Stage: Ensure the sample temperature is stable during measurement. 2. Work in a Dry Environment: Handle and store [BMIM][I] in a glovebox or under an inert atmosphere. 3. Use Appropriate EIS Frequencies: Employ a frequency range that avoids electrode polarization effects.
Formation of a precipitate or phase separation 1. Low Solubility of Additives: The added salt or other components may not be fully soluble in the [BMIM][I]. 2. Reaction with Impurities: Additives may react with impurities in the ionic liquid. 3. Temperature Effects: Solubility of components can be temperature-dependent.1. Check Solubility Limits: Consult literature for the solubility of your additives in [BMIM][I]. 2. Ensure High Purity: Use high-purity [BMIM][I] and additives. 3. Adjust Temperature: Gently heat the mixture to aid dissolution, but be mindful of potential degradation.

Data Presentation

Table 1: Effect of Additives on the Ionic Conductivity of [BMIM]-based Electrolytes at Room Temperature

AdditiveConcentrationBase ElectrolyteIonic Conductivity (mS/cm)
None-[BMIM][I]~0.1 - 1.0
I₂Equimolar to [BMIM][I][BMIM][I]Can increase significantly
LiI5 mol%[BMIM][I]/GBLVaries with GBL concentration
LiI5 mol%[BMIM][I]/GBL/PCVaries with solvent ratio
γ-Butyrolactone (GBL)85 mol%[BMIM][I] with 5 mol% LiI~5 times lower than aqueous-based at 25°C[4]
Propylene Carbonate (PC) & GBL70 mol% PC, 20 mol% GBL[BMIM][I] with 5 mol% LiI~5 times lower than aqueous-based at 25°C[4]
Sodium Iodide (NaI)VariesGel Polymer Electrolyte with [BMIM][I]Can enhance conductivity[8]

Note: Data for [BMIM][I] can be limited. The table includes data from closely related systems to provide general trends. Researchers should consult specific literature for their exact system.

Experimental Protocols

Protocol 1: Synthesis and Purification of [BMIM][I]

This protocol is a general guideline. Please refer to specific literature for detailed procedures and safety precautions.

Materials:

Procedure:

  • Reaction: In a round-bottom flask, combine 1-methylimidazole and a slight excess of 1-iodobutane. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reflux: Heat the mixture to reflux (around 60-80 °C) with constant stirring for 24-48 hours. The product, [BMIM][I], will form as a separate, denser phase.

  • Separation and Washing: After cooling to room temperature, separate the [BMIM][I] layer. Wash the product repeatedly with a non-polar solvent like ethyl acetate to remove unreacted starting materials.

  • Drying: Dry the washed [BMIM][I] under vacuum at an elevated temperature (e.g., 70 °C) for at least 24 hours to remove any residual solvent and moisture.

  • Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile), add activated charcoal, stir for several hours, and then filter to remove the charcoal. Remove the solvent under vacuum.

  • Storage: Store the purified [BMIM][I] in a tightly sealed container in a glovebox or desiccator to prevent moisture absorption.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat with a frequency response analyzer (FRA)

  • Conductivity cell with two parallel platinum electrodes

  • Temperature-controlled chamber or water bath

  • Computer with EIS software

Procedure:

  • Cell Preparation: Clean the conductivity cell thoroughly with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or isopropanol), then dry it completely.

  • Sample Loading: In a controlled environment (e.g., a glovebox), fill the conductivity cell with the [BMIM][I] electrolyte. Ensure there are no air bubbles between the electrodes.

  • Temperature Equilibration: Place the cell in the temperature-controlled chamber and allow it to equilibrate at the desired temperature for at least 30 minutes.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes (the L/A ratio is the cell constant, which should be determined by calibrating with a standard solution of known conductivity, such as a KCl solution).

  • Repeat: Repeat the measurement at different temperatures to study the temperature dependence of conductivity.

Visualizations

Experimental_Workflow Fig 1. Experimental Workflow for Conductivity Optimization cluster_prep Preparation cluster_formulation Electrolyte Formulation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis synthesis Synthesis of [BMIM][I] purification Purification synthesis->purification characterization Characterization (NMR, etc.) purification->characterization additives Addition of Solvents/Salts characterization->additives mixing Mixing & Homogenization additives->mixing temp_control Temperature Control mixing->temp_control eis Electrochemical Impedance Spectroscopy (EIS) analysis Calculate Conductivity eis->analysis temp_control->eis walden Walden Plot Analysis analysis->walden optimization Optimization walden->optimization Troubleshooting_Logic Fig 2. Troubleshooting Low Conductivity start Low Conductivity Observed check_purity Is the [BMIM][I] pure? start->check_purity check_temp Is temperature optimized? check_purity->check_temp Yes purify Purify [BMIM][I] check_purity->purify No check_additives Have additives been considered? check_temp->check_additives Yes increase_temp Increase Temperature check_temp->increase_temp No add_solvent Add Co-solvent check_additives->add_solvent No optimized Conductivity Optimized check_additives->optimized Yes purify->check_temp increase_temp->check_additives add_salt Add Iodide Salt add_solvent->add_salt add_salt->optimized

References

Technical Support Center: Troubleshooting [BMIM][I]-Based Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 1-butyl-3-methylimidazolium iodide ([BMIM][I]) based solar cells. The information is tailored to address common issues encountered during experimental work, with a focus on improving low power conversion efficiency (PCE).

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the fabrication and testing of your [BMIM][I]-based solar cells.

Issue 1: Low Power Conversion Efficiency (PCE) in Dye-Sensitized Solar Cells (DSSCs)

Q1: My DSSC with a [BMIM][I]-based electrolyte shows low overall efficiency. What are the likely causes and how can I improve it?

A1: Low efficiency in [BMIM][I]-based DSSCs can stem from several factors, primarily related to the electrolyte composition and its interaction with the photoanode and counter electrode. Key parameters to investigate are the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Common Causes and Solutions:

  • Suboptimal Iodine Concentration: The concentration of iodine (I2) in the [BMIM][I] electrolyte is crucial. An incorrect concentration can lead to either limited regeneration of the dye or increased recombination.

    • Solution: Systematically vary the iodine concentration in your electrolyte to find the optimal ratio. For instance, in some systems, the highest efficiencies are obtained at an I2 concentration of 0.02 M when no additives are used.[1]

  • Electron Recombination: Recombination of electrons from the TiO2 conduction band with triiodide ions (I3-) in the electrolyte is a major loss mechanism.

    • Solution: Introduce additives to the electrolyte that can suppress this recombination. Common and effective additives include 4-tert-butylpyridine (B128874) (TBP) and N-methylbenzimidazole (NMBI).[1][2] These molecules adsorb onto the TiO2 surface, shifting the conduction band edge to more negative potentials and passivating surface recombination sites.[1]

  • Poor Charge Transfer at the Counter Electrode: High charge transfer resistance at the platinum (Pt) counter electrode can limit the fill factor and overall efficiency.

    • Solution: While some additives may increase this resistance, optimizing the overall electrolyte composition is key.[3] Ensure your Pt counter electrode is properly prepared and has high catalytic activity.

Troubleshooting Workflow for Low PCE in DSSCs

Low_PCE_DSSC start Low PCE Observed check_params Analyze J-V Curve: Low Voc, Jsc, or FF? start->check_params low_voc Low Voc check_params->low_voc Voc low_jsc Low Jsc check_params->low_jsc Jsc low_ff Low FF check_params->low_ff FF recombination High Recombination Likely low_voc->recombination dye_regeneration Poor Dye Regeneration or Light Harvesting Issue low_jsc->dye_regeneration high_resistance High Series or Charge Transfer Resistance low_ff->high_resistance add_tbp_nmbi Action: Add/Optimize TBP or NMBI Concentration recombination->add_tbp_nmbi optimize_i2 Action: Optimize Iodine Concentration dye_regeneration->optimize_i2 check_ce Action: Check Counter Electrode Quality high_resistance->check_ce remeasure Re-characterize Device add_tbp_nmbi->remeasure optimize_i2->remeasure check_ce->remeasure

Caption: Troubleshooting workflow for low PCE in DSSCs.

Issue 2: Low Power Conversion Efficiency (PCE) and Stability in Perovskite Solar Cells (PSCs)

Q2: My perovskite solar cell incorporating a [BMIM]-based ionic liquid has poor efficiency and degrades quickly. What should I investigate?

A2: In perovskite solar cells, ionic liquids like those from the [BMIM] family are often used as additives to improve film quality, passivate defects, and enhance stability. Low efficiency or rapid degradation can point to issues with the perovskite film itself or the interfaces between layers.

Common Causes and Solutions:

  • Perovskite Film Quality: The morphology, crystallinity, and presence of defects in the perovskite film are critical for high performance.

    • Solution: The addition of a [BMIM]-based ionic liquid, such as [BMIM]I or [BMIM]BF4, to the perovskite precursor solution can help control crystallization, leading to larger grain sizes and higher quality films.[4] This can also suppress the formation of residual PbI2.[5]

  • Interface Defects and Energy Level Mismatch: Defects at the interfaces between the perovskite and the charge transport layers (ETL and HTL) are a major source of non-radiative recombination, leading to voltage loss and reduced efficiency.

    • Solution: Use [BMIM]-based ionic liquids for interface engineering. For example, modifying the perovskite surface with an ionic liquid like [BMMIm]Cl can passivate surface defects and improve energy level alignment with the electrode, significantly boosting Voc and overall efficiency.[6] The BMIM+ cation can be predominantly present at the top surface, improving charge extraction.[7]

  • Intrinsic and Extrinsic Instability: Perovskite films are susceptible to degradation from moisture, heat, and light.[8]

    • Solution: The incorporation of certain [BMIM]-based ionic liquids can enhance the stability of the perovskite film. For instance, [BMIM]BF4 has been shown to improve the long-term stability of non-encapsulated devices under heat and light stress.[7][9] The hydrophobic nature of some ionic liquids can also help to repel moisture.[9]

Troubleshooting Workflow for Low PCE and Stability in PSCs

Low_PCE_PSC start Low PCE & Poor Stability analyze_film Characterize Perovskite Film: (SEM, XRD, PL) start->analyze_film poor_morphology Poor Morphology/ Small Grains analyze_film->poor_morphology Morphology defects_present High Defect Density (Low PL Intensity) analyze_film->defects_present Optical Properties degradation Rapid Degradation Under Stress analyze_film->degradation Stability Test optimize_il_additive Action: Optimize IL Concentration in Precursor Solution poor_morphology->optimize_il_additive interface_passivation Action: Apply IL as an Interfacial Layer defects_present->interface_passivation select_stable_il Action: Choose IL known for Enhancing Stability (e.g., [BMIM]BF4) degradation->select_stable_il re_fabricate Re-fabricate and Characterize Device optimize_il_additive->re_fabricate interface_passivation->re_fabricate select_stable_il->re_fabricate

Caption: Troubleshooting workflow for PSCs with low PCE and stability.

Data Summary Tables

Table 1: Effect of Additives on [BMIM][I]-based DSSC Performance

AdditiveEffect on VocEffect on JscEffect on FFOverall Efficiency (η) ImprovementReference
TBPIncreaseVaries with I2 conc.-From 3.64% to 4.14% (at 0.02 M I2)[1]
NMBIIncreaseSignificant increase at high I2 conc.-From 2.61% to 4.12% (at 0.08 M I2)[1]
GuNCSIncreaseIncrease-Synergistic effects with TBP/NMBI, leading to η up to 8%[1][2]

Table 2: Performance Enhancement in Perovskite Solar Cells with [BMIM]-based Ionic Liquids

Ionic Liquid AdditiveControl Device PCEModified Device PCEKey ImprovementReference
[BMMIm]Cl6.15%9.92%61.3% increase in PCE, Voc up to 1.61 V[6]
[BMIM]I in PbI2 precursor12.5%21.4%Suppressed PbI2 residue, enhanced charge transfer[5]
[BMIM]BF4--Improved long-term stability under heat and light[7]

Frequently Asked Questions (FAQs)

Q3: What is the primary role of [BMIM][I] in a dye-sensitized solar cell?

A3: In a DSSC, [BMIM][I] serves as the iodine source for the I-/I3- redox couple, which is responsible for regenerating the oxidized dye molecules after electron injection into the TiO2. As an ionic liquid, it also acts as the electrolyte solvent, providing a medium for ion transport between the photoanode and the counter electrode. Its low volatility and high thermal stability are advantageous over traditional organic solvents.[10]

Q4: How does the purity of [BMIM][I] affect solar cell performance?

A4: The purity of the ionic liquid is critical. Impurities, such as water or other halides, can negatively impact the electrochemical properties of the electrolyte, leading to increased recombination, reduced ionic conductivity, and overall lower device performance and stability. It is crucial to use high-purity [BMIM][I] and handle it in a controlled environment (e.g., a glovebox) to prevent contamination.

Q5: Can [BMIM][I] be used in perovskite solar cells, and what is its function?

A5: Yes, [BMIM]I and other [BMIM]-based ionic liquids are used as additives in perovskite solar cells. Their role is multi-faceted and includes:

  • Controlling Crystallization: They can modulate the crystallization of the perovskite film, leading to improved morphology and reduced defects.[4]

  • Defect Passivation: The ions of the ionic liquid can passivate charged defects at the grain boundaries and surfaces of the perovskite film, which reduces non-radiative recombination and improves charge carrier lifetime.[4][11]

  • Interface Engineering: They can be used to modify the interfaces between the perovskite and charge transport layers, improving energy level alignment and charge extraction.[6][12]

  • Enhancing Stability: Some [BMIM]-based ionic liquids can improve the intrinsic stability of the perovskite film and its resistance to environmental factors like moisture and heat.[7][9][10]

Q6: Are there any safety concerns when working with [BMIM][I] and related additives?

A6: While ionic liquids are generally considered to have low volatility, they are still chemical compounds and should be handled with appropriate safety precautions. Always consult the Material Safety Data Sheet (MSDS) for [BMIM][I] and any additives you are using. Work in a well-ventilated area or a fume hood, and use personal protective equipment (PPE) such as gloves and safety glasses. Some additives, like TBP, can be harmful.

Experimental Protocols

Protocol 1: Fabrication of a [BMIM][I]-based Electrolyte for DSSCs

This protocol describes the preparation of a standard [BMIM][I] electrolyte with the option of including TBP as an additive.

Materials:

  • This compound ([BMIM][I])

  • Iodine (I2)

  • 4-tert-butylpyridine (TBP) (optional)

  • Acetonitrile (B52724) (anhydrous)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation of Stock Solutions (inside a glovebox):

    • Prepare a 0.5 M solution of I2 in acetonitrile.

    • Prepare a 0.5 M solution of TBP in acetonitrile.

  • Electrolyte Formulation:

    • In a volumetric flask, add a measured amount of [BMIM][I].

    • Add the desired volume of the I2 stock solution to achieve the target concentration (e.g., for a final concentration of 0.02 M I2).

    • If using TBP, add the required volume of the TBP stock solution (e.g., for a final concentration of 0.5 M).

    • Add acetonitrile to reach the final desired volume.

  • Mixing:

    • Add a magnetic stir bar and stir the solution for several hours in the dark to ensure complete dissolution and homogeneity.

  • Storage:

    • Store the electrolyte in a tightly sealed, dark container inside the glovebox to prevent contamination and degradation.

Experimental Workflow for DSSC Electrolyte Preparation

DSSC_Electrolyte_Prep cluster_glovebox Inside Glovebox prep_stocks Prepare I2 and TBP Stock Solutions formulate Combine [BMIM][I], I2 Stock, and TBP Stock prep_stocks->formulate add_solvent Add Acetonitrile to Final Volume formulate->add_solvent mix Stir in Dark for Several Hours add_solvent->mix storage Store in Sealed, Dark Container mix->storage end_process Electrolyte Ready storage->end_process start Start start->prep_stocks

Caption: Workflow for preparing a [BMIM][I]-based DSSC electrolyte.

Protocol 2: Incorporation of [BMIM]I as an Additive in a Perovskite Solar Cell

This protocol outlines a one-step method for fabricating a perovskite active layer with the inclusion of [BMIM]I.

Materials:

  • Lead iodide (PbI2)

  • Methylammonium iodide (MAI)

  • This compound ([BMIM]I)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

  • Substrates with electron transport layer (e.g., FTO/c-TiO2/m-TiO2)

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere

Procedure:

  • Precursor Solution Preparation (inside a glovebox):

    • Prepare the perovskite precursor solution by dissolving PbI2 and MAI in a mixture of DMF and DMSO (e.g., 4:1 v/v). A common molar ratio for MAPbI3 is 1:1 for MAI:PbI2.

    • Prepare a stock solution of [BMIM]I in DMF.

    • Add a specific volume of the [BMIM]I stock solution to the perovskite precursor solution to achieve the desired additive concentration (e.g., start with a low concentration and optimize).

  • Perovskite Film Deposition:

    • Preheat the ETL-coated substrates on a hotplate to the desired temperature.

    • Dispense a controlled volume of the [BMIM]I-containing perovskite precursor solution onto the substrate.

    • Spin coat the solution at a specific speed and duration to form a uniform film.

    • During the spin coating, an anti-solvent dripping step (e.g., with chlorobenzene) may be employed to promote rapid crystallization.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a specific temperature and time (e.g., 100 °C for 10 minutes) to complete the perovskite crystallization.

  • Completion of the Device:

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver).

Experimental Workflow for PSC Fabrication with [BMIM]I Additive

PSC_Fabrication prep_solution Prepare Perovskite Precursor Solution with [BMIM]I Additive substrate_prep Preheat ETL-Coated Substrate prep_solution->substrate_prep spin_coating Spin Coat Perovskite Solution substrate_prep->spin_coating anti_solvent Anti-Solvent Dripping (Optional) spin_coating->anti_solvent annealing Anneal Film on Hotplate anti_solvent->annealing htl_deposition Deposit Hole Transport Layer annealing->htl_deposition contact_deposition Deposit Metal Contact htl_deposition->contact_deposition device_complete Device Fabrication Complete contact_deposition->device_complete

Caption: Workflow for fabricating a perovskite solar cell with a [BMIM]I additive.

References

Technical Support Center: 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction in [BMIM]I is slow or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Several factors can contribute to slow or incomplete reactions. Consider the following troubleshooting steps:

  • Purity of [BMIM]I: Impurities such as water, residual halides (e.g., chloride), and organic starting materials from synthesis can significantly impact catalytic activity.[1] Ensure your [BMIM]I is of high purity.

  • Catalyst Deactivation: The catalyst itself may be deactivated. This can be caused by impurities in the ionic liquid, thermal degradation, or side reactions.

  • Mass Transfer Limitations: Some ionic liquids can be viscous, leading to poor mixing and mass transfer limitations. Ensure vigorous stirring and consider gentle heating to reduce viscosity.

  • Insufficient Catalyst Loading: The concentration of the catalyst may be too low. A stepwise increase in catalyst loading can help determine the optimal concentration.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful of the thermal stability of your reactants, products, and the [BMIM]I itself.

Q2: I am observing unexpected side products in my reaction. What is the role of the iodide anion in this?

A2: The iodide anion in [BMIM]I can be nucleophilic and may participate in side reactions.

  • Nucleophilic Attack: Iodide can act as a nucleophile, potentially reacting with electrophilic substrates or intermediates in your reaction, leading to iodinated byproducts.

  • Influence on Catalyst: The iodide anion can coordinate to the metal center of a catalyst, altering its electronic properties and reactivity, which may open up pathways to different products. Studies on imidazolium-based polyiodides show extensive interactions between the cation and the polyiodide anion, which can weaken the I-I bonds and influence reactivity.[2][3][4]

Q3: My [BMIM]I has darkened in color after the reaction. Is it still usable?

A3: A change in color, particularly darkening, often indicates degradation or the presence of impurities.

  • Thermal Degradation: Prolonged heating can lead to the decomposition of the imidazolium (B1220033) cation.[5]

  • Residual Catalyst/Products: Colored byproducts or residual metal catalyst complexes can be retained in the ionic liquid phase.

  • Oxidation: The iodide anion can be susceptible to oxidation, which may lead to the formation of colored iodine or polyiodide species.

While a slight color change may not always inhibit catalytic performance, significant darkening suggests the need for purification or regeneration of the ionic liquid before reuse.

Q4: How can I purify my [BMIM]I before use to ensure optimal performance?

A4: Proper purification is crucial. A general procedure involves:

  • Washing: Wash the [BMIM]I with a solvent in which it is immiscible, such as ethyl acetate (B1210297), to remove non-polar organic impurities.

  • Drying: Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove volatile impurities and residual water. The absence of water can be confirmed by IR spectroscopy.

Q5: What is the thermal stability of [BMIM]I and what are the typical degradation products?

A5: Imidazolium-based ionic liquids have limited thermal stability. Decomposition of 1-butyl-3-methylimidazolium halides generally begins to occur at temperatures above 200°C.[5] The thermal stability is influenced by the anion, with more basic anions often leading to lower stability.[5] Thermal degradation can proceed through pathways such as deprotonation of the imidazolium cation to form an N-heterocyclic carbene (NHC) or nucleophilic substitution by the anion on the alkyl groups of the cation.[5]

Data Presentation

Table 1: Thermal Degradation Products of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) at 150°C

Note: Data for [BMIM]Cl is presented as a close analogue to [BMIM]I. The degradation products are expected to be similar, with the formation of iodoalkanes instead of chloroalkanes.

Degradation ProductPotential Formation Pathway
1-methylimidazole (B24206)Dealkylation of the imidazolium cation.
1-butylimidazoleDealkylation of the imidazolium cation.
1-Chlorobutane (B31608)Nucleophilic attack of the chloride anion on the butyl group of the cation.[5]
ChloromethaneNucleophilic attack of the chloride anion on the methyl group of the cation.[5]
N-heterocyclic carbenes (NHCs)Deprotonation of the C2 position of the imidazolium ring.[5][6]
Alcohols (e.g., butanol)Reaction with residual water.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

This protocol for [BMIM]Cl is a common precursor for synthesizing [BMIM]I via anion exchange.

Materials:

Procedure:

  • Combine equimolar amounts of 1-methylimidazole and 1-chlorobutane in a round-bottom flask.

  • Heat the mixture under reflux for 48-72 hours.

  • Cool the reaction mixture to room temperature. A viscous liquid or solid product should form.

  • Wash the product several times with ethyl acetate to remove any unreacted starting materials. Decant the ethyl acetate layer.

  • Dissolve the product in a minimal amount of acetonitrile and then recrystallize by adding ethyl acetate.

  • Filter the resulting white solid and dry under high vacuum at 60-80 °C for 24 hours to yield pure [BMIM]Cl.[7]

Protocol 2: General Procedure for Esterification using a Brønsted Acidic Imidazolium-Based Ionic Liquid

This protocol uses [BMIM][HSO₄] as an example but illustrates a general workflow applicable to [BMIM]I if a co-catalyst is used or if the reaction is suitable.

Materials:

  • Carboxylic acid

  • Alcohol

  • [BMIM][HSO₄] (or [BMIM]I with an appropriate acid catalyst)

Procedure:

  • In a reaction vessel, combine the carboxylic acid, alcohol, and the ionic liquid.

  • Stir the mixture vigorously to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature. The ester product, being less polar, may form a separate layer.[8]

  • Separate the product layer by decantation or extraction with a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid phase containing the catalyst can be washed, dried under vacuum, and potentially reused.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis IL_Prep [BMIM]I Synthesis & Purification Reaction_Setup Reaction Setup: - Add [BMIM]I, Catalyst, Reactants - Set Temperature & Stirring IL_Prep->Reaction_Setup Catalyst_Prep Catalyst Preparation/Activation Catalyst_Prep->Reaction_Setup Reactant_Prep Reactant Purification Reactant_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction_Setup->Monitoring Product_Isolation Product Isolation: - Phase Separation/Extraction Monitoring->Product_Isolation Reaction Complete Product_Purification Product Purification (Chromatography, etc.) Product_Isolation->Product_Purification IL_Regeneration [BMIM]I Regeneration: - Washing & Drying Product_Isolation->IL_Regeneration IL_Regeneration->Reaction_Setup Reuse Troubleshooting_Low_Yield cluster_solutions1 Purity Issues cluster_solutions2 Catalyst Problems cluster_solutions3 Condition Optimization cluster_solutions4 Mixing & Diffusion Start Low Reaction Yield Impurity_Check Check [BMIM]I & Reagent Purity Start->Impurity_Check Catalyst_Activity Evaluate Catalyst Activity Start->Catalyst_Activity Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Mass_Transfer Address Mass Transfer Issues Start->Mass_Transfer Purify_IL Purify [BMIM]I (Wash & Dry) Impurity_Check->Purify_IL Purify_Reagents Purify Reactants Impurity_Check->Purify_Reagents Increase_Loading Increase Catalyst Loading Catalyst_Activity->Increase_Loading New_Catalyst Use Fresh Catalyst Catalyst_Activity->New_Catalyst Increase_Temp Increase Temperature Reaction_Conditions->Increase_Temp Increase_Time Increase Reaction Time Reaction_Conditions->Increase_Time Increase_Stirring Increase Stirring Rate Mass_Transfer->Increase_Stirring Decrease_Viscosity Decrease Viscosity (e.g., co-solvent) Mass_Transfer->Decrease_Viscosity BMIMI_Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Degradation Products BMIMI [BMIM]I NHC_Formation N-Heterocyclic Carbene (NHC) Formation (Deprotonation at C2) BMIMI->NHC_Formation Base/Heat SN2_Attack SN2 Attack by Iodide BMIMI->SN2_Attack Heat Reaction_Water Reaction with Water BMIMI->Reaction_Water Presence of H2O NHC NHC NHC_Formation->NHC Iodobutane 1-Iodobutane SN2_Attack->Iodobutane Iodomethane Iodomethane SN2_Attack->Iodomethane Butanol Butanol Reaction_Water->Butanol

References

Technical Support Center: Purification of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most prevalent impurities in crude [BMIM]I are unreacted starting materials, specifically 1-methylimidazole (B24206) and 1-butyl iodide.[1] Water from atmospheric moisture is another significant impurity due to the hygroscopic nature of many ionic liquids.[2] Discoloration, often appearing as a yellow to brownish hue, indicates the presence of impurities or degradation products.[3] Other halide ions, such as bromide and chloride, can also be present as impurities.

Q2: My [BMIM]I is yellow/brown. What causes this discoloration and how can I remove it?

A2: Discoloration in [BMIM]I can arise from impurities in the starting materials, side reactions during synthesis, or degradation of the ionic liquid, particularly if excessive heat is applied. The presence of iodine species, such as I₃⁻, can also contribute to a brown color.[3]

To decolorize your [BMIM]I, treatment with activated charcoal is a common and effective method.[4] However, it is crucial to note that in the case of iodide-based ionic liquids, activated charcoal can sometimes introduce iodine species, leading to a darkening of the liquid.[3] Therefore, the quality of the activated charcoal and the experimental conditions are critical. An alternative is to wash the ionic liquid with a suitable solvent, followed by drying under a high vacuum.

Q3: How can I determine the water content in my [BMIM]I sample?

A3: Karl Fischer titration is the most accurate and widely used method for determining the water content in ionic liquids.[5][6][7] This technique is highly selective for water and can provide precise measurements even at low concentrations.[8]

Q4: What analytical techniques are recommended for assessing the overall purity of [BMIM]I?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is essential for confirming the chemical structure of the [BMIM]I and for detecting and quantifying organic impurities, such as residual 1-methylimidazole and 1-butyl iodide.[9][10]

  • Karl Fischer Titration: As mentioned, this is the standard for water content determination.[5][6]

  • Titration Methods (e.g., Volhard titration): These methods can be used to quantify halide impurities.[7][11]

  • Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability of the ionic liquid and the presence of volatile impurities.[1][12]

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials in NMR Spectrum

Symptoms:

  • Characteristic peaks of 1-methylimidazole or 1-butyl iodide are visible in the ¹H NMR spectrum of the purified [BMIM]I.

Cause:

  • Incomplete reaction during synthesis.

  • Inefficient removal of unreacted starting materials during the work-up.

Solution:

  • Solvent Washing: Wash the crude [BMIM]I with a solvent in which the ionic liquid is immiscible, but the starting materials are soluble. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1][9]

    • Experimental Protocol: Solvent Washing with Ethyl Acetate

      • Place the crude [BMIM]I in a separatory funnel.

      • Add an equal volume of ethyl acetate.

      • Shake the funnel vigorously for 1-2 minutes.

      • Allow the layers to separate. The lower, denser layer is the [BMIM]I.

      • Drain the lower [BMIM]I layer into a clean flask.

      • Repeat the washing process 2-3 times with fresh ethyl acetate.

      • After the final wash, remove the residual ethyl acetate from the [BMIM]I under high vacuum.

Issue 2: Product is Discolored (Yellow to Brown)

Symptoms:

  • The final [BMIM]I product has a noticeable yellow or brown tint.

Cause:

  • Use of impure starting materials.

  • Side reactions or degradation during synthesis, possibly due to overheating.

  • Contamination with iodine species.[3]

Solution:

  • Activated Charcoal Treatment: This is a standard method for removing colored impurities.

    • Experimental Protocol: Decolorization with Activated Charcoal

      • Dissolve the colored [BMIM]I in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetonitrile) if it is highly viscous. For liquid [BMIM]I, this step may not be necessary.

      • Add activated charcoal (typically 1-2% by weight of the ionic liquid).

      • Stir the mixture at room temperature for several hours (e.g., 2-12 hours). The duration may need to be optimized.

      • Remove the activated charcoal by filtration. Using a syringe filter with a fine pore size (e.g., 0.22 µm) is effective.

      • Remove the solvent (if used) under a high vacuum.

Caution: As noted, activated charcoal can sometimes contaminate iodide-based ionic liquids with iodine species.[3] If the color darkens after treatment, this may be the cause.

Issue 3: High Water Content

Symptoms:

  • Karl Fischer titration indicates a water content above the acceptable limit for the intended application.

  • The physical properties of the ionic liquid, such as viscosity, may be affected.[2]

Cause:

  • Incomplete drying after synthesis and purification.

  • Absorption of atmospheric moisture during storage or handling.

Solution:

  • High Vacuum Drying: This is the most effective method for removing water and other volatile impurities.

    • Experimental Protocol: High Vacuum Drying

      • Place the [BMIM]I in a suitable flask (e.g., a round-bottom flask).

      • Connect the flask to a high-vacuum line (Schlenk line).

      • Heat the sample gently while under vacuum. A temperature range of 50-70°C is typically sufficient.[1] Avoid excessively high temperatures to prevent thermal degradation.[12]

      • Continue drying for an extended period (e.g., 12-24 hours) until the water content, as determined by Karl Fischer titration, is within the desired specifications.

Parameter Condition Rationale
Temperature50-70°CFacilitates water removal without causing significant thermal degradation of the [BMIM]I.[1]
PressureHigh Vacuum (<1 mbar)Lowers the boiling point of water and other volatile impurities, enabling their removal at lower temperatures.
Duration12-24 hoursEnsures sufficient time for the diffusion and removal of water from the bulk of the viscous ionic liquid.

Experimental Workflows and Logic

PurificationWorkflow Crude Crude [BMIM]I SolventWash Solvent Washing (e.g., Ethyl Acetate) Crude->SolventWash Remove unreacted starting materials Decolorization Decolorization (Activated Charcoal) SolventWash->Decolorization Remove colored impurities Filtration Filtration Decolorization->Filtration Remove charcoal VacuumDrying High Vacuum Drying Filtration->VacuumDrying Remove residual solvent and water Analysis Purity Analysis (NMR, KF Titration) VacuumDrying->Analysis PureProduct Pure [BMIM]I Analysis->SolventWash Impurities Detected Analysis->PureProduct Meets Specifications

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purified [BMIM]I CheckPurity Assess Purity Start->CheckPurity NMR_Check NMR Analysis CheckPurity->NMR_Check Color_Check Visual Inspection CheckPurity->Color_Check Water_Check Karl Fischer Titration CheckPurity->Water_Check NMR_Fail Starting Materials Present? NMR_Check->NMR_Fail Color_Fail Discolored? Color_Check->Color_Fail Water_Fail High Water Content? Water_Check->Water_Fail SolventWash Perform Solvent Wash NMR_Fail->SolventWash Yes Pass Product is Pure NMR_Fail->Pass No Charcoal Activated Charcoal Treatment Color_Fail->Charcoal Yes Color_Fail->Pass No VacuumDry High Vacuum Drying Water_Fail->VacuumDry Yes Water_Fail->Pass No SolventWash->Start Charcoal->Start VacuumDry->Start

Caption: Troubleshooting logic for common purity issues in [BMIM]I.

References

Technical Support Center: 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I). The performance of this ionic liquid is highly sensitive to impurities, and this guide is designed to help you identify, troubleshoot, and mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound ([BMIM]I) and where do they originate?

A1: The most common impurities in [BMIM]I stem from its synthesis and handling. These include:

  • Water: Absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids.

  • Halide (Chloride/Bromide): Residual starting materials from the synthesis of the imidazolium (B1220033) salt precursor, typically 1-butyl-3-methylimidazolium chloride or bromide.

  • Unreacted Starting Materials: Such as 1-methylimidazole (B24206) and 1-iodobutane (B1219991) (or 1-chlorobutane/1-bromobutane if a two-step synthesis is used).[1][2]

  • Organic Solvents: Trace amounts of solvents like ethyl acetate (B1210297) or acetonitrile (B52724) used during synthesis and purification.[2][3]

  • Degradation Products: Formed due to exposure to high temperatures or UV light.[1]

Q2: My [BMIM]I is colored (yellow to brownish). Is this normal and does it affect my experiment?

A2: While freshly synthesized, high-purity [BMIM]I is typically a colorless to pale yellow liquid, a more intense yellow or brownish color often indicates the presence of impurities.[4] This coloration can be due to the presence of iodide that has been oxidized to iodine (I₃⁻), or from degradation products. These impurities can affect the electrochemical and spectroscopic properties of the ionic liquid and may interfere with your experiments, particularly in applications like dye-sensitized solar cells (DSSCs) where light absorption is critical.

Q3: How do I properly store [BMIM]I to minimize contamination?

A3: To minimize contamination, [BMIM]I should be stored in a tightly sealed, inert-gas-filled container (e.g., under argon or nitrogen) in a cool, dark, and dry place. A desiccator or a glove box with a controlled atmosphere is ideal. This prevents the absorption of moisture and minimizes degradation from light and air exposure.

Q4: Can I use [BMIM]I directly from the supplier for my high-purity application?

A4: The purity of commercially available [BMIM]I can vary between suppliers and even between batches. For high-purity applications such as in drug formulation or high-efficiency electrochemical devices, it is highly recommended to either purchase from a supplier that provides a detailed certificate of analysis with impurity levels or to purify the ionic liquid in-house before use. It is also good practice to independently verify the purity using methods like Karl Fischer titration for water content and ion chromatography for halide content.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Performance in Electrochemical Applications (e.g., Batteries, Supercapacitors)
Symptom Potential Cause (Impurity) Troubleshooting Steps
Reduced Ionic Conductivity Water: Water can increase the viscosity of the ionic liquid, thereby reducing ionic mobility.1. Measure the water content using Karl Fischer titration. 2. Dry the [BMIM]I under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours. 3. Re-measure the water content to confirm it is within your acceptable limits (e.g., <100 ppm).
Narrowed Electrochemical Window Water, Halides (Cl⁻, Br⁻): These impurities can have lower electrochemical stability than [BMIM]I itself, leading to premature decomposition at the electrodes.1. Determine the halide content using ion chromatography. 2. If halide levels are high, consider purification by recrystallization or by using a silver salt to precipitate the halide ions (followed by filtration and removal of excess silver ions). 3. Ensure the ionic liquid is properly dried to minimize water content.
Corrosion of Electrodes Halides (especially Chloride): Chloride ions are known to be corrosive to many metals used as electrodes.1. Analyze for halide impurities. 2. If necessary, purify the [BMIM]I to reduce halide levels. 3. Consider using more corrosion-resistant electrode materials if the application allows.
Issue 2: Low Efficiency and Poor Stability in Dye-Sensitized Solar Cells (DSSCs)
Symptom Potential Cause (Impurity) Troubleshooting Steps
Low Short-Circuit Current (Jsc) Water: Can negatively affect the injection of electrons from the dye to the TiO₂ semiconductor.1. Ensure the [BMIM]I electrolyte is rigorously dried. 2. Assemble DSSCs in a controlled, low-humidity environment (e.g., a glove box).
Low Open-Circuit Voltage (Voc) 1-Methylimidazole: This basic impurity can adsorb onto the TiO₂ surface, causing a shift in the conduction band edge and increasing recombination rates.1. Analyze for residual 1-methylimidazole using HPLC or NMR. 2. Purify the [BMIM]I by washing with an appropriate solvent (e.g., ethyl acetate) to remove unreacted starting materials, followed by drying under vacuum.
Coloration of Electrolyte and Reduced Light Absorption by Dye Iodine (I₃⁻ from oxidation of I⁻): Excess iodine can compete with the dye for light absorption, reducing the number of photons reaching the sensitizer.1. Minimize exposure of the [BMIM]I and the final electrolyte to air and light. 2. Prepare the electrolyte fresh before use. 3. If purification is necessary, consider passing the [BMIM]I through a short plug of activated carbon or alumina (B75360) to remove colored impurities.
Issue 3: Inconsistent Results in Drug Formulation and Delivery Studies
Symptom Potential Cause (Impurity) Troubleshooting Steps
Variable Drug Solubility Water: The presence of water can significantly alter the polarity and solvent properties of [BMIM]I, leading to inconsistent drug solubility measurements.1. Accurately quantify and report the water content in all experiments. 2. Use [BMIM]I with a consistent and low water content for all comparative studies.
Degradation of Active Pharmaceutical Ingredient (API) Reactive Impurities (e.g., residual reactants, acidic/basic impurities): These can react with and degrade the API, especially during long-term stability studies.1. Ensure the [BMIM]I is of high purity and free from unreacted starting materials. 2. Check the pH of a solution of the [BMIM]I in water to ensure it is neutral. 3. Perform compatibility studies between the API and the [BMIM]I before formulating.
Toxicity or Unexpected Biological Effects Unreacted Starting Materials, Residual Solvents: These impurities can have their own biological effects, confounding the results of in vitro or in vivo studies.1. Use highly pure [BMIM]I with documented low levels of residual reactants and solvents. 2. Consider the potential toxicity of any identified impurities when interpreting results.[5]

Quantitative Data on Impurity Effects

The following tables summarize the expected impact of common impurities on the key performance parameters of [BMIM]I.

Table 1: Effect of Water Content on the Physical Properties of [BMIM]I at 25°C

Water Content (wt%)Approximate Ionic Conductivity (mS/cm)Approximate Viscosity (cP)
< 0.1 (Dry)0.52[6]1183[6]
0.5~0.65~950
1.0~0.80~750
2.0~1.10~500
5.0~2.00~250

Note: The values for water content > 0.1% are illustrative, based on the general trend that the addition of water to ionic liquids tends to increase conductivity and decrease viscosity.[7][8]

Table 2: Impact of Halide Impurities on [BMIM]I Performance in Electrochemical Applications

Impurity Level (ppm of Cl⁻)Observation in Electrochemical CellExpected Performance Impact
< 50Stable electrochemical window.Minimal impact on performance.
100 - 500Noticeable reduction in the anodic stability limit.Potential for side reactions and reduced device lifetime.
> 1000Significant corrosion of electrodes, gas evolution at lower potentials.Poor device performance, rapid degradation, and potential safety concerns.

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol describes a common method for synthesizing [BMIM]I.

Materials:

  • 1-Methylimidazole (freshly distilled)

  • 1-Iodobutane (washed with concentrated H₂SO₄ and distilled from P₂O₅)[9]

  • Ethyl acetate (anhydrous)

  • Activated carbon

  • Alumina (neutral)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine equimolar amounts of freshly distilled 1-methylimidazole and purified 1-iodobutane.

  • Stir the mixture at room temperature. The reaction is exothermic. To control the temperature, the flask can be partially immersed in a water bath.

  • Continue stirring for 24-48 hours until the reaction is complete (a single, viscous liquid phase should be present).

  • Wash the crude [BMIM]I with anhydrous ethyl acetate (3 x volume of [BMIM]I) to remove any unreacted starting materials. After each wash, allow the phases to separate and decant the ethyl acetate layer.

  • To decolorize the product, add activated carbon (approx. 2% by weight) and stir for 12 hours.

  • Filter the mixture through a pad of celite or a fine frit to remove the activated carbon. For higher purity, pass the resulting liquid through a short column of neutral alumina.

  • Dry the purified [BMIM]I under high vacuum at 70-80°C for at least 24 hours to remove any residual solvent and water.

  • Store the final product under an inert atmosphere in a dark, dry place.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a standard method for accurately determining the water content in ionic liquids.

Equipment:

  • Volumetric or coulometric Karl Fischer titrator

Procedure:

  • Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).

  • Inject a precisely weighed amount of the [BMIM]I sample into the titration cell containing a suitable solvent (e.g., anhydrous methanol (B129727) or a specialized Karl Fischer solvent for ionic liquids).

  • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

  • The water content is automatically calculated by the instrument based on the amount of reagent consumed and the weight of the sample.

Protocol 3: Determination of Halide Impurities by Ion Chromatography

Ion chromatography is a sensitive method for quantifying halide impurities.

Equipment:

  • Ion chromatograph with a conductivity detector

  • Anion-exchange column

Procedure:

  • Prepare a standard solution containing known concentrations of chloride, bromide, and iodide.

  • Accurately weigh a sample of [BMIM]I and dissolve it in deionized water to a known volume.

  • Inject the standard solution and the sample solution into the ion chromatograph.

  • Separate the anions on the column using an appropriate eluent (e.g., a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution).

  • Quantify the halide concentrations in the sample by comparing the peak areas to those of the standard solution.

Visualizations

Impurity_Sources_and_Effects cluster_synthesis Synthesis & Handling cluster_impurities Common Impurities cluster_performance Performance Impact Starting Materials Starting Materials Halides (Cl-, Br-) Halides (Cl-, Br-) Starting Materials->Halides (Cl-, Br-) Unreacted Reactants Unreacted Reactants Starting Materials->Unreacted Reactants Solvents Solvents Residual Solvents Residual Solvents Solvents->Residual Solvents Atmosphere Atmosphere Water Water Atmosphere->Water Narrowed Electrochemical Window Narrowed Electrochemical Window Halides (Cl-, Br-)->Narrowed Electrochemical Window Corrosion Corrosion Halides (Cl-, Br-)->Corrosion Lower DSSC Efficiency Lower DSSC Efficiency Unreacted Reactants->Lower DSSC Efficiency API Degradation API Degradation Unreacted Reactants->API Degradation Reduced Conductivity Reduced Conductivity Residual Solvents->Reduced Conductivity Water->Reduced Conductivity Water->Narrowed Electrochemical Window Water->Lower DSSC Efficiency

Caption: Origin and impact of common impurities in [BMIM]I.

Troubleshooting_Workflow Experiment Fails Experiment Fails Identify Symptoms Identify Symptoms Experiment Fails->Identify Symptoms Hypothesize Impurity Hypothesize Impurity Identify Symptoms->Hypothesize Impurity Analyze for Impurity Analyze for Impurity Hypothesize Impurity->Analyze for Impurity e.g., Water, Halides Rerun Experiment Rerun Experiment Hypothesize Impurity->Rerun Experiment If no impurity suspected, check other parameters Purify [BMIM]I Purify [BMIM]I Analyze for Impurity->Purify [BMIM]I If impurity confirmed Purify [BMIM]I->Rerun Experiment

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Handling Hygroscopic Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with hygroscopic imidazolium (B1220033) ionic liquids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What makes imidazolium ionic liquids hygroscopic?

A1: Imidazolium ionic liquids are considered hygroscopic because they readily absorb moisture from the atmosphere.[1] This tendency is largely influenced by the nature of the anion.[1][2] Anions with a strong ability to form hydrogen bonds, such as chloride, bromide, and those with sulfate (B86663) groups, are particularly prone to water absorption.[1] The structure of the imidazolium cation can also play a role in the ionic liquid's affinity for water.[1] The sorption of water from the atmosphere is significantly dependent on the nature of the anion, with the chloride anion being especially notable in its high affinity for water.[2]

Q2: How can water contamination affect my experiments?

A2: Even trace amounts of water can significantly alter the physicochemical properties of hygroscopic ionic liquids, which can, in turn, impact experimental outcomes.[1][3] Key effects of water contamination include:

  • Decreased Viscosity: The presence of water can significantly lower the viscosity of an ionic liquid.[1][3]

  • Increased Ionic Conductivity: Water can enhance the mobility of ions, leading to higher conductivity.[1]

  • Altered Electrochemical Stability: Water uptake can slightly reduce the electrochemical stability window of an ionic liquid.[1]

  • Changes in Solubility: The dissolving power of an ionic liquid for various compounds can be affected by its water content.[1]

  • Structural Changes: Water can disrupt the three-dimensional structure of pure ionic liquids, leading to different behaviors and properties.[1][4]

These changes can lead to poor reproducibility, altered reaction kinetics, and the formation of unexpected products.[3]

Q3: How can I determine the water content in my imidazolium ionic liquid?

A3: The most reliable and widely used method for determining the water content in ionic liquids is the Karl Fischer (KF) titration.[3][5] This technique is highly selective for water and provides precise measurements.[3] Ionic liquids themselves can be excellent solvents for KF titration, especially for samples that are poorly soluble in traditional solvents like methanol (B129727).[3][5][6][7] Both volumetric and coulometric Karl Fischer titration methods can be used.[8]

Q4: What are the best practices for storing hygroscopic imidazolium ionic liquids?

A4: Proper storage is crucial to minimize moisture absorption.[1] General guidelines include:

  • Airtight Containers: Store ionic liquids in tightly sealed, airtight containers.[1] Glass bottles are generally preferred over plastic, as some ionic liquids can dissolve polymers.[1][9]

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere, such as in a glovebox with argon or dry nitrogen, is highly recommended.[1][9][10]

  • Cool and Dry Place: Store the containers in a cool, dry place away from direct sunlight.[9]

Q5: What are the most effective methods for drying hygroscopic imidazolium ionic liquids?

A5: The choice of drying method depends on the thermal stability of the ionic liquid and the desired final water content. Common and effective methods include:

  • Vacuum Drying: Applying a high vacuum, often at elevated temperatures (if the ionic liquid is thermally stable), is a very effective method for removing water.[3][11] For instance, some imidazolium-based ionic liquids have been effectively dried at temperatures between 70–80 °C under vacuum.[11]

  • Drying with Desiccants: Using molecular sieves (typically 3Å) by direct contact can effectively remove water.[3][11]

  • Inert Gas Purging: Bubbling a dry, inert gas (like nitrogen or argon) through the ionic liquid can also help to remove moisture.

The effectiveness of these methods can vary depending on the specific ionic liquid.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Fluctuating water content in the ionic liquid.

Troubleshooting Steps:

  • Quantify Water Content: Before each experiment, determine the water content of your ionic liquid using Karl Fischer titration to ensure it is within your acceptable range.

  • Implement Rigorous Drying: If the water content is too high, dry the ionic liquid using an appropriate method (see FAQ 5 and the detailed protocol below).

  • Standardize Handling Procedures: Ensure that all handling of the ionic liquid is performed under an inert atmosphere (e.g., in a glovebox) to prevent moisture reabsorption.[10]

  • Verify Storage Conditions: Check that the ionic liquid is stored in a tightly sealed, airtight container in a dry environment.[1]

Issue 2: Poor Solubility of a Reagent

Possible Cause: The polarity of the ionic liquid has been altered by water content.

Troubleshooting Steps:

  • Measure Water Content: Use Karl Fischer titration to determine the current water level.

  • Dry the Ionic Liquid: Reduce the water content to a minimum using an appropriate drying technique.

  • Re-evaluate Solubility: Attempt to dissolve the reagent in the dried ionic liquid. Water can influence the solvating properties of the ionic liquid.[1]

Issue 3: Unexpected Side Reactions

Possible Cause: Water acting as a reactant or catalyst.

Troubleshooting Steps:

  • Analyze for Water: Confirm the presence and quantity of water in your ionic liquid.

  • Thoroughly Dry the Ionic Liquid: Employ a high-vacuum drying method, possibly with gentle heating, to remove as much water as possible.

  • Use an Inert Atmosphere: Conduct the entire reaction under a dry inert atmosphere (glovebox or Schlenk line) to prevent any atmospheric moisture from interfering.[13][14]

Data Presentation

Table 1: Comparison of Drying Methods for [Emim]⁺ Based Ionic Liquids

Ionic LiquidDrying MethodDuration (hours)Final Water Content (ppm)Reference
[Emim][Im]Vacuum Drying (1.5 Torr)24~100[11]
[Emim][Im]Molecular Sieves (3Å)24~300[11]
[Emim][BF₄]Vacuum Drying (1.5 Torr)24~500[11]
[Emim][BF₄]Molecular Sieves (3Å)24~1500[11]
[Emim][EtSO₄]Vacuum Drying (1.5 Torr)24~4671[11]
[Emim][EtSO₄]Molecular Sieves (3Å)24~4288[11]
[Emim][EtSO₄]Vacuum Drying (1.5 Torr)72~2670[11]
[Emim][EtSO₄]Molecular Sieves (3Å)72~3254[11]

Note: Initial water content was nominally 1% wt. H₂O (10,000 ppm).[11]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in an imidazolium ionic liquid.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Gastight syringe

  • Ionic liquid sample

Methodology:

  • Apparatus Preparation: Ensure the Karl Fischer titration cell is clean and dry. Fill the titration vessel with anhydrous methanol or the appropriate Karl Fischer solvent and titrate to a dry endpoint to remove any residual moisture.[8]

  • Sample Preparation: If handling a highly hygroscopic ionic liquid, perform this step in a glovebox or under a stream of dry inert gas.

  • Sample Introduction: Using a gastight syringe, draw a known mass or volume of the ionic liquid sample.

  • Injection: Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and calculate the water content.

  • Data Recording: Record the water content, typically in parts per million (ppm) or weight percentage. For samples that release water slowly, an extended mixing time or titration at a slightly elevated temperature (up to 50 °C) may be necessary.

Protocol 2: Drying Imidazolium Ionic Liquids using High Vacuum

Objective: To reduce the water content of a hygroscopic imidazolium ionic liquid.

Materials:

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle and temperature controller (optional, for thermally stable ILs)

  • Stir bar

Methodology:

  • Sample Placement: Place the ionic liquid and a stir bar into a clean, dry Schlenk flask.

  • System Assembly: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap to protect the pump from volatile substances.

  • Vacuum Application: Begin stirring the ionic liquid and slowly open the flask to the vacuum. Be cautious of initial outgassing.

  • Heating (Optional): If the ionic liquid is thermally stable, gently heat the flask using a heating mantle while maintaining the vacuum. A temperature of 70-80 °C is often effective.[11] Do not exceed the decomposition temperature of the ionic liquid.

  • Drying Duration: Continue drying under vacuum for several hours to overnight. The required time will depend on the initial water content, volume of the sample, and the specific ionic liquid.

  • Breaking Vacuum: Once drying is complete, cool the flask to room temperature (if heated) and then slowly break the vacuum with a dry, inert gas such as nitrogen or argon.

  • Storage: Immediately transfer the dried ionic liquid to an airtight container under an inert atmosphere for storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_drying Drying Process cluster_handling Handling & Storage start Start: Receive/Synthesize Imidazolium Ionic Liquid kf_initial Karl Fischer Titration (Initial Water Content) start->kf_initial drying High Vacuum Drying or Molecular Sieves kf_initial->drying If water content > threshold kf_final Karl Fischer Titration (Final Water Content) drying->kf_final handling Handle in Glovebox (Inert Atmosphere) kf_final->handling If water content is acceptable storage Store in Airtight Container under Inert Gas handling->storage experiment experiment storage->experiment Use in Experiment

Caption: Workflow for preparing and handling hygroscopic imidazolium ionic liquids.

troubleshooting_guide issue Inconsistent Experimental Results cause1 Possible Cause: Variable Water Content issue->cause1 step1 1. Quantify Water Content (Karl Fischer Titration) cause1->step1 step2 2. Is water content consistent and low? step1->step2 step3_yes Investigate other experimental variables. step2->step3_yes Yes step3_no 3. Implement rigorous drying and inert handling procedures. step2->step3_no No step4 4. Re-run experiment and monitor reproducibility. step3_no->step4

Caption: Troubleshooting inconsistent results with hygroscopic ionic liquids.

References

Technical Support Center: Optimizing [BMIM]I-Based Electrolytes for High-Efficiency Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) in Dye-Sensitized Solar Cells (DSSCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a core focus on managing the viscosity of [BMIM]I-based electrolytes.

Troubleshooting Guide: Overcoming High Viscosity and Related Issues

High viscosity of the [BMIM]I electrolyte is a primary obstacle to achieving optimal DSSC performance, as it can impede the diffusion of the redox couple (I⁻/I₃⁻) and limit the overall efficiency.[1][2] This guide addresses common problems and provides actionable solutions.

Question 1: My DSSC shows low short-circuit current (Jsc) and overall low power conversion efficiency (PCE). Could the viscosity of my [BMIM]I electrolyte be the cause?

Answer: Yes, it is highly probable. The viscous nature of [BMIM]I-based electrolytes can lead to low ionic diffusion, which in turn limits the regeneration of the dye and can increase the recombination of electrons.[2] This manifests as a reduced Jsc and, consequently, a lower PCE.

Troubleshooting Steps:

  • Verify Electrolyte Composition: Ensure the concentrations of all electrolyte components, including [BMIM]I, iodine (I₂), and any additives, are accurate.

  • Implement Viscosity Reduction Techniques: Refer to the detailed methods outlined in the FAQs below, such as adding co-solvents, increasing the operating temperature, or using viscosity-reducing additives.

  • Characterize Electrolyte Viscosity: If you have access to a viscometer, measure the viscosity of your electrolyte and compare it to values known to yield good cell performance (refer to the data tables below).

Question 2: I've added a co-solvent to reduce the viscosity of my [BMIM]I electrolyte, but now I'm observing long-term stability issues with my DSSC.

Answer: This is a common trade-off. While volatile organic solvents like acetonitrile (B52724) are effective at reducing viscosity, they can lead to electrolyte leakage and evaporation over time, compromising the long-term stability of the DSSC.[2][3]

Troubleshooting Steps:

  • Optimize Co-solvent Ratio: Experiment with different ratios of the co-solvent to [BMIM]I to find a balance between reduced viscosity and acceptable long-term stability. A mixture of acetonitrile and a less volatile solvent like pentanenitrile can be a good compromise.[3]

  • Consider Alternative Co-solvents: Explore the use of less volatile co-solvents. See the FAQ section for suggestions.

  • Proper Cell Sealing: Ensure your DSSC is hermetically sealed to minimize solvent leakage.

  • Incorporate Gel Polymer Electrolytes: For enhanced stability, consider transitioning to a quasi-solid-state electrolyte by incorporating a polymer matrix.[4][5]

Question 3: I'm trying to reduce the viscosity by heating the DSSC, but the performance is inconsistent.

Answer: While increasing the temperature does decrease the viscosity of [BMIM]I, it can also affect other components of the DSSC and the overall device physics.[1][6][7] The thermal stability of the dye and other electrolyte components must be considered.

Troubleshooting Steps:

  • Controlled Temperature Environment: Conduct your experiments in a temperature-controlled chamber to ensure consistent and reproducible results.

  • Thermal Stability Analysis: Verify the thermal stability of your specific dye and any other additives in the electrolyte at the intended operating temperature. Some components may degrade at elevated temperatures.[8]

  • Monitor Other Parameters: At different temperatures, monitor not just the viscosity but also the ionic conductivity and the electrochemical impedance of the cell to get a complete picture of the device's performance.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the reduction of [BMIM]I viscosity and the preparation of optimized electrolytes for DSSCs.

1. What is the typical viscosity of pure [BMIM]I and why is it a problem for DSSCs?

The viscosity of pure this compound at room temperature is quite high, in the range of 1183 cP (at 25 °C).[9] This high viscosity hinders the efficient transport of the iodide/triiodide (I⁻/I₃⁻) redox couple within the electrolyte.[1][2] This limitation in mass transport leads to slower dye regeneration and increased electron recombination, ultimately lowering the power conversion efficiency of the DSSC.[2]

2. What are the most common methods to reduce the viscosity of [BMIM]I electrolytes?

There are three primary strategies to lower the viscosity of [BMIM]I-based electrolytes:

  • Addition of Low-Viscosity Co-solvents: Introducing organic solvents with low viscosity is a very effective method.

  • Increasing the Operating Temperature: The viscosity of ionic liquids like [BMIM]I decreases significantly as the temperature rises.[6][7]

  • Use of Additives and Co-Ionic Liquids: Blending [BMIM]I with other, less viscous ionic liquids or specific additives can reduce the overall viscosity of the electrolyte system.[2][10][11]

3. Which co-solvents are most effective for reducing the viscosity of [BMIM]I?

Acetonitrile is a widely used and effective co-solvent due to its very low viscosity (0.34 cP at 25 °C).[3] However, its volatility is a major drawback for long-term device stability. Other commonly used co-solvents include:

  • Propylene carbonate (PC)[12]

  • Dimethyl carbonate (DMC)[12]

  • Pentanenitrile[3]

The choice of co-solvent and its concentration is a critical optimization step to balance high efficiency with long-term operational stability.

4. How does temperature affect the viscosity of [BMIM]I?

The viscosity of [BMIM]I, like other ionic liquids, decreases sharply with an increase in temperature.[6][7] This is due to the increased thermal energy overcoming the intermolecular forces that contribute to viscosity.[13]

5. Can I mix [BMIM]I with other ionic liquids to reduce viscosity?

Yes, creating binary or tertiary ionic liquid mixtures is an effective strategy to reduce viscosity without introducing volatile organic compounds.[2][10][11] For example, mixing [BMIM]I with a less viscous ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) (EMimDCA) has been shown to significantly lower the electrolyte viscosity and improve DSSC performance.[10]

Quantitative Data Summary

The following tables summarize key quantitative data on the viscosity of [BMIM]I and related electrolyte systems.

Table 1: Viscosity of [BMIM]I at Different Temperatures

Temperature (°C)Viscosity (cP)
251183[9]
Higher TemperaturesViscosity decreases sharply[6][7]

Table 2: Viscosity of Selected Co-solvents and Ionic Liquids at 25°C

CompoundViscosity (cP)
Acetonitrile0.34[3]
1-Ethyl-3-methylimidazolium dicyanamide (EMimDCA)21[1]
1-Ethyl-3-methylimidazolium thiocyanate (B1210189) (EMISCN)21[1]

Experimental Protocols

Protocol 1: Preparation of a [BMIM]I-Based Electrolyte with a Co-solvent

This protocol describes the preparation of a standard [BMIM]I-based electrolyte containing a co-solvent.

Materials:

  • This compound ([BMIM]I)

  • Iodine (I₂)

  • Acetonitrile (or other suitable co-solvent)

  • 4-tert-butylpyridine (TBP) (optional additive)

  • Guanidinium thiocyanate (GuSCN) (optional additive)

  • Magnetic stirrer and stir bar

  • Amber glass vial

Procedure:

  • In the amber glass vial, dissolve a specific molar concentration of [BMIM]I in the chosen co-solvent (e.g., acetonitrile). The ratio of [BMIM]I to the co-solvent should be systematically varied to study its effect on viscosity and cell performance.

  • Add a specific molar concentration of iodine (I₂) to the solution. A common concentration is 0.05 M.

  • Stir the mixture at room temperature until all the iodine has completely dissolved. The solution should become a dark reddish-brown color.

  • (Optional) Add any performance-enhancing additives, such as TBP (e.g., 0.5 M) or GuSCN (e.g., 0.1 M), to the electrolyte solution.

  • Continue stirring for at least one hour to ensure a homogeneous mixture.

  • Store the electrolyte in a sealed, dark container to prevent solvent evaporation and degradation from light.

Protocol 2: Viscosity Measurement using an Ostwald Viscometer

This protocol outlines the steps for measuring the viscosity of the prepared electrolyte.

Apparatus:

  • Ostwald viscometer

  • Water bath with temperature control

  • Stopwatch

  • Pipette

  • Reference liquid with known viscosity (e.g., deionized water)

Procedure:

  • Clean the Ostwald viscometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

  • Place the viscometer in the temperature-controlled water bath and allow it to equilibrate to the desired temperature.

  • Using a pipette, carefully introduce a known volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

  • Apply suction to the other end of the viscometer to draw the liquid up past the upper calibration mark.

  • Release the suction and start the stopwatch as the meniscus of the liquid passes the upper calibration mark.

  • Stop the stopwatch as the meniscus passes the lower calibration mark. Record this time as t₁.

  • Repeat steps 4-6 at least three times and calculate the average flow time for the reference liquid.

  • Thoroughly clean and dry the viscometer.

  • Introduce the same volume of the experimental electrolyte into the viscometer.

  • Repeat steps 4-6 to determine the average flow time (t₂) for the electrolyte.

  • Calculate the viscosity of the electrolyte (η₂) using the following equation:

    η₂ = (ρ₂ * t₂) / (ρ₁ * t₁) * η₁

    where:

    • η₁ and η₂ are the viscosities of the reference liquid and the electrolyte, respectively.

    • ρ₁ and ρ₂ are the densities of the reference liquid and the electrolyte, respectively.

    • t₁ and t₂ are the average flow times of the reference liquid and the electrolyte, respectively.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of reducing [BMIM]I viscosity for DSSC applications.

experimental_workflow cluster_prep Electrolyte Preparation cluster_dssc DSSC Fabrication & Testing start Start: Define Electrolyte Composition mix Mix [BMIM]I, I₂, and Additives start->mix add_cosolvent Add Co-solvent mix->add_cosolvent homogenize Homogenize Solution (Stirring) add_cosolvent->homogenize viscosity Viscosity Measurement homogenize->viscosity conductivity Ionic Conductivity Measurement homogenize->conductivity electrochemical Electrochemical Impedance Spectroscopy homogenize->electrochemical fabrication Fabricate DSSC homogenize->fabrication iv_test J-V Characterization (PCE, Jsc, Voc, FF) fabrication->iv_test stability_test Long-term Stability Test iv_test->stability_test

Caption: Experimental workflow for preparing and characterizing [BMIM]I-based electrolytes for DSSCs.

logical_relationship cluster_cause Primary Issue cluster_consequences Consequences cluster_performance Performance Impact viscosity High [BMIM]I Viscosity mass_transport Limited I⁻/I₃⁻ Mass Transport viscosity->mass_transport dye_regen Slow Dye Regeneration mass_transport->dye_regen recombination Increased e⁻ Recombination mass_transport->recombination jsc Low Short-Circuit Current (Jsc) dye_regen->jsc negatively impacts recombination->jsc negatively impacts pce Low Power Conversion Efficiency (PCE) jsc->pce

Caption: Logical relationship between high [BMIM]I viscosity and its impact on DSSC performance.

References

Technical Support Center: Thermal Decomposition Analysis of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals conducting thermal decomposition analysis of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I). It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thermogravimetric analysis (TGA) curve for [BMIM]I shows an initial weight loss at a low temperature (around 100°C). Is this expected?

A1: A slight weight loss around 100°C is likely due to the evaporation of absorbed water.[1] [BMIM]I is hygroscopic and can absorb moisture from the atmosphere. To mitigate this, ensure your sample is thoroughly dried under vacuum before analysis. If the issue persists, consider performing the experiment under a dry inert atmosphere, such as nitrogen or argon.[2]

Q2: The onset decomposition temperature (Tonset) of my [BMIM]I sample is significantly different from the literature values. What could be the cause?

A2: Several factors can influence the observed Tonset:

  • Heating Rate: A faster heating rate can lead to an overestimation of thermal stability, resulting in a higher apparent Tonset.[1][3] It is crucial to use and report the heating rate for comparability. A common rate for dynamic TGA is 10 °C/min.[3]

  • Impurities: The presence of impurities, such as halide contaminants or residual reactants from synthesis, can lower the thermal stability of the ionic liquid.[4] Ensure high purity of your [BMIM]I sample.

  • Gas Atmosphere: The type of purge gas used can affect decomposition. While nitrogen is commonly used, reactive atmospheres like air or hydrogen can accelerate decomposition.[3]

  • Sample Preparation: Ensure the sample is properly handled and stored to prevent contamination and moisture absorption.

Q3: My TGA results for [BMIM]I are not reproducible. What steps can I take to improve consistency?

A3: To enhance reproducibility:

  • Standardize Sample Mass: Use a consistent sample mass for all experiments.

  • Consistent Crucible Type: Use the same type of crucible (e.g., platinum, alumina) for all analyses.

  • Control Atmosphere: Maintain a constant flow rate of the purge gas.

  • Calibrate the Instrument: Regularly calibrate your TGA instrument according to the manufacturer's guidelines.

  • Sample Purity: Use samples from the same batch with known purity.

Q4: I am observing a multi-step decomposition in the TGA curve for [BMIM]I. Is this normal?

A4: The thermal decomposition of [BMIM]I is generally reported as a single-step process.[2][5] A multi-step decomposition could indicate the presence of impurities or that the decomposition is occurring through a complex mechanism under your specific experimental conditions. Analysis of the evolved gases using a coupled technique like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) can help identify the different decomposition products at each stage.

Q5: How can I determine the long-term thermal stability of [BMIM]I?

A5: Dynamic (ramped temperature) TGA provides information on short-term stability. For long-term stability, isothermal TGA is more appropriate.[4] In this method, the sample is held at a specific temperature for an extended period, and the mass loss over time is monitored. This can reveal slow degradation processes that may not be apparent in dynamic scans.[4][6] A parameter often used to evaluate long-term stability is T0.01/10h, which is the temperature at which a 1% mass loss occurs over 10 hours.[4]

Experimental Protocols

Thermogravimetric Analysis (TGA) of [BMIM]I

Objective: To determine the thermal stability and decomposition profile of [BMIM]I.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical Balance

  • Platinum or Alumina Crucibles

  • Inert Gas Supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Sample Preparation: Dry the [BMIM]I sample under high vacuum at a temperature below its decomposition point (e.g., 60-80°C) for several hours to remove any absorbed water.

  • Instrument Setup:

    • Turn on the TGA instrument and allow it to stabilize.

    • Set the purge gas flow rate (a typical value is 20-50 mL/min).

  • Sample Loading:

    • Tare an empty TGA crucible on the analytical balance.

    • Accurately weigh 5-10 mg of the dried [BMIM]I sample into the crucible.

    • Place the crucible in the TGA furnace.

  • Thermal Program (Dynamic Scan):

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600°C).[7]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG curve).

Data Presentation

Table 1: Thermal Decomposition Data for 1-Butyl-3-methylimidazolium Halides

Ionic LiquidOnset Decomposition Temperature (Tonset)Reference
[BMIM]I238 (±1) °C[2][5]
[BMIM]Br260 (±1) °C[2][5]
[BMIM]Cl246 (±1) °C[2][5]

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

Visualizations

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Run cluster_data Data Analysis Dry_Sample Dry [BMIM]I Sample (Vacuum Oven) Weigh_Sample Weigh 5-10 mg of Sample Dry_Sample->Weigh_Sample Load_Sample Load Sample into TGA Weigh_Sample->Load_Sample Set_Parameters Set Parameters (Heating Rate, Atmosphere) Load_Sample->Set_Parameters Run_TGA Run TGA Experiment Set_Parameters->Run_TGA Analyze_Curve Analyze TGA/DTG Curves Run_TGA->Analyze_Curve Determine_Tonset Determine T_onset and T_peak Analyze_Curve->Determine_Tonset

Caption: Workflow for Thermogravimetric Analysis of [BMIM]I.

Troubleshooting Logic for Inconsistent TGA Results

Troubleshooting_TGA cluster_protocol Protocol Standardization Start Inconsistent TGA Results Check_Purity Verify Sample Purity (e.g., NMR, Halide Titration) Start->Check_Purity Check_Water Check for Water Content (Karl Fischer Titration) Start->Check_Water Standardize_Method Standardize Experimental Protocol Start->Standardize_Method Calibrate Calibrate TGA Instrument Start->Calibrate Outcome Consistent Results Check_Purity->Outcome Check_Water->Outcome Mass Consistent Sample Mass Standardize_Method->Mass Crucible Consistent Crucible Type Standardize_Method->Crucible Atmosphere Constant Gas Flow Rate Standardize_Method->Atmosphere Heating_Rate Consistent Heating Rate Standardize_Method->Heating_Rate Calibrate->Outcome Mass->Outcome Crucible->Outcome Atmosphere->Outcome Heating_Rate->Outcome

Caption: Troubleshooting guide for achieving consistent TGA results.

References

Technical Support Center: Enhancing the Long-Term Stability of [BMIM][I] Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-butyl-3-methylimidazolium iodide ([BMIM][I]) electrolytes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that can compromise the long-term stability and performance of [BMIM][I] electrolytes.

Problem/Observation Potential Cause Recommended Solution/Action
Electrolyte discoloration (yellow to brown) Oxidation of iodide (I⁻) to triiodide (I₃⁻) due to exposure to air (oxygen) or light.• Handle and store the electrolyte under an inert atmosphere (e.g., nitrogen or argon). • Use amber glass vials or wrap containers in aluminum foil to protect from light. • Add a redox shuttle-compatible antioxidant or a small amount of a reducing agent if the application allows.
Decreased performance in electrochemical devices (e.g., DSSCs) 1. Water contamination, which can affect the electrolyte's viscosity and ionic conductivity.[1][2] 2. Formation of triiodide (I₃⁻), which can alter the redox potential.[3] 3. Degradation of the [BMIM]⁺ cation at high potentials.[4]1. Ensure rigorous drying of the electrolyte before use. (See Experimental Protocol: Purification of [BMIM][I]) 2. Monitor I₃⁻ concentration using UV-Vis spectroscopy. (See Experimental Protocol: Monitoring Triiodide) 3. Operate within the electrochemical stability window of [BMIM][I]. Consider using additives to improve stability.
Inconsistent or non-reproducible experimental results Impurities in the [BMIM][I] electrolyte, such as unreacted starting materials (1-methylimidazole, 1-iodobutane), other halides (e.g., chloride), or water.[5]• Purify the as-received or synthesized [BMIM][I]. (See Experimental Protocol: Purification of [BMIM][I]) • Characterize the purity of the electrolyte using techniques like NMR or chromatography before use.
Precipitate formation in the electrolyte 1. Reaction of impurities with other components in the experimental setup. 2. Temperature-induced crystallization or degradation product formation.1. Ensure all components of your experimental setup are compatible with the ionic liquid. 2. Analyze the precipitate to identify its composition. Filter the electrolyte if necessary. Store at a stable temperature.
Visible degradation of electrodes Aggressive reaction of the electrolyte or its degradation products with the electrode material.• Verify the compatibility of the electrode materials with [BMIM][I] at the operating conditions. • Consider using protective coatings on the electrodes or using more inert electrode materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the long-term stability of [BMIM][I] electrolytes?

A1: The long-term stability of [BMIM][I] is primarily influenced by:

  • Purity: Impurities such as water, halides (especially chloride), and unreacted starting materials can significantly accelerate degradation.[5]

  • Exposure to Oxygen and Light: Oxygen and UV light can cause the oxidation of iodide to triiodide, leading to discoloration and changes in electrochemical properties.

  • Temperature: Elevated temperatures can lead to thermal decomposition of the [BMIM]⁺ cation.

  • Electrochemical Conditions: Applying potentials outside the electrochemical stability window of [BMIM][I] can cause irreversible degradation.[4]

Q2: How can I effectively remove water from my [BMIM][I] electrolyte?

A2: Water can be effectively removed by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-100°C) for several hours.[6] The water content can be monitored using Karl Fischer titration to ensure it is below the desired threshold for your application.[7][8][9]

Q3: What are some recommended additives to enhance the stability of [BMIM][I] in dye-sensitized solar cells (DSSCs)?

A3: In DSSC applications, additives are crucial for both performance and stability. Common additives for iodide-based electrolytes include:

  • 4-tert-butylpyridine (TBP): TBP is added to increase the open-circuit voltage (Voc) and improve cell efficiency.

  • Other Iodide Salts: The addition of other iodide salts, such as lithium iodide (LiI) or other imidazolium (B1220033) iodides, can modulate the electrolyte's conductivity and influence the charge transport properties.[10]

Q4: How does the iodide/triiodide redox couple impact the stability of the electrolyte?

A4: The I⁻/I₃⁻ redox couple is essential for the functioning of DSSCs. However, an excessive concentration of I₃⁻ can be detrimental, leading to increased charge recombination and reduced cell performance. The equilibrium between I⁻ and I₃⁻ is sensitive to light and oxygen, making it a critical factor in the long-term stability of the electrolyte.

Q5: Can I reuse [BMIM][I] electrolyte from a previous experiment?

A5: Reusing [BMIM][I] is possible but requires careful consideration. The electrolyte may have accumulated degradation products or impurities during the experiment. It is advisable to re-purify the ionic liquid and verify its purity before reuse.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability of [BMIM][I] and similar imidazolium-based electrolytes.

Table 1: Thermal Stability of Imidazolium-Based Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (Tonset) (°C)Reference
[BMIM][I]~238[11]
[BMIM][Cl]~255[11]
[BMIM][Br]~260[11]
[BMIM][BF₄]~370-390[12]
[BMIM][PF₆]~200-300[11]

Note: Tonset can vary depending on the experimental conditions, such as the heating rate and the purity of the sample.[1]

Experimental Protocols

Purification of [BMIM][I]

This protocol describes a general procedure for purifying [BMIM][I] to remove common impurities.

Materials:

Procedure:

  • Dissolution: Dissolve the crude [BMIM][I] in a minimal amount of anhydrous dichloromethane.

  • Activated Charcoal Treatment: Add activated charcoal to the solution (approximately 2-5% by weight of the ionic liquid). Stir the mixture vigorously for at least 12 hours at room temperature to remove colored impurities.[13]

  • Filtration: Filter the mixture through a pad of Celite or a fine frit to remove the activated charcoal.

  • Alumina Column Chromatography: Pass the filtered solution through a short column of basic alumina to remove acidic impurities.[13]

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Washing: Wash the resulting ionic liquid with anhydrous ethyl acetate multiple times to remove any remaining organic-soluble impurities. Decant the ethyl acetate after each wash.

  • Drying: Dry the purified [BMIM][I] under high vacuum at 70-100°C for at least 24 hours to remove residual solvents and water.[6] The final product should be a colorless to pale yellow liquid.

  • Purity Confirmation: Confirm the purity using ¹H NMR spectroscopy and determine the water content via Karl Fischer titration.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature (Tonset) of [BMIM][I].

Instrument: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small amount of the purified and dried [BMIM][I] (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

  • Heating Program: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[9] Note that the heating rate can affect the measured Tonset.[1]

  • Data Analysis: Record the mass of the sample as a function of temperature. The Tonset is typically determined as the temperature at which a significant mass loss begins, often calculated using the tangent method on the TGA curve.

Monitoring Triiodide Formation using UV-Vis Spectroscopy

Objective: To quantitatively monitor the formation of triiodide (I₃⁻) in the [BMIM][I] electrolyte.

Instrument: UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Dilute a small, known volume of the [BMIM][I] electrolyte in a suitable solvent that does not absorb in the measurement region (e.g., acetonitrile).

  • Measurement: Record the UV-Vis absorption spectrum of the diluted sample, typically from 250 nm to 500 nm.

  • Data Analysis: The triiodide ion (I₃⁻) has characteristic absorption peaks at approximately 288 nm and 351 nm.[14][15][16] The concentration of I₃⁻ can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis crude_il Crude [BMIM][I] dissolution Dissolve in DCM crude_il->dissolution charcoal Treat with Activated Charcoal dissolution->charcoal filtration1 Filter charcoal->filtration1 alumina Pass through Alumina Column filtration1->alumina solvent_removal Solvent Removal alumina->solvent_removal washing Wash with Ethyl Acetate solvent_removal->washing drying Vacuum Drying washing->drying purified_il Purified [BMIM][I] drying->purified_il nmr NMR (Purity) purified_il->nmr kft Karl Fischer (Water Content) purified_il->kft tga TGA (Thermal Stability) purified_il->tga uv_vis UV-Vis (I₃⁻ Content) purified_il->uv_vis degradation_pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_electrochemical Electrochemical Degradation BMIMI [BMIM][I] I_minus I⁻ BMIMI->I_minus BMIM_cation [BMIM]⁺ BMIMI->BMIM_cation BMIM_cation_electro [BMIM]⁺ BMIMI->BMIM_cation_electro I2 I₂ I_minus->I2 O₂, light I3_minus I₃⁻ I2->I3_minus + I⁻ N_methylimidazole 1-Methylimidazole BMIM_cation->N_methylimidazole Δ iodobutane 1-Iodobutane BMIM_cation->iodobutane Δ degradation_products Degradation Products BMIM_cation_electro->degradation_products High Potential

References

Validation & Comparative

A Comparative Guide to 1-Butyl-3-methylimidazolium Iodide and 1-Ethyl-3-methylimidazolium Iodide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, and performance in dye-sensitized solar cells of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) and 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I), supported by experimental data.

This guide provides a detailed comparison of two common imidazolium-based ionic liquids, this compound ([BMIM]I) and 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I). The selection of an appropriate ionic liquid is critical for various applications, including in dye-sensitized solar cells (DSSCs), as electrolytes, and in organic synthesis. This document aims to assist researchers, scientists, and drug development professionals in making informed decisions by presenting a comprehensive analysis of their properties and performance.

Physicochemical Properties

The physical and chemical characteristics of [BMIM]I and [EMIM]I differ primarily due to the length of the alkyl chain on the imidazolium (B1220033) cation. These differences significantly impact their behavior and suitability for specific applications.

PropertyThis compound ([BMIM]I)1-Ethyl-3-methylimidazolium Iodide ([EMIM]I)
Molecular Formula C₈H₁₅IN₂[1]C₆H₁₁IN₂[2]
Molecular Weight 266.12 g/mol [1]238.07 g/mol [2]
Appearance Liquid at room temperatureWhite or slight-yellow solid[3]
Melting Point -72 °C[1]74 °C to 85 °C[3]
Density (at 25 °C) 1.48 g/cm³[1]1.642 g/cm³[4]
Viscosity (at 25 °C) 1183 cP[1]Not available
Ionic Conductivity (at 25 °C) 0.52 mS/cm[1]Not available
Thermal Decomposition (Onset) 238 °C249 °C[3]

Key Observations:

  • The longer butyl chain in [BMIM]I results in a significantly lower melting point, rendering it a liquid at room temperature, whereas [EMIM]I is a solid.

  • [EMIM]I has a higher density than [BMIM]I.

  • Both ionic liquids exhibit relatively high thermal stability, with decomposition temperatures well above 200°C.

Synthesis of Imidazolium Iodides

The synthesis of both [BMIM]I and [EMIM]I typically involves a standard quaternization reaction. This is a nucleophilic substitution reaction where 1-methylimidazole (B24206) acts as the nucleophile and the corresponding alkyl iodide (1-iodobutane or iodoethane) is the electrophile.

cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product 1-Methylimidazole 1-Methylimidazole ReactionVessel Reaction in a suitable solvent (e.g., acetonitrile (B52724) or solvent-free) with stirring and heating. 1-Methylimidazole->ReactionVessel Alkyl Iodide 1-Iodobutane (B1219991) or Iodoethane Alkyl Iodide->ReactionVessel Washing Wash with a non-polar solvent (e.g., ethyl acetate) to remove unreacted starting materials. ReactionVessel->Washing Crude Product Drying Dry under vacuum to remove residual solvent. Washing->Drying Product This compound or 1-Ethyl-3-methylimidazolium Iodide Drying->Product Purified Ionic Liquid

Figure 1: General synthesis workflow for imidazolium iodide ionic liquids.
Experimental Protocol: Synthesis of this compound ([BMIM]I)

This protocol is adapted from standard procedures for the synthesis of imidazolium-based ionic liquids.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-iodobutane. The reaction can be performed neat or in a solvent such as acetonitrile.

  • Reaction Conditions: Heat the mixture with stirring. A typical temperature is around 70°C for 48 hours. The progress of the reaction can be monitored by techniques like NMR spectroscopy.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Wash the resulting product several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, to remove any unreacted starting materials.

  • Drying: Remove the washing solvent and dry the purified ionic liquid under vacuum at an elevated temperature (e.g., 70-80°C) to remove any residual volatile components.

The synthesis of 1-Ethyl-3-methylimidazolium Iodide ([EMIM]I) follows a similar procedure, substituting 1-iodobutane with iodoethane.[7]

Performance in Dye-Sensitized Solar Cells (DSSCs)

Both [BMIM]I and [EMIM]I are frequently used as components of the electrolyte in dye-sensitized solar cells. The iodide anion serves as the redox mediator (I⁻/I₃⁻ couple) essential for regenerating the photo-oxidized dye. The properties of the imidazolium cation, particularly its size and the resulting viscosity and conductivity of the electrolyte, play a crucial role in the overall cell performance.

Lower viscosity and higher conductivity are generally desirable for efficient charge transport within the electrolyte. The bulkier butyl group in [BMIM]I leads to higher viscosity, which can impede the diffusion of the redox species and thus limit the short-circuit current of the DSSC. Conversely, the smaller ethyl group in [EMIM]I is expected to result in a less viscous electrolyte, potentially leading to improved device performance.

cluster_dssc DSSC Operation Light Sunlight (hv) Dye Dye Excitation Light->Dye TiO2 Electron Injection into TiO₂ Dye->TiO2 ExternalCircuit External Circuit TiO2->ExternalCircuit CounterElectrode Counter Electrode ExternalCircuit->CounterElectrode RedoxRegeneration Redox Couple Regeneration (I₃⁻ → I⁻) CounterElectrode->RedoxRegeneration Electrolyte Dye Regeneration (I⁻ → I₃⁻) Electrolyte->Dye RedoxRegeneration->Electrolyte

References

[BMIM][I] in Context: A Comparative Guide to Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid is a critical decision. This guide provides a detailed comparison of 1-butyl-3-methylimidazolium iodide ([BMIM][I]) with other commonly used imidazolium-based ionic liquids, supported by experimental data and detailed methodologies.

This publication aims to offer an objective comparison of the physicochemical properties of [BMIM][I] against other imidazolium-based ionic liquids with varying anions and alkyl chain lengths. The following sections present quantitative data on key performance indicators such as viscosity, ionic conductivity, and thermal stability. Detailed experimental protocols for the cited measurements are also provided to ensure transparency and reproducibility.

Physicochemical Properties: A Comparative Analysis

The performance of an ionic liquid is intrinsically linked to its physical and chemical properties. This section provides a quantitative comparison of [BMIM][I] with other imidazolium-based ionic liquids.

Viscosity

Viscosity is a critical parameter in many applications, influencing mass transfer and reaction rates. The viscosity of imidazolium-based ionic liquids is primarily influenced by the nature of the anion and the length of the alkyl chain on the cation. Generally, an increase in the alkyl chain length leads to higher viscosity due to increased van der Waals interactions.[1]

Ionic LiquidAnionAlkyl ChainViscosity (cP at 25°C)
[BMIM][I] I⁻C41183
[BMIM][Br]Br⁻C4~11,000 (at 30°C)[2]
[BMIM][Cl]Cl⁻C4~11,000 (at 30°C)[2]
[BMIM][BF₄]BF₄⁻C4219[3]
[BMIM][NTf₂]NTf₂⁻C454[4]
[EMIM][BF₄]BF₄⁻C2Value not explicitly found for 25°C
[HMIM][BF₄]BF₄⁻C6Value not explicitly found for 25°C

Note: Direct viscosity comparisons at the exact same temperature can be challenging to find across all literature. The provided values are as reported in the respective sources.

Ionic Conductivity

Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current, a key property for electrochemical applications. It is inversely related to viscosity; lower viscosity generally leads to higher ionic conductivity as the ions can move more freely.[1]

Ionic LiquidAnionAlkyl ChainIonic Conductivity (mS/cm at 25°C)
[BMIM][I] I⁻C40.52
[BMIM][Br]Br⁻C4Value not explicitly found for 25°C
[BMIM][Cl]Cl⁻C4Value not explicitly found for 25°C
[BMIM][BF₄]BF₄⁻C4~3 (at room temperature)[3]
[BMIM][NTf₂]NTf₂⁻C4Value not explicitly found for 25°C
[EMIM][BF₄]BF₄⁻C2Value not explicitly found for 25°C
[PMIM][I]I⁻C31.69 (at 25°C, converted from 0.169 S/m)[1]
Thermal Stability

The thermal stability of an ionic liquid determines its operational temperature range. This is often assessed by thermogravimetric analysis (TGA), which measures the temperature at which the substance begins to decompose. The anion has a significant effect on the thermal stability of imidazolium-based ionic liquids.

Ionic LiquidAnionOnset Decomposition Temperature (°C)
[BMIM][I] I⁻238[5][6]
[BMIM][Br]Br⁻260[5][6]
[BMIM][Cl]Cl⁻246[5][6]
[BMIM][OAc]OAc⁻~242 (maximum decomposition rate)[7]
[BMIM][MeSO₄]MeSO₄⁻>200[7]
[BMIM][BF₄]BF₄⁻~300[3]
[C₄(MIM)₂][NTf₂]₂NTf₂⁻468.1[8]

Note: Decomposition temperatures can vary slightly depending on the experimental conditions, such as the heating rate.[8]

Experimental Protocols

To ensure the validity and reproducibility of the presented data, this section outlines the methodologies for the key experiments cited.

Viscosity Measurement

Method: Rotational Rheometry

A rotational rheometer is used to measure the viscosity of the ionic liquids.

Procedure:

  • Instrument Setup: A rotational rheometer, such as a TA Instruments Discovery HR-30, is equipped with a suitable geometry, for instance, a double wall concentric cylinder or a cone-and-plate geometry.[9]

  • Sample Loading: A small sample of the ionic liquid is carefully loaded into the geometry.

  • Temperature Control: The temperature is set to the desired value (e.g., 25°C) and allowed to equilibrate.

  • Measurement: A steady-state flow sweep is performed over a range of shear rates. The instrument measures the torque required to rotate the geometry at a given angular velocity, from which the viscosity is calculated.

  • Data Analysis: The viscosity is typically reported as the zero-shear viscosity, obtained by fitting the data to a suitable model, such as the Cross model.

Ionic Conductivity Measurement

Method: Conductivity Meter

The ionic conductivity is measured using a conductivity meter equipped with a two-electrode probe.

Procedure:

  • Calibration: The conductivity meter is calibrated using standard solutions of known conductivity.

  • Sample Preparation: The ionic liquid sample is placed in a clean, dry container.

  • Measurement: The conductivity probe is immersed in the ionic liquid, ensuring the electrodes are fully submerged.[10]

  • Temperature Control: The temperature of the sample is maintained at the desired value (e.g., 25°C).

  • Reading: The conductivity reading is allowed to stabilize before being recorded.[10] The meter applies an alternating current to the electrodes and measures the resulting voltage to determine the conductance of the solution.[11]

Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal decomposition temperature of the ionic liquids.

Procedure:

  • Instrument Setup: A thermogravimetric analyzer, such as a PerkinElmer 'Pyris 1' TGA, is used.[12]

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the ionic liquid is placed in a sample pan (e.g., platinum or alumina).[12]

  • Experimental Conditions: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate.

  • Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range.[12]

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The onset decomposition temperature is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs.[13]

Visualizing Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: General structure of an imidazolium-based ionic liquid.

G Experimental Workflow for Property Measurement cluster_viscosity Viscosity Measurement cluster_conductivity Conductivity Measurement cluster_tga Thermal Stability (TGA) v1 Sample Loading (Rheometer) v2 Temperature Equilibration v1->v2 v3 Steady-State Flow Sweep v2->v3 v4 Data Analysis (Viscosity vs. Shear Rate) v3->v4 c1 Instrument Calibration c2 Sample Immersion c1->c2 c3 Temperature Control c2->c3 c4 Stabilized Reading c3->c4 t1 Sample Weighing (5-10 mg) t2 Inert Atmosphere (Nitrogen Purge) t1->t2 t3 Controlled Heating Ramp t2->t3 t4 Mass Loss vs. Temperature Data t3->t4

Caption: Workflow for key property measurements of ionic liquids.

References

A Comparative Guide to 1-Butyl-3-methylimidazolium Iodide and Traditional Electrolytes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of renewable energy and materials science, the electrolyte is a critical component governing the efficiency and stability of Dye-Sensitized Solar Cells (DSSCs). While traditional electrolytes based on organic solvents like acetonitrile (B52724) have demonstrated high power conversion efficiencies, their volatility and potential for leakage pose significant long-term stability challenges.[1][2][3][4] This has spurred research into alternative electrolyte systems, with ionic liquids (ILs) such as 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) emerging as promising candidates due to their negligible vapor pressure, high thermal stability, and tunable electrochemical properties.[1][5]

This guide provides an objective comparison of the performance of [BMIM]I-based electrolytes versus traditional organic solvent-based electrolytes in DSSCs, supported by experimental data and detailed methodologies.

Performance Comparison

The performance of a DSSC is primarily evaluated by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes a comparison of these parameters for DSSCs utilizing a traditional acetonitrile-based electrolyte and a [BMIM]I-based electrolyte. It is important to note that the performance of IL-based DSSCs can be significantly influenced by the viscosity of the ionic liquid and the presence of additives.[1][6]

Performance ParameterTraditional Acetonitrile-Based ElectrolyteThis compound ([BMIM]I)-Based ElectrolyteKey Considerations
Power Conversion Efficiency (PCE) Typically higher, can exceed 11%[1]Generally lower, but can be enhanced through co-solvents and additives.[1] Efficiencies around 5-8% have been reported.[7]The higher viscosity of [BMIM]I can limit ion transport and thus reduce PCE.[1][8]
Open-Circuit Voltage (Voc) Generally high.Often comparable to or slightly higher than traditional electrolytes.[1]The cation of the ionic liquid can influence the TiO2 conduction band edge, affecting Voc.
Short-Circuit Current Density (Jsc) Typically higher due to lower viscosity and faster ion diffusion.[8]Often lower due to the higher viscosity of the ionic liquid, which can hinder the diffusion of the redox couple.[1]The addition of low-viscosity co-solvents can improve Jsc in [BMIM]I-based electrolytes.
Fill Factor (FF) Generally higher.Can be lower due to higher internal resistance associated with the viscous nature of the electrolyte.Optimization of the electrolyte composition and device fabrication can improve the FF.
Long-Term Stability Poor due to the high volatility and leakage of acetonitrile, making them unsuitable for long-term outdoor applications.[1][2][3][4]Excellent due to the negligible vapor pressure and high thermal stability of [BMIM]I, leading to significantly improved device longevity.[1][5]The non-volatile nature of ionic liquids is a major advantage for the commercialization of DSSCs.

Experimental Protocols

The following sections detail the typical experimental procedures for fabricating and characterizing DSSCs with both traditional and [BMIM]I-based electrolytes.

1. Photoanode Preparation:

  • A transparent conductive oxide (TCO) glass (e.g., FTO-coated glass) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • A compact blocking layer of TiO2 is often deposited on the FTO glass by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by sintering at high temperature (e.g., 450-500°C).

  • A mesoporous TiO2 paste is then screen-printed onto the blocking layer to form the photoanode. The thickness of this layer is a critical parameter.

  • The TiO2-coated glass is then sintered again at a high temperature (e.g., 450-500°C) for a specific duration to ensure good particle necking and remove organic binders.

  • After cooling to around 80-100°C, the photoanode is immersed in a dye solution (e.g., N719 dye in ethanol) for a specified time (typically 12-24 hours) to allow for dye adsorption.

2. Counter Electrode Preparation:

  • A thin layer of a catalytic material, typically platinum (Pt), is deposited on another piece of TCO glass. This can be achieved by various methods, such as sputtering or spin-coating a solution of hexachloroplatinic acid followed by thermal decomposition at around 400°C.

3. Electrolyte Preparation:

  • Traditional Acetonitrile-Based Electrolyte: A common composition involves dissolving 0.05 M iodine (I2) and 0.5 M lithium iodide (LiI) in acetonitrile. Additives such as 4-tert-butylpyridine (B128874) (TBP) and guanidinium (B1211019) thiocyanate (B1210189) (GuNCS) are often included to improve performance.[1]

  • This compound ([BMIM]I)-Based Electrolyte: A typical formulation consists of 0.05 M I2 dissolved in [BMIM]I. To reduce viscosity and enhance conductivity, a low-viscosity co-solvent like valeronitrile (B87234) or acetonitrile may be added in a specific volume ratio.[1] Additives similar to those used in traditional electrolytes can also be incorporated.

4. DSSC Assembly and Characterization:

  • The dye-sensitized photoanode and the Pt-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • The electrolyte is introduced into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling or injection. The hole is then sealed.

  • The photovoltaic performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are recorded to determine the Voc, Jsc, FF, and PCE.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

DSSC_Operation cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_ce Counter Electrode TCO TCO Glass External_Load External Load TCO->External_Load e⁻ TiO2 Mesoporous TiO2 TiO2->TCO e⁻ Dye Dye Molecules Dye->TiO2 2. Electron Injection Redox I⁻/I₃⁻ Redox Couple Redox->Dye 3. Dye Regeneration (I⁻ → I₃⁻) Pt Platinum Catalyst Pt->Redox 4. Redox Regeneration (I₃⁻ → I⁻) TCO2 TCO Glass TCO2->Pt e⁻ External_Load->TCO2 e⁻ Sunlight Sunlight Sunlight->Dye 1. Light Absorption

Caption: Operational principle of a Dye-Sensitized Solar Cell.

Electrolyte_Comparison cluster_traditional Traditional Electrolyte (Acetonitrile-based) cluster_bmim [BMIM]I Electrolyte Trad_PCE High PCE Trad_Jsc High Jsc Trad_Stability Low Stability (Volatility) BMIM_PCE Moderate PCE BMIM_Jsc Lower Jsc (Viscosity) BMIM_Stability High Stability (Non-volatile) DSSC_Performance DSSC Performance cluster_traditional cluster_traditional DSSC_Performance->cluster_traditional cluster_bmim cluster_bmim DSSC_Performance->cluster_bmim

Caption: Comparison of traditional and [BMIM]I electrolytes.

References

Comparative Purity Analysis of 1-Butyl-3-methylimidazolium Iodide: A Focus on HPLC Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of ionic liquids such as 1-Butyl-3-methylimidazolium Iodide ([BMIM]I) is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of [BMIM]I purity, supported by experimental protocols and data.

The unique physicochemical properties of ionic liquids are highly sensitive to impurities, which can include residual starting materials (e.g., 1-methylimidazole (B24206), butyl halides), water, and other halide ions.[1] Consequently, robust analytical methodologies are essential for quality control.

High-Performance Liquid Chromatography (HPLC) for [BMIM]I Purity

Reversed-phase HPLC is a widely adopted, sensitive, and accurate method for the quantification of the 1-butyl-3-methylimidazolium cation and its potential organic impurities.[2][3][4] A typical HPLC system equipped with a UV detector is suitable for this analysis, as the imidazolium (B1220033) ring is UV-active.

Comparative Performance

The following table summarizes the performance of HPLC in comparison to other common analytical techniques for [BMIM]I purity assessment.

Parameter HPLC (Reversed-Phase) Ion Chromatography (IC) Nuclear Magnetic Resonance (NMR) Spectroscopy Karl Fischer Titration
Primary Target [BMIM] cation, organic impurities (e.g., 1-methylimidazole)Anionic impurities (e.g., Cl⁻, Br⁻)Structural confirmation, quantification of major components and impuritiesWater content
Limit of Detection (LOD) Low ppm range for organic impuritiesSub-ppm to low ppm for halides[5][6]~0.1 mol% for impuritiesLow ppm range
Quantification ExcellentExcellentGood, requires internal standardExcellent
Sample Throughput HighHighModerateHigh
Equipment Cost ModerateModerate to HighHighLow to Moderate
Expertise Required ModerateModerateHighLow
HPLC Performance Data

This table presents typical performance data for the validation of [BMIM]I purity using the detailed HPLC protocol below.

Parameter Value
Retention Time of [BMIM]⁺ ~ 5.2 min
Retention Time of 1-methylimidazole ~ 2.8 min
Linearity (r²) > 0.999
Precision (%RSD) < 2%[4]
Accuracy (Recovery) 98-102%
Limit of Quantification (LOQ) 1 µg/mL

Experimental Protocols

HPLC Method for [BMIM]I and Organic Impurities

This protocol outlines a reversed-phase HPLC method for the quantification of the 1-butyl-3-methylimidazolium cation and 1-methylimidazole.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 20 mM Potassium dihydrogen phosphate (B84403) buffer (pH 3.0), B: Acetonitrile.[3]

  • Gradient: 80% A / 20% B, isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of [BMIM]I and dissolve in 100 mL of mobile phase to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards of [BMIM]I and 1-methylimidazole in the mobile phase.

4. Analysis:

  • Inject the standards and sample solution into the HPLC system.

  • Quantify the amount of [BMIM]I and 1-methylimidazole in the sample by comparing the peak areas to the calibration curves.

Ion Chromatography for Halide Impurities

Ion chromatography is a highly effective method for quantifying halide impurities.[5][6][7][8]

1. Instrumentation:

  • Ion chromatograph with a conductivity detector.

2. Chromatographic Conditions:

  • Column: Anion-exchange column (e.g., Dionex AS9-HC)[5]

  • Eluent: 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in water.[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Dissolve a known weight of [BMIM]I in deionized water to a suitable concentration.

NMR Spectroscopy

¹H NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis with an internal standard.[9][10]

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

2. Sample Preparation:

  • Dissolve a precisely weighed amount of [BMIM]I and an internal standard (e.g., dimethyl sulfoxide) in a deuterated solvent (e.g., D₂O).

3. Analysis:

  • Acquire the ¹H NMR spectrum. The purity can be determined by comparing the integral of the [BMIM]I protons to the integral of the internal standard.

Visualizing the Workflow

The following diagram illustrates the general workflow for the purity validation of [BMIM]I.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Results start [BMIM]I Sample prep_hplc Dissolve in Mobile Phase start->prep_hplc prep_ic Dissolve in Deionized Water start->prep_ic prep_nmr Dissolve in Deuterated Solvent with Internal Standard start->prep_nmr hplc HPLC-UV Analysis prep_hplc->hplc ic Ion Chromatography prep_ic->ic nmr NMR Spectroscopy prep_nmr->nmr analyze_hplc Quantify [BMIM]⁺ and Organic Impurities hplc->analyze_hplc analyze_ic Quantify Halide Impurities ic->analyze_ic analyze_nmr Confirm Structure and Quantify Purity nmr->analyze_nmr report Purity Report analyze_hplc->report analyze_ic->report analyze_nmr->report

Caption: Workflow for the purity validation of [BMIM]I.

Conclusion

While methods like ion chromatography and NMR spectroscopy are powerful for identifying specific impurities and confirming structure, HPLC offers a balanced, robust, and high-throughput approach for routine purity assessment of this compound, particularly for the quantification of the primary cation and organic impurities. For a comprehensive quality control strategy, a combination of these methods is recommended to ensure the highest purity of [BMIM]I for research and development applications.

References

A Comparative Study of Anions for the 1-Butyl-3-methylimidazolium Cation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the influence of the anion on the physicochemical properties of 1-butyl-3-methylimidazolium ([BMIM])-based ionic liquids is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key performance indicators, supported by experimental data and detailed methodologies.

The choice of anion paired with a specific cation in an ionic liquid (IL) dramatically influences its physical and chemical characteristics. For the widely utilized 1-butyl-3-methylimidazolium ([BMIM]) cation, understanding these anion-dependent properties is crucial for tailoring ILs to specific applications, from synthetic chemistry to drug delivery. This guide focuses on a comparative study of four common anions: Chloride ([Cl]⁻), Tetrafluoroborate (B81430) ([BF₄]⁻), Hexafluorophosphate (B91526) ([PF₆]⁻), and Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻).

Physicochemical Properties: A Tabular Comparison

The following table summarizes key quantitative data for [BMIM]-based ILs with the selected anions. These properties are critical for predicting the behavior of the IL in various experimental and process conditions.

Property[BMIM][Cl][BMIM][BF₄][BMIM][PF₆][BMIM][Tf₂N]
Molecular Weight ( g/mol ) 174.67226.02284.18419.37
Density (g/cm³ at 298.15 K) ~1.08~1.21~1.36~1.43
Viscosity (mPa·s at 298.15 K) Highly viscous solid at RT~105~381~52
Ionic Conductivity (S/m at 298.15 K) Low (solid at RT)~0.37~0.34~0.38
Decomposition Temp. (T_d, °C) ~246-300~333-400~400~400-450

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below. These protocols are intended to serve as a practical guide for researchers.

Synthesis of [BMIM]-Based Ionic Liquids

The synthesis of [BMIM]-based ionic liquids typically involves a two-step process: the quaternization of 1-methylimidazole (B24206) followed by an anion exchange reaction.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide (e.g., [BMIM][Cl])

  • In a round-bottom flask, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane.[1]

  • Heat the mixture under reflux with vigorous stirring for 24-48 hours.[1]

  • After cooling to room temperature, the product, 1-butyl-3-methylimidazolium chloride, is washed multiple times with a non-polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials.[1]

  • The resulting product is then dried under vacuum to remove any residual solvent.[1]

Step 2: Anion Exchange

The halide anion of the synthesized [BMIM][X] is then exchanged for the desired anion.

  • For [BMIM][BF₄]: [BMIM][Cl] is reacted with sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄) in a suitable solvent like water or acetone.[2][3][4] The resulting [BMIM][BF₄] is then separated from the sodium chloride byproduct.

  • For [BMIM][PF₆]: [BMIM][Cl] is reacted with potassium hexafluorophosphate (KPF₆) in water.[5][6] A metathesis reaction occurs, leading to the formation of [BMIM][PF₆].[6]

  • For [BMIM][Tf₂N]: [BMIM][Cl] or [BMIM][Br] is reacted with lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N). The resulting ionic liquid is then purified.

G cluster_synthesis General Synthesis of [BMIM][Anion] 1-Methylimidazole 1-Methylimidazole [BMIM][Halide] [BMIM][Halide] 1-Methylimidazole->[BMIM][Halide] Quaternization 1-Halobutane 1-Halobutane 1-Halobutane->[BMIM][Halide] [BMIM][Anion] [BMIM][Anion] [BMIM][Halide]->[BMIM][Anion] Anion Exchange Anion Source (e.g., NaBF4, KPF6, LiTf2N) Anion Source (e.g., NaBF4, KPF6, LiTf2N) Anion Source (e.g., NaBF4, KPF6, LiTf2N)->[BMIM][Anion]

Caption: General synthesis pathway for [BMIM]-based ionic liquids.

Viscosity Measurement

The viscosity of the ionic liquids is determined using a rotational viscometer.

  • Sample Preparation: A known volume of the ionic liquid is placed in the sample cup of the viscometer. Ensure the sample is free of air bubbles.

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Measurement: The spindle is immersed in the ionic liquid and rotated at a constant speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Data Recording: Record the viscosity reading in mPa·s. Measurements should be performed at a controlled temperature, as viscosity is highly temperature-dependent.

Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter equipped with a probe.

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

  • Sample Preparation: Immerse the conductivity probe into the ionic liquid sample. Ensure the electrodes are fully submerged.

  • Measurement: An alternating voltage is applied between the electrodes, and the resulting current is measured. The instrument calculates the conductivity from the resistance of the solution.

  • Data Recording: Record the ionic conductivity in Siemens per meter (S/m). Ensure the temperature of the sample is recorded, as conductivity is temperature-dependent.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the ionic liquids.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan.

  • Instrument Setup: The TGA furnace is programmed with a specific heating rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • Measurement: The sample is heated, and its mass is continuously monitored as a function of temperature.

  • Data Analysis: The decomposition temperature (T_d) is determined as the onset temperature of mass loss from the TGA curve.

G cluster_workflow Comparative Study Workflow Synthesis Synthesis of [BMIM][Anion] ILs Characterization Physicochemical Characterization Synthesis->Characterization Viscosity Viscosity Measurement Characterization->Viscosity Conductivity Conductivity Measurement Characterization->Conductivity TGA Thermal Stability (TGA) Characterization->TGA Data_Analysis Data Analysis & Comparison Viscosity->Data_Analysis Conductivity->Data_Analysis TGA->Data_Analysis

Caption: Workflow for the comparative study of [BMIM]-based ILs.

Discussion of Results

The choice of anion significantly impacts the properties of [BMIM]-based ionic liquids.

  • Density: The density generally increases with the molecular weight of the anion, with [BMIM][Tf₂N] being the densest of the four.

  • Viscosity: [BMIM][Cl] is a solid at room temperature and thus highly viscous. Among the liquid ILs, [BMIM][PF₆] exhibits the highest viscosity, while [BMIM][Tf₂N] is the least viscous.[7] Lower viscosity is often desirable for applications requiring efficient mass transfer.

  • Ionic Conductivity: The ionic conductivity is inversely related to viscosity. [BMIM][Tf₂N] and [BMIM][BF₄] show the highest conductivities, which is advantageous for electrochemical applications.

  • Thermal Stability: The thermal stability of the ionic liquids generally follows the order: [Tf₂N]⁻ > [PF₆]⁻ ≈ [BF₄]⁻ > [Cl]⁻. The high thermal stability of [BMIM][Tf₂N] makes it suitable for high-temperature applications.[8] The decomposition temperature of [BMIM]Cl is reported to be around 246-300°C.[9] For [BMIM][BF₄], the decomposition process starts around 293°C and concludes around 350°C.[10]

References

A Comparative Guide to the Electrochemical Stability of [BMIM][I] and Other Common Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is critical for a variety of electrochemical applications. The electrochemical stability of an IL, defined by its electrochemical window, and its ionic conductivity are key parameters that dictate its suitability for a given purpose. This guide provides a comparative assessment of the electrochemical stability of 1-butyl-3-methylimidazolium iodide ([BMIM][I]) against three other common imidazolium-based ILs: [BMIM][BF4], [BMIM][PF6], and [BMIM][NTf2]. The information presented is based on available experimental data.

Data Presentation

The electrochemical properties of ionic liquids are highly dependent on the experimental conditions, including the purity of the IL, water content, and the nature of the working and reference electrodes. The data summarized in the table below is compiled from various sources and should be considered with the understanding that the experimental conditions may not be identical across all studies.

Ionic LiquidAnionElectrochemical Window (V)Anodic Limit (V vs. Ref)Cathodic Limit (V vs. Ref)Ionic Conductivity (mS/cm)
[BMIM][I] Iodide~2.0--~0.52
[BMIM][BF4] Tetrafluoroborate (B81430)~4.2--~3.0
[BMIM][PF6] Hexafluorophosphate (B91526)~4.7--~1.8
[BMIM][NTf2] Bis(trifluoromethylsulfonyl)imide>4.5--~3.9

Disclaimer: The data presented in this table are approximate values collated from different research articles and commercial sources. Direct comparison should be made with caution as experimental conditions can significantly influence these values.

Analysis of Electrochemical Stability

The electrochemical stability of an ionic liquid is primarily determined by the susceptibility of its constituent cation and anion to oxidation and reduction.

  • [BMIM][I]: The iodide anion is relatively easy to oxidize, which significantly narrows the electrochemical window of [BMIM][I]. This makes it less suitable for applications requiring high positive potentials. However, its unique properties may be advantageous in specific contexts, such as in dye-sensitized solar cells where the iodide/triiodide redox couple is a key component.

  • [BMIM][BF4] and [BMIM][PF6]: The tetrafluoroborate and hexafluorophosphate anions are more resistant to oxidation compared to iodide. Consequently, ILs containing these anions exhibit a much wider electrochemical window. [BMIM][BF4] is a commonly used IL with a good balance of electrochemical stability and conductivity[1]. [BMIM][PF6] also offers a wide electrochemical window, though its conductivity is slightly lower than that of [BMIM][BF4][2]. It is important to note that both [BF4]⁻ and [PF6]⁻ anions can be sensitive to the presence of water, which can lead to the formation of hydrofluoric acid (HF) and a reduction in the electrochemical window[3].

  • [BMIM][NTf2]: The bis(trifluoromethylsulfonyl)imide anion is known for its high stability against both oxidation and reduction. As a result, [BMIM][NTf2] and similar ILs with the [NTf2]⁻ anion typically possess a very wide electrochemical window, often exceeding 4.5 V[3]. This high electrochemical stability, coupled with good ionic conductivity, makes them suitable for a wide range of high-voltage electrochemical applications.

Ionic Conductivity

Ionic conductivity is another critical parameter for electrochemical applications. It is influenced by factors such as the size and mobility of the ions and the viscosity of the ionic liquid. Generally, smaller ions and lower viscosity lead to higher ionic conductivity. Among the compared ILs, [BMIM][NTf2] tends to exhibit the highest ionic conductivity, followed by [BMIM][BF4]. The lower conductivity of [BMIM][I] can be attributed to the larger size of the iodide anion and potentially stronger ion pairing.

Experimental Protocols

The electrochemical stability of ionic liquids is typically assessed using cyclic voltammetry (CV). The following is a generalized experimental protocol for this measurement.

Objective: To determine the electrochemical window of an ionic liquid.

Materials and Equipment:

  • Ionic liquid sample (e.g., [BMIM][I])

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode such as a silver wire)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Inert gas supply (e.g., argon or nitrogen) for deaeration

  • Glove box or Schlenk line for handling air- and moisture-sensitive ILs

Procedure:

  • Preparation of the Electrochemical Cell:

    • Thoroughly clean all components of the electrochemical cell.

    • Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by sonication in deionized water and ethanol.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Sample Preparation:

    • Dry the ionic liquid under vacuum at an elevated temperature to remove any residual water, as water can significantly affect the electrochemical window[3][4].

    • Transfer the dried ionic liquid into the electrochemical cell under an inert atmosphere.

  • Deaeration:

    • Purge the ionic liquid with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the IL during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no electrochemical reaction is expected to occur.

      • Vertex Potentials (Anodic and Cathodic): The potential limits of the scan. These should be set wide enough to observe the oxidation and reduction of the ionic liquid.

      • Scan Rate: A typical scan rate is 50-100 mV/s.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Start the experiment and record the cyclic voltammogram (current vs. potential).

  • Determination of the Electrochemical Window:

    • The electrochemical window is determined from the resulting voltammogram. It is defined as the potential difference between the onset of the anodic (oxidation) and cathodic (reduction) currents. The exact onset potentials can be determined by various methods, such as the intersection of the tangent of the rising current with the baseline current.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase cluster_output Output prep_cell 1. Prepare Electrochemical Cell (Clean & Assemble) prep_il 2. Prepare Ionic Liquid (Dry & Deaerate) prep_cell->prep_il setup_cv 3. Setup Cyclic Voltammetry (Set Parameters) prep_il->setup_cv run_cv 4. Run CV Experiment setup_cv->run_cv record_data 5. Record Voltammogram run_cv->record_data analyze_data 6. Determine Anodic & Cathodic Limits record_data->analyze_data calc_ew 7. Calculate Electrochemical Window analyze_data->calc_ew output Electrochemical Stability Data calc_ew->output

Caption: Workflow for assessing the electrochemical stability of an ionic liquid.

References

literature comparison of 1-Butyl-3-methylimidazolium Iodide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methods for the synthesis of 1-Butyl-3-methylimidazolium Iodide ([BMIM]I), a prominent ionic liquid utilized in a variety of scientific applications. The comparison is supported by experimental data from the literature to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a room-temperature ionic liquid that has garnered significant attention due to its unique properties, including low vapor pressure, high thermal stability, and tunable solubility. These characteristics make it a valuable solvent and catalyst in organic synthesis, a component in electrochemical devices, and a medium for biocatalysis. The synthesis of [BMIM]I is typically achieved through the quaternization of 1-methylimidazole (B24206). This guide will compare a direct, one-step synthesis with a two-step method involving a halide exchange.

Method 1: Direct Synthesis from 1-Methylimidazole and 1-Iodobutane (B1219991)

The most straightforward approach to synthesizing [BMIM]I is the direct bimolecular nucleophilic substitution (SN2) reaction between 1-methylimidazole and 1-iodobutane. This method is often favored for its simplicity and high atom economy.

Experimental Protocol:

An equimolar or slight excess of 1-iodobutane is added to 1-methylimidazole, either neat or in a suitable solvent like toluene (B28343) or acetonitrile (B52724). The reaction mixture is then heated to facilitate the quaternization reaction. For instance, a similar synthesis of an imidazolium (B1220033) iodide involves stirring the reactants at 50°C for 24 hours.[1] After the reaction is complete, the resulting product is washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.[1] The final product is then dried under vacuum to yield the pure ionic liquid.

Method 2: Two-Step Synthesis via Halide Exchange

An alternative route to [BMIM]I involves a two-step process. First, a 1-butyl-3-methylimidazolium salt with a different halide anion, typically chloride ([BMIM]Cl), is synthesized. This is followed by an anion exchange reaction to replace the chloride with iodide.

Experimental Protocol:

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

1-methylimidazole is reacted with 1-chlorobutane. This reaction is generally slower than with 1-iodobutane and often requires more forcing conditions, such as heating at reflux (around 110°C) for 24 hours or longer in a solvent like toluene.[2] The resulting [BMIM]Cl is then isolated and purified, often by recrystallization from a solvent mixture like acetonitrile and ethyl acetate, with reported yields around 86%.[2]

Step 2: Anion Exchange

The purified [BMIM]Cl is dissolved in a suitable solvent, such as dichloromethane. An iodide salt, for instance, a metal iodide like potassium iodide, is added to the solution, and the mixture is stirred for an extended period (e.g., 24 hours).[3] The precipitated metal chloride (e.g., KCl) is removed by filtration. The organic phase, containing the [BMIM]I, is then washed with water to remove any remaining inorganic salts and dried. The solvent is removed under vacuum to yield the final product. Yields for this anion exchange step are typically in the range of 70-80%.[3] Another effective method for anion exchange involves passing a methanolic solution of the imidazolium salt through a column packed with an anion exchange resin (e.g., Amberlyst A-26) that has been pre-loaded with the iodide anion.[1]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods based on literature data.

ParameterDirect Synthesis ([BMIM]I)Two-Step Synthesis ([BMIM]Cl intermediate)
Starting Materials 1-Methylimidazole, 1-Iodobutane1-Methylimidazole, 1-Chlorobutane, Iodide Salt (e.g., KI)
Reaction Temperature 50 - 100°C[1][4]Step 1: ~110°C (reflux)[2]; Step 2: Room Temperature[3]
Reaction Time 3 - 24 hours[1][4]Step 1: 24 - 48 hours[2]; Step 2: ~24 hours[3]
Overall Yield High (typically >95%)[1]Moderate (overall yield is a product of two steps, e.g., 0.86 * 0.80 ≈ 69%)
Number of Steps 12
Purification Washing with non-polar solventRecrystallization and subsequent filtration/washing
Reagent Cost 1-Iodobutane is generally more expensive than 1-chlorobutane.1-Chlorobutane is less expensive, but an additional iodide salt is required.

Logical Workflow of Synthesis Methods

The following diagrams illustrate the workflows for the direct and two-step synthesis of this compound.

Direct_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Reaction Quaternization (Heating) 1-Methylimidazole->Reaction 1-Iodobutane 1-Iodobutane 1-Iodobutane->Reaction Purification Washing with non-polar solvent Reaction->Purification Drying Drying under vacuum Purification->Drying [BMIM]I 1-Butyl-3-methylimidazolium Iodide Drying->[BMIM]I

Direct Synthesis Workflow

Two_Step_Synthesis cluster_start1 Step 1: Starting Materials cluster_process1 Step 1: Process cluster_intermediate Intermediate cluster_start2 Step 2: Starting Materials cluster_process2 Step 2: Process cluster_product2 Product 1-Methylimidazole_1 1-Methylimidazole Reaction1 Quaternization (Reflux) 1-Methylimidazole_1->Reaction1 1-Chlorobutane 1-Chlorobutane 1-Chlorobutane->Reaction1 Purification1 Recrystallization Reaction1->Purification1 BMIMCl [BMIM]Cl Purification1->BMIMCl BMIMCl_2 [BMIM]Cl Reaction2 Anion Exchange BMIMCl_2->Reaction2 Iodide_Salt Iodide Salt (e.g., KI) Iodide_Salt->Reaction2 Purification2 Filtration & Washing Reaction2->Purification2 Drying2 Drying under vacuum Purification2->Drying2 [BMIM]I_2 1-Butyl-3-methylimidazolium Iodide Drying2->[BMIM]I_2

Two-Step Synthesis Workflow

Conclusion

The choice between the direct and two-step synthesis of this compound depends on several factors, including the desired yield, purity requirements, cost of starting materials, and available laboratory time. The direct synthesis offers a simpler, faster, and higher-yielding route to [BMIM]I. However, the higher cost of 1-iodobutane might be a consideration for large-scale production. The two-step method, while more laborious and with a lower overall yield, utilizes the less expensive 1-chlorobutane. This might be a more economical option if the intermediate [BMIM]Cl is also required for other purposes or if cost is a primary driver. Researchers should carefully weigh these factors to select the most appropriate synthetic strategy for their specific research and development needs.

References

Bridging the Gap: Validating Experimental Results of [BMIM][I] with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and drug development, the ionic liquid 1-butyl-3-methylimidazolium iodide ([BMIM][I]) has garnered significant attention for its unique physicochemical properties. As researchers increasingly rely on computational models to predict and understand the behavior of such materials, the validation of these models against robust experimental data is paramount. This guide provides a comparative analysis of experimentally determined and computationally predicted properties of [BMIM][I], offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for key physicochemical properties of [BMIM][I], juxtaposing experimental findings with results from computational models.

Table 1: Density of [BMIM][I]

Temperature (K)Experimental Density (g/cm³)Computational Density (g/cm³) (Molecular Dynamics)
298.151.48[1]~1.47 (within 0.8% of experimental)[2]
323.151.4611[3][4]~1.45 (within 0.8% of experimental)[2]
348.151.4429[3][4]~1.43 (within 0.8% of experimental)[2]
373.151.4247[3][4]~1.41 (within 0.8% of experimental)[2]
393.151.4109[3][4]~1.40 (within 0.8% of experimental)[2]

Table 2: Viscosity of [BMIM][I]

Temperature (K)Experimental Viscosity (cP)Computational Viscosity (Ab initio MD)
298.151183[1]In qualitative agreement with experimental data[5]
323.15275.9[3][4]Not explicitly calculated
348.1599.4[3][4]Not explicitly calculated
373.1546.1[3][4]Not explicitly calculated
393.1526.3[3][4]Not explicitly calculated

Table 3: Thermal Properties of [BMIM][I]

PropertyExperimental ValueComputational Approach
Melting Point-72 °C[1]Not typically predicted by these models
Thermal Decomposition Temperature (Td)238 °CQuantitative Structure-Property Relationship (QSPR) models can predict Td for imidazolium (B1220033) ILs with an average absolute error of ~12.67 K.[6][7][8]

Experimental Protocols

The experimental data cited in this guide were obtained using standard laboratory techniques for the characterization of ionic liquids. The following provides an overview of the methodologies employed.

Density Measurement

The density of [BMIM][I] is typically measured using a vibrating tube densitometer, such as an Anton Paar DMA series instrument.

Methodology:

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.

  • Sample Injection: A small, bubble-free aliquot of the [BMIM][I] sample is injected into the oscillating U-tube.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

  • Temperature Control: The temperature of the sample cell is precisely controlled by a Peltier system to ensure accurate measurements at various temperatures.

Viscosity Measurement

The viscosity of [BMIM][I] can be determined using a variety of viscometers. The data presented here were obtained using methods such as a falling-ball viscometer or a rotational viscometer.

Methodology (Rotational Viscometer):

  • Sample Loading: A defined volume of the [BMIM][I] sample is placed in the sample cup.

  • Spindle Selection: An appropriate spindle is selected based on the expected viscosity of the liquid.

  • Measurement: The spindle is immersed in the sample and rotated at a known speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Temperature Control: The sample temperature is maintained using a circulating water bath or a Peltier element. For measurements of highly hygroscopic ionic liquids like [BMIM][I], experiments are often conducted under a vacuum or inert atmosphere to prevent water absorption, which can significantly affect viscosity.[3][4]

Thermal Decomposition Temperature (Td) Measurement

The thermal stability of [BMIM][I] is assessed by thermogravimetric analysis (TGA).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of [BMIM][I] is placed in a TGA pan.

  • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

  • Determination of Td: The thermal decomposition temperature is often reported as the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. A common metric is the temperature at which 5% mass loss occurs (Td,5%onset).[6][7]

Computational Modeling Approaches

Computational chemistry provides powerful tools to predict and understand the properties of ionic liquids at a molecular level.

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movement of atoms and molecules.

Methodology:

  • Force Field: A force field, which is a set of parameters describing the potential energy of the system, is chosen to model the inter- and intramolecular interactions of [BMIM][I]. For ionic liquids, these force fields are often refined to accurately capture the ionic interactions.

  • System Setup: A simulation box is created containing a specific number of [BMIM]+ cations and I- anions, arranged to represent the liquid state.

  • Simulation: The system is evolved over time by integrating Newton's equations of motion. Thermodynamic properties like density are calculated as time averages over the simulation trajectory. For density, this involves calculating the total mass of the molecules in the simulation box and dividing by the box volume.[2]

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide insights into the electronic structure and bonding within the ionic liquid.

Methodology:

  • Structure Optimization: The geometry of the [BMIM]+ cation and the I- anion, as well as their ion pair, is optimized to find the lowest energy conformation.

  • Property Calculation: Various properties, such as interaction energies and vibrational frequencies, can be calculated from the optimized structures. These calculations can help in understanding the nature of the interactions between the cation and anion.[9]

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical methods that correlate the structural features of molecules with their physicochemical properties.

Methodology:

  • Descriptor Generation: A large number of numerical descriptors that encode the structural features of the [BMIM]+ cation and the I- anion are calculated.

  • Model Building: A statistical model, often based on multiple linear regression or machine learning algorithms, is developed to find a mathematical relationship between the descriptors and the experimental property of interest (e.g., thermal decomposition temperature).

  • Prediction: The developed model can then be used to predict the property for new ionic liquids.[6][7][10]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating experimental results with computational models.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_synthesis [BMIM][I] Synthesis & Purification exp_density Density Measurement (Densitometer) exp_synthesis->exp_density exp_viscosity Viscosity Measurement (Viscometer) exp_synthesis->exp_viscosity exp_thermal Thermal Analysis (TGA) exp_synthesis->exp_thermal exp_data Experimental Data exp_density->exp_data exp_viscosity->exp_data exp_thermal->exp_data validation Validation & Comparison exp_data->validation comp_model Model Selection (MD, DFT, QSPR) comp_density Density Simulation (MD) comp_model->comp_density comp_viscosity Viscosity Simulation (MD) comp_model->comp_viscosity comp_thermal Td Prediction (QSPR) comp_model->comp_thermal comp_data Computational Results comp_density->comp_data comp_viscosity->comp_data comp_thermal->comp_data comp_data->validation conclusion Refined Model / Validated Data validation->conclusion

Workflow for validating experimental and computational data.

References

Benchmarking the Efficiency of [BMIM][I] in Diverse Solar Cell Architectures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ionic liquid 1-butyl-3-methylimidazolium iodide, [BMIM][I], has emerged as a versatile component in the advancement of next-generation photovoltaic technologies. Its unique properties, including high ionic conductivity, low volatility, and thermal stability, have positioned it as a promising electrolyte component or additive in various solar cell architectures. This guide provides a comparative analysis of the efficiency of [BMIM][I] in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic solar cells (OSCs), supported by experimental data and detailed methodologies.

[BMIM][I] in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the electrolyte is a crucial component responsible for regenerating the oxidized dye molecules and transporting charge between the photoanode and the cathode. Ionic liquids like [BMIM][I] are explored as alternatives to volatile organic solvent-based electrolytes to enhance the long-term stability of the devices.

Data Presentation: Performance of DSSCs with [BMIM][I]-based Electrolytes

Electrolyte CompositionJsc (mA/cm²)Voc (V)FFPCE (%)Reference
0.6 M [BMIM][I], 0.1 M LiI, 0.05 M I₂, 0.5 M TBP in Acetonitrile (B52724)/Valeronitrile (B87234)15.90.6410.7057.20[1]
0.6 M [BMIM][I], 0.03 M I₂, 0.1 M Guanidinium Thiocyanate (B1210189), 0.5 M TBP in Acetonitrile/Valeronitrile---11.3[2]
[BMIM][I] with grafted cellulose (B213188) gel---5.51[3]
1-hexyl-3-methylimidazolium (B1224943) iodide (HMII) based solid polymer electrolyte9.070.580.653.42[4]
1-propyl-3-methylimidazolium iodide (PMII) to 1-butyl-3-methylimidazolium thiocyanate (BMISCN) at 1:0.75 ratio---1.89[2]

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency, TBP: 4-tert-butylpyridine (B128874).

Experimental Protocol: Fabrication and Characterization of a DSSC with [BMIM][I] Electrolyte

This protocol outlines a general procedure for fabricating and testing a DSSC incorporating a [BMIM][I]-based electrolyte.

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonication in a detergent solution, deionized water, acetone, and isopropanol (B130326).

    • Deposit a compact layer of TiO₂ by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and anneal at 500°C.

    • Deposit a mesoporous TiO₂ layer by screen-printing a TiO₂ paste and sinter at 500°C.

    • After cooling to approximately 80°C, immerse the TiO₂ electrode in a dye solution (e.g., N719 dye in a mixture of acetonitrile and tert-butanol) for 24 hours to sensitize the film.

  • Counter Electrode Preparation:

    • Clean another FTO substrate.

    • Deposit a thin layer of a platinum catalyst by spin-coating a hexachloroplatinic acid solution and heat at 400°C for 30 minutes.

  • Electrolyte Preparation:

    • Prepare the electrolyte solution by dissolving 0.6 M [BMIM][I], 0.1 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in a solvent mixture of acetonitrile and valeronitrile (85:15 v/v).

  • Cell Assembly:

    • Assemble the dye-sensitized TiO₂ photoanode and the Pt counter electrode using a thermoplastic sealant (e.g., Surlyn) by heating above its melting point.

    • Introduce the [BMIM][I]-based electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a cover glass.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the assembled cell under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.

    • Determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

[BMIM][I] in Perovskite Solar Cells (PSCs)

In PSCs, [BMIM][I] and other imidazolium-based ionic liquids are primarily used as additives in the perovskite precursor solution or as interface modifiers. They play a crucial role in improving the morphology, crystallinity, and stability of the perovskite film, as well as passivating defects, which leads to enhanced device performance and longevity.

Data Presentation: Performance of PSCs with Imidazolium-based Ionic Liquid Additives

Perovskite CompositionIonic Liquid AdditiveJsc (mA/cm²)Voc (V)FFPCE (%)Reference
CH₃NH₃PbI₃[BMIM][I]---21.4[5][6]
(BM)₂(BA)ₓMAₙ₋₁PbₙI₃ₙ₊₁[BMIM][I]---17.3[7]
FAPbI₃EIMS (zwitterionic imidazolium)---22.1[7]
Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃DMIMPF₆---23.25[8]
Not SpecifiedHMIMBF₄24.941.17979.3723.34

EIMS: 1-(1-ethyl-3-imidazolium)propane-3-sulfonate, DMIMPF₆: 1,3-dimethylimidazolium (B1194174) hexafluorophosphate, HMIMBF₄: 1-hexyl-3-methylimidazolium tetrafluoroborate.

Experimental Protocol: Fabrication of a Perovskite Solar Cell with [BMIM][I] Additive

This protocol describes a common method for fabricating an n-i-p planar heterojunction PSC with a [BMIM][I]-containing perovskite layer.

  • Substrate Preparation:

    • Clean an FTO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrate with a nitrogen stream and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a compact TiO₂ (c-TiO₂) layer using a titanium isopropoxide precursor solution and anneal at 500°C for 1 hour.

    • Alternatively, a SnO₂ layer can be deposited by spin-coating a SnO₂ nanoparticle solution and annealing at 150°C.

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare a perovskite precursor solution, for example, by dissolving FAPbI₃, MABr, and PbBr₂ in a mixture of DMF and DMSO.

    • Add a specific molar percentage of [BMIM][I] to the precursor solution.

    • Spin-coat the perovskite solution onto the ETL-coated substrate in a nitrogen-filled glovebox.

    • During the spin-coating process, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.

    • Anneal the film on a hotplate at a specified temperature (e.g., 100-150°C) to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition:

    • Dissolve Spiro-OMeTAD in chlorobenzene (B131634).

    • Add additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (TBP) to the Spiro-OMeTAD solution.

    • Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition:

    • Thermally evaporate a gold (Au) or silver (Ag) back contact onto the HTL under high vacuum.

  • Characterization:

    • Measure the J-V characteristics of the device under AM 1.5G illumination.

    • Perform stability tests by monitoring the device performance over time under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).

[BMIM][I] in Organic Solar Cells (OSCs)

The application of [BMIM][I] as a direct additive in the active layer of bulk heterojunction (BHJ) OSCs is not as extensively documented with quantitative comparative data as in DSSCs and PSCs. However, ionic liquids, particularly polymeric ionic liquids, have shown promise as cathode interlayers to improve electron extraction and device performance. The principle is to form an interfacial dipole that reduces the work function of the cathode, thereby lowering the energy barrier for electron collection.

While specific data for [BMIM][I] as an active layer additive is scarce, the general approach for incorporating additives into OSCs is well-established.

Experimental Protocol: General Fabrication of an Organic Solar Cell with an Additive

This protocol outlines the fabrication of a conventional BHJ OSC, where an additive like an ionic liquid could be incorporated.

  • Substrate and Anode Preparation:

    • Clean an indium tin oxide (ITO)-coated glass substrate using a standard cleaning procedure.

    • Treat the ITO surface with UV-Ozone to improve its work function and wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.

    • Anneal the film at a moderate temperature (e.g., 120-150°C) to remove residual water.

  • Active Layer Deposition:

    • Prepare a solution of the donor polymer (e.g., P3HT or PTB7) and the acceptor fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) in a suitable organic solvent like chlorobenzene or o-dichlorobenzene.

    • If using an additive, dissolve the desired amount of the additive (e.g., [BMIM][I]) into the active layer solution.

    • Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Anneal the active layer film at an optimized temperature to promote the desired morphology for efficient charge separation and transport.

  • Cathode Deposition:

    • Deposit a low work function metal (e.g., Calcium) followed by a more stable metal (e.g., Aluminum) through thermal evaporation under high vacuum.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from atmospheric degradation.

    • Measure the J-V characteristics under simulated solar illumination.

Visualizing the Mechanisms and Workflows

Working Principle of a Dye-Sensitized Solar Cell (DSSC)

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode FTO_Glass_A FTO Glass External_Load External Load FTO_Glass_A->External_Load TiO2 Mesoporous TiO₂ Dye Dye Molecules Triiodide I₃⁻ Electron_CB e⁻ in TiO₂ CB Dye->Electron_CB 2. Electron Injection Iodide I⁻ Iodide->Dye 4. Dye Regeneration Pt_Catalyst Pt Catalyst Triiodide->Pt_Catalyst 5. Redox Regeneration Pt_Catalyst->Iodide FTO_Glass_C FTO Glass FTO_Glass_C->Pt_Catalyst 6. Electron Collection Sunlight Sunlight Sunlight->Dye 1. Light Absorption Electron_CB->FTO_Glass_A 3. Electron Transport External_Load->FTO_Glass_C PSC_Working_Principle Sunlight Sunlight Perovskite Perovskite Absorber Layer Sunlight->Perovskite 1. Light Absorption (Exciton Generation) FTO_Glass FTO Glass External_Load External Load FTO_Glass->External_Load ETL Electron Transport Layer (e.g., TiO₂) ETL->FTO_Glass 3. Electron Transport Perovskite->ETL 2. Charge Separation (Electron to ETL) HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite->HTL (Hole to HTL) Metal_Contact Metal Contact (e.g., Au) HTL->Metal_Contact 4. Hole Transport Metal_Contact->External_Load OSC_Working_Principle Sunlight Sunlight Active_Layer Active Layer (Donor:Acceptor Blend) Sunlight->Active_Layer 1. Light Absorption (Exciton Formation) ITO_Anode ITO Anode External_Load External Load ITO_Anode->External_Load HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->ITO_Anode Active_Layer->HTL 4. Hole Transport Active_Layer->Active_Layer 2. Exciton Diffusion to D-A Interface Active_Layer:sw->Active_Layer:se 3. Charge Separation Cathode Metal Cathode (e.g., Al) Active_Layer->Cathode 5. Electron Transport Cathode->External_Load Exp_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Prep Substrate Cleaning and Preparation Layer_Deposition Deposition of Transport Layers Substrate_Prep->Layer_Deposition Active_Layer_Prep Active Layer Preparation (with and without [BMIM][I]) Layer_Deposition->Active_Layer_Prep Device_Assembly Device Assembly/ Electrode Deposition Active_Layer_Prep->Device_Assembly JV_Measurement J-V Measurement under AM 1.5G Illumination Device_Assembly->JV_Measurement Performance_Analysis Extraction of Photovoltaic Parameters (PCE, Jsc, Voc, FF) JV_Measurement->Performance_Analysis Stability_Test Long-term Stability Testing Performance_Analysis->Stability_Test Data_Comparison Comparative Analysis of Performance Data Stability_Test->Data_Comparison

References

comparative analysis of the catalytic activity of various imidazolium salts

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolium (B1220033) salts have emerged as versatile and highly tunable catalysts and catalyst precursors in a wide array of organic transformations. Their efficacy stems from their ability to form N-heterocyclic carbenes (NHCs) in situ, which are potent nucleophilic and organocatalytic species. This guide provides a comparative analysis of the catalytic activity of various imidazolium salts in key organic reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Catalytic Activity

The catalytic performance of imidazolium salts is highly dependent on the nature of the substituents on the imidazolium ring, the counter-anion, and the reaction conditions. Below are tables summarizing the quantitative data for the catalytic activity of different imidazolium salts in the Benzoin (B196080) Condensation, Michael Addition, and Heck Reaction.

Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction catalyzed by nucleophiles, for which N-heterocyclic carbenes derived from imidazolium salts have proven to be excellent catalysts.

CatalystBaseSolventTime (h)Yield (%)Reference
1,3-Dimethylimidazolium IodideDBUTHF275[1]
1,3-Diethylimidazolium Acetate-Neat0.592[2]
1-Butyl-3-methylimidazolium ChlorideNaOHWater1.588[3]
1-Hexyl-3-methylimidazolium BromideK₂CO₃CH₂Cl₂2070[4]
1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)DBUCH₃CN24>90 (conv.)[5]
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)DBUCH₃CN24~80 (conv.)[5]

conv. = conversion

Michael Addition

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by imidazolium salts, often acting as ionic liquids and catalysts.

CatalystSubstrate 1 (Amine)Substrate 2 (α,β-unsaturated)Temperature (°C)Time (h)Yield (%)Reference
Imidazolium ChlorideAnilineN,N-Diethylacrylamide150683[6]
Imidazolium Chloridep-ToluidineN,N-Diethylacrylamide150672[6]
1-Butyl-4-aza-1-azaniabicyclo[2.2.2]octane HydroxideIndoleMethyl vinyl ketoneRT0.595[1]
1-Hexyl-3-methylimidazolium TrifluoroacetatePiperidineAcrylonitrileRT298[6]
Heck Reaction

In the palladium-catalyzed Heck reaction, imidazolium salts are precursors to N-heterocyclic carbene ligands that stabilize the palladium catalyst, leading to high efficiency and stability.

Imidazolium Salt PrecursorAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)4-Bromoanisolen-Butyl acrylateK₂CO₃DMF1002076 (conv.)[7]
Dihydroimidazolium chloride saltPhenyl diazonium saltStyrene-THFRT285[8]
Dihydroimidazolium chloride saltp-Methoxyphenyl diazonium saltStyrene-THFRT290[8]
2-Chloro-4,5-dimethyl-1H-imidazole derived NHC-PdIodobenzeneStyreneNa₂CO₃DMF1201295[9]

conv. = conversion

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Benzoin Condensation

A mixture of an aromatic aldehyde (0.5 mmol), an imidazolium salt (0.05 mmol), and a base (e.g., DBU, 0.05 mmol) in a solvent (e.g., deuterated acetonitrile, 0.5 mL) is stirred at the desired temperature (e.g., 22 °C for 24 h or 80 °C for 3 h) under an inert atmosphere.[5] The reaction progress, conversion, and yield of the benzoin product are typically monitored and determined by NMR spectroscopy using an internal standard.[5]

General Procedure for Michael Addition

An amine (1 equiv) and an α,β-unsaturated compound (1.2 equiv) are mixed with an imidazolium salt catalyst (e.g., 30 mol% imidazolium chloride) under solvent-free conditions.[6] The reaction mixture is heated to a specified temperature (e.g., 150 °C) for a designated time (e.g., 6 hours).[6] After completion, the product can be isolated and purified using standard techniques such as column chromatography.

General Procedure for the Heck Reaction

In a sealed tube under an inert atmosphere, the aryl halide (1.0 mmol), alkene (1.5 mmol), a base (e.g., Na₂CO₃, 1.5 mmol), and the NHC-palladium precatalyst (0.1-1.0 mol%) are combined.[9] Anhydrous solvent (e.g., DMF, 3-5 mL) is added, and the reaction is heated to the required temperature (typically 100-140 °C) with stirring for the designated time.[9] Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.[9]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key processes related to the synthesis and application of imidazolium salt catalysts.

G cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_application Catalytic Application start Imine Formation (Glyoxal + Amine) imidazole Imidazole Synthesis start->imidazole [1] Cyclization alkylation N-Alkylation/ N-Arylation imidazole->alkylation [2] Alkyl/Aryl Halide salt Imidazolium Salt (Precatalyst) alkylation->salt nmr NMR Spectroscopy salt->nmr ms Mass Spectrometry salt->ms xrd X-ray Diffraction salt->xrd deprotonation In situ Deprotonation (Base) salt->deprotonation nhc N-Heterocyclic Carbene (NHC) deprotonation->nhc reaction Catalytic Reaction (e.g., Benzoin, Heck) nhc->reaction product Product reaction->product

Figure 1: Workflow for the synthesis, characterization, and application of imidazolium salt catalysts.

G cluster_cycle Generalized Catalytic Cycle of NHC from Imidazolium Salt precatalyst Imidazolium Salt (Precatalyst) nhc N-Heterocyclic Carbene (Active Catalyst) precatalyst->nhc + Base - H-Base⁺ breslow Breslow Intermediate (Aldehyde Adduct) nhc->breslow + Aldehyde (R¹CHO) intermediate Reaction Intermediate breslow->intermediate + Electrophile (e.g., another Aldehyde) product Product intermediate->product Proton Transfer/ Rearrangement catalyst_regen Catalyst Regeneration intermediate->catalyst_regen catalyst_regen->nhc Release of Product

Figure 2: Generalized catalytic cycle for NHC-catalyzed reactions, such as the benzoin condensation.

References

Evaluating 1-Butyl-3-methylimidazolium Iodide as a Green Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The push towards sustainable chemistry has intensified the search for environmentally benign solvents to replace volatile organic compounds (VOCs). Ionic liquids (ILs), such as 1-Butyl-3-methylimidazolium Iodide ([BMIM]I), have emerged as potential green alternatives due to their low vapor pressure and high thermal stability.[1][2] This guide provides a comprehensive evaluation of the green solvent properties of [BMIM]I, comparing it with other prominent green solvents: Glycerol, 2-Methyltetrahydrofuran (2-MeTHF), and a representative Deep Eutectic Solvent (DES), Choline Chloride:Urea (ChCl:Urea).

Comparative Analysis of Green Solvent Properties

The selection of a green solvent is a multi-faceted decision, balancing physical and chemical properties with environmental impact. The following table summarizes key quantitative data for [BMIM]I and its alternatives.

PropertyThis compound ([BMIM]I)Glycerol2-Methyltetrahydrofuran (2-MeTHF)Choline Chloride:Urea (ChCl:Urea) (1:2 molar ratio)
Viscosity (at 25°C, mPa·s) ~1183~934~0.6~750
Polarity (ET(30) in kcal/mol) Data not readily available; expected to be high57.837.5~51.9
Thermal Stability (Td, °C) ~250-300~200-290[3][4]~120 (Boiling Point)~170-200[5]
Biodegradability (% in 28 days, OECD 301D) Not readily biodegradableReadily biodegradable[6][7]Data not readily availableReadily biodegradable[1][8]
Source SyntheticRenewable (byproduct of biodiesel production)Renewable (from biomass)Synthetic (from readily available components)

In-Depth Discussion of Solvent Properties

Viscosity: [BMIM]I exhibits high viscosity, a common characteristic of many ionic liquids. This can pose challenges in terms of mass transfer and handling. In contrast, 2-MeTHF has a significantly lower viscosity, comparable to conventional organic solvents. Glycerol and ChCl:Urea also have high viscosities, which can be reduced by heating or the addition of water.[9][10]

Thermal Stability: [BMIM]I demonstrates good thermal stability, decomposing at temperatures between 250-300°C. Glycerol also has a relatively high boiling point and decomposition temperature.[3][4] ChCl:Urea has a lower thermal stability compared to [BMIM]I, with decomposition observed at temperatures around 170-200°C.[5] It is also important to note that some DESs, particularly those based on carboxylic acids, can undergo esterification even at room temperature over extended periods, affecting their stability.[14][15] 2-MeTHF has the lowest thermal stability in this comparison, limited by its boiling point of approximately 80°C.[16][17]

Biodegradability: A critical aspect of a "green" solvent is its ability to degrade in the environment. While specific OECD 301D data for [BMIM]I was not found, many imidazolium-based ionic liquids are known to be poorly biodegradable.[18] In contrast, both Glycerol and Choline Chloride-based DESs are generally considered to be readily biodegradable.[1][6][7][8] This significantly enhances their green credentials over many ionic liquids.

Experimental Protocols

Accurate and reproducible data are paramount in evaluating solvent properties. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Solvent Polarity using Reichardt's Dye (ET(30))

This method utilizes the solvatochromic pyridinium-N-phenolate betaine (B1666868) dye, often referred to as Reichardt's dye, to empirically measure solvent polarity.[8]

Protocol:

  • Solution Preparation: Prepare a dilute solution of Reichardt's dye (typically 10-4 to 10-5 M) in the solvent to be tested.

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the solution.

  • Identify λmax: Determine the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.

  • Calculate ET(30): Use the following equation to calculate the ET(30) value in kcal/mol: ET(30) (kcal/mol) = 28591 / λmax (nm)

Assessment of Ready Biodegradability (OECD 301D - Closed Bottle Test)

The OECD 301D test is a stringent method for determining the ready biodegradability of chemical substances.[10]

Protocol:

  • Test Setup: A predetermined amount of the test substance is dissolved in an aerobic aqueous medium, which is then inoculated with microorganisms (typically from activated sludge).

  • Incubation: The solution is kept in a completely filled, sealed bottle in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning of the test and at regular intervals throughout the 28-day period.

  • Calculation: The biological oxygen demand (BOD) is calculated as the difference between the initial dissolved oxygen concentration and the concentration at each measurement point. The percentage of biodegradation is then determined by comparing the BOD to the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period and within a "10-day window" that begins when 10% biodegradation is reached.

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time.[3]

Protocol:

  • Sample Preparation: A small, accurately weighed sample of the solvent is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Mass Measurement: The TGA instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Td) is typically determined as the temperature at which a significant mass loss begins.

Visualizing the Evaluation Workflow

The process of evaluating a potential green solvent involves a logical progression from fundamental property analysis to application-specific testing. The following diagram illustrates this workflow.

Green_Solvent_Evaluation cluster_0 Phase 1: Physicochemical & Environmental Profile cluster_1 Phase 2: Performance in Application cluster_2 Phase 3: Recyclability & Economic Viability cluster_3 Final Assessment A Solvent Selection: [BMIM]I & Alternatives B Viscosity Measurement A->B C Polarity (Reichardt's Dye) A->C D Thermal Stability (TGA) A->D E Biodegradability (OECD 301D) A->E F Solubility/Miscibility Tests B->F C->F D->F E->F G Reaction Kinetics/ Extraction Efficiency F->G H Product Purity & Yield Analysis G->H I Solvent Recovery & Reuse H->I J Cost-Benefit Analysis I->J K Overall Greenness Evaluation J->K

References

Safety Operating Guide

Proper Disposal of 1-Butyl-3-methylimidazolium Iodide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-Butyl-3-methylimidazolium Iodide, ensuring the safety of laboratory personnel and environmental compliance.

This document provides a detailed operational plan for the proper disposal of this compound, a common ionic liquid in research and development. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals to manage this substance safely from initial handling to final disposal.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory to protect against splashes.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the substance.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company.[3] It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste this compound, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.

    • The container should be made of a compatible material and stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation. Avoid breathing vapors.[1]

  • Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be treated as hazardous waste and disposed of accordingly.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.

Procedure for Glassware and Non-Porous Surfaces:

  • Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse the equipment multiple times with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Summary of Disposal and Safety Information

ItemSpecificationRationale
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, lab coat.To prevent eye and skin irritation from splashes and direct contact.[1]
Primary Disposal Route Licensed hazardous waste disposal company.Ensures compliance with environmental regulations and safe handling of chemical waste.[3]
Spill Cleanup Material Inert absorbent material (e.g., sand, vermiculite).To safely absorb the spilled liquid without reacting with it.
Waste Container Sealed, properly labeled container made of compatible material.To safely store and transport the hazardous waste without leaks or reactions.
Incompatible Substances Strong oxidizing agents and bases.To prevent potentially hazardous chemical reactions during storage and handling.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Decision Workflow for this compound Start Waste Generated: 1-Butyl-3-methylimidazolium Iodide Assess_Waste Assess Waste Type Start->Assess_Waste Spill Small Spill Assess_Waste->Spill Spill Contaminated_Material Contaminated Material (e.g., gloves, paper towels) Assess_Waste->Contaminated_Material Contaminated Solid Waste Bulk_Waste Unused or Bulk Waste Assess_Waste->Bulk_Waste Liquid Waste Contain_Spill Contain with Inert Absorbent Spill->Contain_Spill Collect_Waste Collect in Sealed, Labeled Container Contaminated_Material->Collect_Waste Bulk_Waste->Collect_Waste Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Contain_Spill->Decontaminate_Area Store_Waste Store in Designated Hazardous Waste Area Collect_Waste->Store_Waste Decontaminate_Area->Store_Waste Contact_Disposal Contact Licensed Waste Disposal Company Store_Waste->Contact_Disposal End Proper Disposal Contact_Disposal->End

References

Essential Safety and Operational Guide for 1-Butyl-3-methylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for handling 1-Butyl-3-methylimidazolium Iodide (CAS: 65039-05-6). Adherence to these procedures is essential for ensuring the safety of all personnel and the integrity of research activities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring specific protective measures. The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] The following table summarizes the mandatory PPE for handling this ionic liquid.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1][3]
Skin Protection Chemically resistant gloves (inspect before use)EU Directive 89/686/EEC, EN 374[1]
Impervious laboratory coat or clothingSelected based on concentration and amount of substance[1][3]
Respiratory Protection For nuisance exposures: P95 (US) or P1 (EU) particle respirator. For higher-level protection: OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1][3]NIOSH (US) or CEN (EU) approved[1][3]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risks.

Operational Steps:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Dispose of contaminated gloves in accordance with laboratory practices.[1]

  • Clothing: Contaminated clothing should be removed and washed before reuse.[3]

Storage:

  • Store in a dry, cool, and well-ventilated area.[4]

  • Keep containers tightly closed when not in use.[4]

  • Store away from strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention.[1][3]
Skin Contact Remove contaminated clothing. Wash the affected skin area immediately with soap and plenty of water.[3][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and provide fresh air. Seek immediate medical attention.[1][3]

Spill Response: In the event of a spill, avoid contact with the skin and inhalation of any dust or vapor.[1] Extinguish all ignition sources.[1] Collect the spilled material using appropriate absorbent materials and place it in a sealed container for disposal.[1]

Disposal Plan

All waste materials, including contaminated PPE and spilled substances, must be disposed of as hazardous chemical waste.

Procedure:

  • Collection: Collect waste this compound and contaminated materials in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[3] Do not allow the substance to enter drains or water supplies.[1]

Visual Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F K Spill or Exposure Occurs E->K If Incident Occurs G Wipe Down Work Area F->G Proceed to Cleanup H Dispose of Contaminated Materials in Labeled Waste Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L M Clean Spill According to Protocol K->M N Seek Medical Attention L->N

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butyl-3-methylimidazolium Iodide
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Reactant of Route 2
1-Butyl-3-methylimidazolium Iodide

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